molecular formula C23H46NO7P B1242335 1-Oleoyl phosphatidylethanolamine

1-Oleoyl phosphatidylethanolamine

Cat. No.: B1242335
M. Wt: 479.6 g/mol
InChI Key: PYVRVRFVLRNJLY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oleoyl phosphatidylethanolamine is a high-purity, synthetic phospholipid supplied for research applications. Phosphatidylethanolamine (PE) is a fundamental component of biological membranes, representing the second most abundant phospholipid in mammalian cells . Its unique cone-shaped molecular structure, characterized by a small headgroup, allows it to influence membrane curvature and promote critical membrane fusion and fission events . This makes 1-Oleoyl phosphatidylethanolamine an essential tool for studying processes such as autophagy, mitochondrial dynamics, and the assembly of lipoprotein particles . In cellular contexts, PE is vital for supporting the proper function and assembly of membrane proteins. Research in bacterial systems has shown that phosphatidylethanolamine acts as a chaperone, facilitating the correct folding of transport proteins like lactose permease . Furthermore, PE serves as a key metabolic precursor. It is a substrate for the synthesis of phosphatidylcholine via PE N-methyltransferase and for the production of the important signaling lipid anandamide . Notably, phosphatidylethanolamine has been identified as a solitary cofactor for the propagation of infectious prions, highlighting its unique role in neurobiology . Disruptions in PE metabolism have been increasingly implicated in human diseases, including nonalcoholic liver disease, Alzheimer's disease, and Parkinson's disease, making it a compound of significant interest for neurological and metabolic research . This product is intended for use in in vitro studies to advance understanding of membrane biophysics, cell biology, and disease mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H46NO7P

Molecular Weight

479.6 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-

InChI Key

PYVRVRFVLRNJLY-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Origin of Product

United States

Foundational & Exploratory

1-Oleoyl Phosphatidylethanolamine: Structural Architecture & Functional Dynamics

[1][2][3]

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (commonly 18:1 Lyso PE ) is a bioactive lysophospholipid generated via the enzymatic hydrolysis of phosphatidylethanolamine (PE).[1][2] Unlike its parent molecule, which stabilizes flat bilayers or inverted hexagonal phases, 18:1 Lyso PE possesses a distinct "cone" shape that induces positive membrane curvature. This structural feature drives its utility in liposomal drug delivery (as a permeability enhancer) and its biological role as a signaling metabolite in inflammation and T-cell differentiation.[1][2]

Chemical Architecture

The molecule is defined by a zwitterionic headgroup and a single cis-unsaturated fatty acyl chain.[1] Its asymmetry is the primary determinant of its amphiphilic behavior.

Structural Components
ComponentChemical IdentityStructural Function
Headgroup PhosphoethanolamineZwitterionic at physiological pH (pKa ~1.7 and ~9-10).[1][2] Capable of intermolecular hydrogen bonding.
Backbone sn-GlycerolChiral scaffold connecting the polar head and hydrophobic tail.[1][2]
sn-1 Position Oleoyl (18:1 cis-9)Hydrophobic anchor.[1][2] The cis-double bond at C9 induces a "kink," preventing tight crystalline packing and maintaining fluidity.[1]
sn-2 Position Hydroxyl (-OH)The absence of an acyl chain here reduces hydrophobic volume, creating a wedge-like molecular shape.[1][2]
Stereochemistry & Isomerism

The biologically relevant form is the sn-3 enantiomer.

  • IUPAC Name: (2-aminoethoxy)[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyloxy]propoxy]phosphinic acid[1][2]

  • Isomeric Migration: In solution, the acyl chain at the sn-1 position can migrate to the sn-2 position (forming 2-oleoyl lyso PE), a process accelerated by basic pH.[1][2] However, the sn-1 isomer is thermodynamically favored.[1]

ChemicalStructurecluster_0Hydrophilic Headcluster_1Hydrophobic TailHeadPhosphoethanolamine(Zwitterionic)Glycerolsn-Glycerol Backbone(Chiral Center)Head->GlycerolPhosphodiester bondTailOleoyl Chain (18:1)(cis-9 Kink)Glycerol->Tailsn-1 Ester linkageHydroxylsn-2 Hydroxyl(Free -OH)Glycerol->Hydroxylsn-2 PositioncaptionFig 1. Schematic connectivity of 18:1 Lyso PE highlighting the amphiphilic domains.

Physicochemical Properties

The removal of the sn-2 fatty acid radically alters the lipid's packing parameter (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2
Packing Parameter & Phase Behavior

The packing parameter is defined as




  • Parent PE (Di-acyl): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Inverted Cone).[2] Forms Hexagonal II (
    
    
    ) phases; promotes negative curvature.[2]
  • Lyso PE (Mono-acyl): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Cone).[2] Forms Micelles  or Hexagonal I (
    
    
    )
    phases; promotes positive curvature.[2]

This property makes 18:1 Lyso PE a potent detergent-like molecule at high concentrations, capable of solubilizing membranes.[1]

Critical Micelle Concentration (CMC)

The CMC of lysophospholipids depends heavily on chain length and headgroup charge.

  • Estimated CMC: 1–10 µM (in aqueous buffer).

    • Context: 1-Dodecanoyl (12:[1][2]0) Lyso PE has a CMC of ~330 µM [1]. The addition of 6 carbons (18:1) significantly increases hydrophobicity, driving the CMC down by orders of magnitude, though the cis-double bond slightly increases solubility compared to stearoyl (18:0) variants.

  • Solubility: Dispersible in water; soluble in chloroform/methanol mixtures.[2]

PhaseBehaviorcluster_PEParent Lipid (DOPE)cluster_LPELyso Lipid (18:1 Lyso PE)DOPEDi-Oleoyl PE(Inverted Cone)HIIHexagonal II Phase(Negative Curvature)DOPE->HIIP > 1InteractionMixture Behavior:Stabilizes Liposomes(Helper Lipid)DOPE->InteractionLPE1-Oleoyl Lyso PE(Cone Shape)MicelleMicellar/H-I Phase(Positive Curvature)LPE->MicelleP < 1/3LPE->InteractioncaptionFig 2. Impact of molecular shape (Packing Parameter) on supramolecular phase organization.

Biological Function & Signaling

Beyond its structural role, 18:1 Lyso PE acts as a lipid mediator.

Metabolic Pathways[1][2]
  • Generation: Produced by Phospholipase A2 (PLA2) acting on membrane PE, releasing a fatty acid (usually arachidonic acid) and leaving 18:1 Lyso PE.[2]

  • Clearance/Remodeling: Re-acylated into PE by Lysophospholipid Acyltransferases (LPEAT) or hydrolyzed to glycerophosphoethanolamine by Lysophospholipase.[2]

Signaling Mechanisms
  • RORγt Modulation: Recent evidence identifies 18:1 Lyso PE as a modulator of Retinoid-related Orphan Receptor gamma t (RORγt), driving the differentiation of Th17 cells (T-helper 17), which are crucial in autoimmune responses [2].[1][2]

  • GPCR Interaction: While Lysophosphatidic Acid (LPA) has well-defined receptors (LPA1-6), Lyso PE signaling is often context-dependent, sometimes acting via GPR55 or by modifying membrane lateral pressure to activate channels like TREK-1.[1][2]

Analytical Characterization Workflow

For researchers identifying 18:1 Lyso PE in biological samples, the following spectral fingerprints are diagnostic.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive (+) or Negative (-).[1][2][3]

  • Precursor Ion:

    • [M+H]+: m/z ~480.3[2]

    • [M-H]-: m/z ~478.3[1][2]

  • Fragmentation (MS/MS):

    • Neutral Loss (Positive Mode): Loss of 141 Da (Phosphoethanolamine headgroup) is the hallmark of PE species.[2]

    • Product Ions: m/z 265 (Oleic acid carboxylate) in negative mode confirms the acyl chain identity.[2]

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3/MeOD):

    • ~5.3 ppm: Multiplet (Vinyl protons of oleoyl chain).[2]

    • ~3.8 - 4.2 ppm: Multiplet (Glycerol backbone and headgroup methylenes).[1][2]

    • ~3.1 ppm: Broad triplet (Ethanolamine -CH2-N).[1][2]

    • ~0.88 ppm: Triplet (Terminal methyl of oleoyl chain).[2]

Experimental Protocol: Lipid Extraction & Handling

Objective: Isolation of Lyso PE from cell culture supernatant.

  • Lysis: Quench metabolism immediately with ice-cold methanol.

  • Extraction: Use the Bligh-Dyer method (Chloroform:Methanol:Water, 1:2:0.8 v/v).[2] Note: Lyso lipids are more polar than di-acyl lipids; ensure the aqueous phase is re-extracted to maximize recovery.[1][2]

  • Enrichment: Use Solid Phase Extraction (SPE) with a silica cartridge.[2] Elute neutral lipids with chloroform, then elute Lyso PE with Chloroform:Methanol:Acetic Acid (60:40:5) .[2]

  • Storage: Store at -20°C in chloroform under argon gas to prevent oxidation of the double bond.

References

  • Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants.[4] Colloids and Surfaces, 30(1), 47-64.[1] Link[1][2]

  • Tajima, Y., et al. (2023). 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells.[1][2] Science Immunology, 8(86).[2] Link[1][2]

  • Avanti Polar Lipids. (n.d.). 18:1 Lyso PE Product Data. Link

  • Fuchs, B., et al. (2012). Lipid analysis by thin-layer chromatography—A review of the current state. Journal of Chromatography A, 1259, 62-73.[1] Link

  • Lipid Maps Structure Database. (2024).[2] 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.[1][2][5][6][7] Link[1][2]

Biological Functions of 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) in Cell Membranes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE, or LPE) is a bioactive lysophospholipid that functions far beyond its role as a minor membrane metabolite. Unlike its diacyl counterpart (DOPE), which stabilizes negative membrane curvature, 1-Oleoyl LPE acts as a potent positive curvature inducer and a specific G-protein coupled receptor (GPCR) ligand .

Recent high-impact studies have elevated the status of 1-Oleoyl LPE from a structural bystander to a critical signaling effector. It drives calcium mobilization via the LPA1 receptor, modulates cancer cell migration, and—most notably—serves as an endogenous ligand for RORγt , directly fueling pathogenic Th17 cell differentiation in autoimmune disorders. This guide synthesizes the biophysical properties, signaling cascades, and experimental protocols necessary for investigating 1-Oleoyl LPE in drug discovery and membrane biology.

Molecular Architecture & Membrane Biophysics

Structural Dynamics and Curvature

The biological function of 1-Oleoyl LPE is dictated by its "inverted cone" geometry. While diacyl-PEs (like DOPE) possess a small headgroup relative to their hydrophobic volume (Cone shape


 Negative Curvature), 1-Oleoyl LPE retains the phosphoethanolamine headgroup but lacks the sn-2 fatty acid chain.
  • Geometry: Large hydrophilic cross-section relative to hydrophobic tail.

  • Curvature Induction: Induces Positive Curvature (Type I). This is critical for processes requiring membrane budding, nanotube formation, and the stabilization of fusion pores.

  • Membrane Fluidity: The cis-double bond at the

    
     position of the oleoyl chain introduces a "kink," preventing tight packing and increasing local membrane fluidity compared to saturated LPEs (e.g., 18:0 LPE).
    
Comparison of Physical Properties
Lipid SpeciesAcyl Chain CompositionGeometric ShapeSpontaneous Curvature (

)
Phase PreferenceBiological Effect
1-Oleoyl LPE 18:1 (sn-1), OH (sn-2)Inverted Cone Positive (>0) Micellar / BilayerPromotes budding, stabilizes pores, GPCR ligand
DOPE 18:1 (sn-1), 18:1 (sn-2)Cone Negative (<0) Hexagonal (

)
Promotes fusion intermediates, negative curvature
DOPC 18:1 (sn-1), 18:1 (sn-2)Cylinder Neutral (~0) Lamellar (

)
Bilayer stability, bulk matrix

Signaling Pathways and Mechanisms[1][2][3][4][5][6]

1-Oleoyl LPE is not merely a degradation product; it is a specific agonist for surface receptors and nuclear transcription factors.

The GPCR-Calcium Axis

In specific cell lineages (e.g., SH-SY5Y neuroblastoma, MDA-MB-231 breast cancer), 1-Oleoyl LPE mimics Lysophosphatidic Acid (LPA) activity but utilizes distinct pathways.

  • Receptor Binding: LPE binds to LPA1 (and potentially CD97), a GPCR.

  • G-Protein Coupling: Activates

    
     and 
    
    
    
    subunits.
  • PLC Activation: Phospholipase C (PLC) hydrolyzes

    
     to 
    
    
    
    .
  • Calcium Flux:

    
     triggers 
    
    
    
    release from the ER. Crucially, this depletes ER stores, triggering Store-Operated Calcium Entry (SOCE) via STIM1/Orai1 channels, sustaining the calcium signal required for cell migration.
The Th17 / RORγt Immune Axis (Drug Target)

A 2023 breakthrough identified 1-Oleoyl LPE as a key metabolic regulator of autoimmunity.

  • Mechanism: 1-Oleoyl LPE acts as an endogenous ligand for RORγt (Retinoid-related orphan receptor gamma t).

  • Outcome: It stabilizes the RORγt transcriptional complex, driving the expression of Il17a and promoting the differentiation of pathogenic Th17 cells.

  • Clinical Relevance: Blocking the synthesis or binding of 1-Oleoyl LPE is a novel therapeutic strategy for Multiple Sclerosis (MS) and other autoimmune conditions.

Pathway Visualization

The following diagram illustrates the dual signaling capability of 1-Oleoyl LPE: Surface GPCR activation and Nuclear RORγt modulation.

LPE_Signaling cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus (Th17 Cells) LPE 1-Oleoyl LPE (Extracellular/Intracellular) LPA1 LPA1 Receptor (GPCR) LPE->LPA1 Ligand Binding CD97 CD97 (Adhesion GPCR) LPE->CD97 RORgt RORγt (Nuclear Receptor) LPE->RORgt Direct Binding (Intracellular Transport) G_prot G-Proteins (Gi/o, Gq) LPA1->G_prot PLC Phospholipase C G_prot->PLC MAPK MAPK Cascade (ERK1/2, p38) G_prot->MAPK IP3 IP3 Generation PLC->IP3 Ca_ER ER Ca2+ Release IP3->Ca_ER Migration Cell Migration & Chemotaxis Ca_ER->Migration SOCE Activation MAPK->Migration IL17 IL-17A Transcription RORgt->IL17 Autoimmune Pathogenic Th17 Differentiation IL17->Autoimmune

Caption: Dual signaling mechanism of 1-Oleoyl LPE. Left: GPCR-mediated Calcium/MAPK activation driving migration. Right: Nuclear RORγt activation driving Th17 autoimmunity.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols address the specific challenges of handling lysophospholipids, such as their detergent-like properties at high concentrations.

Protocol A: Preparation of LPE-Enriched Liposomes (Membrane Studies)

Objective: To create model membranes with defined positive curvature stress.

  • Materials:

    • 1-Oleoyl-2-hydroxy-sn-glycero-3-PE (Avanti Polar Lipids or equivalent, >99% purity).

    • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) as the bulk lipid.

    • Chloroform/Methanol (2:1 v/v).

    • Rehydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • Workflow:

    • Mixing: Combine DOPC and 1-Oleoyl LPE in chloroform to achieve desired molar ratios (e.g., 90:10, 80:20). Note: Do not exceed 30 mol% LPE to avoid micellization unless intended.

    • Drying: Evaporate solvent under a nitrogen stream to form a thin film. Desiccate under vacuum for >2 hours to remove trace solvent.

    • Hydration: Add Rehydration Buffer to the film. Vortex vigorously for 30 minutes at room temperature (above the transition temperature,

      
      , which is low for 18:1 chains).
      
    • Sizing: Extrude the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder.

    • Validation: Measure size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Expect ~100-120 nm diameter.

Protocol B: In Vitro Calcium Mobilization Assay

Objective: To quantify LPE-induced signaling in responsive cells (e.g., MDA-MB-231).[1]

  • Reagent Preparation:

    • Stock Solution: Dissolve 1-Oleoyl LPE in absolute ethanol or DMSO to 10 mM.

    • Working Solution: Dilute stock into fatty-acid-free BSA (0.1%) in PBS. Sonicate briefly to ensure dispersion. Critical: LPE is amphiphilic; BSA acts as a carrier to prevent non-specific membrane insertion.

  • Cell Loading:

    • Seed cells in 96-well black-wall plates. Incubate overnight.

    • Load cells with Fluo-4 AM (2

      
      M) in Tyrode’s buffer for 30 minutes at 37°C.
      
    • Wash cells 2x with Tyrode’s buffer to remove extracellular dye.

  • Stimulation & Measurement:

    • Place plate in a kinetic fluorescence plate reader (e.g., FLIPR).

    • Inject 1-Oleoyl LPE working solution (Final concentration: 100 nM – 10

      
      M).
      
    • Controls: Use LPA (1

      
      M) as a positive control and Vehicle (BSA/PBS) as negative.
      
    • Readout: Record fluorescence (Ex/Em 494/516 nm) every 1 second for 3 minutes.

  • Data Analysis:

    • Normalize data to baseline fluorescence (

      
      ).
      
    • Calculate Peak Amplitude and Area Under the Curve (AUC).

Therapeutic Implications

Autoimmune Diseases (Multiple Sclerosis)

The identification of 1-Oleoyl LPE as a RORγt agonist suggests that enzymes responsible for its generation (e.g., PLA2G12A ) are viable drug targets. Inhibiting these phospholipases could reduce intracellular 1-Oleoyl LPE levels, thereby dampening Th17-mediated inflammation without globally suppressing the immune system.

Cancer Metastasis

1-Oleoyl LPE promotes migration in ovarian and breast cancer cells via the LPA1 receptor.

  • Strategy: LPA1 antagonists (e.g., AM095) have shown efficacy in blocking LPE-induced calcium transients and migration.

  • Biomarker Potential: Elevated serum levels of 1-Oleoyl LPE may serve as a metabolic marker for metastatic potential or tumor burden.

Metabolic Disorders (NAFLD)

In the liver, 1-Oleoyl LPE promotes lipid droplet accumulation by downregulating ATGL (lipolysis). Modulating LPE levels could offer a pathway to treat Non-Alcoholic Fatty Liver Disease (NAFLD) by restoring lipid turnover balance.

References

  • Endo, Y., et al. (2023). 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells.[2][3] Science Immunology.[3] Link[2]

  • Park, S.J., et al. (2013). Lysophosphatidylethanolamine utilizes LPA1 and CD97 in MDA-MB-231 breast cancer cells.[1] Cellular Signalling.[4][5][6] Link

  • Lee, K.P., et al. (2015). Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. Biomolecules & Therapeutics.[6][7] Link

  • Fuller, N., & Rand, R.P. (2001). The influence of lysolipids on the spontaneous curvature and bending elasticity of phospholipid membranes. Biophysical Journal. Link

  • Park, K.S., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line.[8][9] International Journal of Molecular Sciences. Link

Sources

1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE): A Precision Tool for Membrane Curvature and Fluidity Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biophysical role, experimental applications, and handling of 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE).

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) is a mono-acyl phospholipid critical for biophysical research and lipid nanoparticle (LNP) formulation.[1][2] Unlike its diacyl counterpart (DOPE), which drives negative curvature and hexagonal phase formation, 18:1 Lyso PE acts as a Type I (inverted cone) lipid with a unique, moderate positive spontaneous curvature.

This guide explores the mechanistic utility of 18:1 Lyso PE in fine-tuning membrane bending rigidity (


) and spontaneous curvature (

). It provides actionable protocols for its incorporation into fusogenic liposomes and model membranes, highlighting its role as a "stabilizer" of the lamellar phase against curvature-induced stress.

Part 1: Molecular Biophysics & Curvature Mechanics

Structural Determinants of Curvature

The biophysical impact of 18:1 Lyso PE is defined by its Critical Packing Parameter (P) , calculated as:



Where:
  • 
     = Volume of the hydrocarbon chain.
    
  • 
     = Optimal surface area of the headgroup.
    
  • 
     = Critical length of the chain.
    
Lipid SpeciesGeometryPacking Param (

)
Spontaneous Curvature (

)
Phase Preference
DOPE (Diacyl)Cone

Negative (

)
Inverted Hexagonal (

)
POPC (Diacyl)Cylinder

Neutral (

)
Lamellar Bilayer (

)
18:1 Lyso PC Inv.[3] Cone

High Positive (

)
Micellar
18:1 Lyso PE Weak Inv. Cone

Low Positive (

)
Lamellar / Micellar

Expert Insight: While Lysophosphatidylcholine (LPC) induces strong positive curvature leading to rapid micellization (detergency), 18:1 Lyso PE induces a much milder positive curvature . This is due to the small, poorly hydrated ethanolamine headgroup (


) which partially offsets the volume reduction from the missing acyl chain. This makes 18:1 Lyso PE an ideal tool for subtle modulation  of membrane stress without destroying bilayer integrity.
The "Tug of War" in Membrane Fusion

In fusogenic applications, 18:1 Lyso PE is often used to antagonize the effects of DOPE.

  • DOPE promotes the negative curvature required for stalk formation (the first step of fusion).

  • 18:1 Lyso PE inhibits stalk formation but stabilizes the fusion pore (which requires positive curvature in the distal leaflet).

  • Result: By titrating 18:1 Lyso PE into DOPE-rich membranes, researchers can precisely control the energy barrier for the

    
     transition (
    
    
    
    ).

Part 2: Visualization of Curvature Pathways

The following diagram illustrates the opposing forces of DOPE and 18:1 Lyso PE in determining membrane phase behavior.

MembraneCurvature DOPE DOPE (Diacyl) Shape: Cone (P > 1) Negative Curvature Membrane Lipid Bilayer (L_alpha) DOPE->Membrane Induces Packing Stress FusionStalk Fusion Stalk (Negative Curvature Intermediate) DOPE->FusionStalk Promotes FusionPore Fusion Pore (Positive Curvature Intermediate) DOPE->FusionPore Inhibits Expansion LysoPE 18:1 Lyso PE Shape: Weak Inv. Cone (P < 1) Positive Curvature LysoPE->Membrane Relieves Packing Stress LysoPE->FusionStalk Inhibits LysoPE->FusionPore Stabilizes/Expands HII Inverted Hexagonal Phase (H_II) (Membrane Destabilization) Membrane->HII High DOPE Conc. (T > T_H) Micelle Micellar Phase (Detergency/Lysis) Membrane->Micelle High LysoPE Conc. (>30 mol%)

Caption: Curvature-driven phase behavior. DOPE drives negative curvature (HII/Stalks), while 18:1 Lyso PE drives positive curvature, stabilizing pores and opposing HII formation.

Part 3: Experimental Protocols

Protocol A: Preparation of Curvature-Tuned Liposomes (Hydration-Extrusion)

Objective: Create Large Unilamellar Vesicles (LUVs) containing 18:1 Lyso PE to study effects on membrane fluidity or protein function.

Materials:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)[3][4]

  • 18:1 Lyso PE (Avanti Polar Lipids / Croda)[5]

  • Chloroform (HPLC Grade)

  • Argon or Nitrogen gas stream[6]

  • Extruder (e.g., Avanti Mini-Extruder) with 100 nm polycarbonate filters.

Workflow:

  • Stock Preparation: Dissolve lipids in chloroform to 10 mg/mL.

  • Mixing: Combine DOPE and 18:1 Lyso PE in the desired molar ratio (e.g., 90:10, 80:20).

    • Note: Do not exceed 30 mol% Lyso PE to avoid micellization.

  • Film Formation: Evaporate solvent under a gentle argon stream in a glass vial.[6] Rotate the vial to form a thin, uniform film.

  • Desiccation: Place the vial under high vacuum (>2 hours) to remove trace solvent.

  • Hydration: Add HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Vortex vigorously for 30 mins at room temperature.

    • Critical: 18:1 Lyso PE hydrates faster than diacyl PE. Ensure the film is fully detached.

  • Freeze-Thaw: Subject the suspension to 5 cycles of freeze (liquid

    
    ) and thaw (
    
    
    
    C water bath) to equilibrate leaflets.
  • Extrusion: Pass the suspension 11-21 times through a 100 nm polycarbonate filter.

    • Quality Control: Measure size (DLS) and polydispersity (PDI). Expect PDI < 0.1.

Protocol B: Measuring Hexagonal Phase Transition ( )

Objective: Quantify the stabilizing effect of 18:1 Lyso PE on the bilayer using Differential Scanning Calorimetry (DSC).

  • Sample Prep: Prepare Multilamellar Vesicles (MLVs) as above, but skip extrusion. High concentration (5-10 mg/mL) is required for DSC.

  • Loading: Load sample into the DSC sample cell; load buffer into reference cell.

  • Scan: Scan from

    
    C to 
    
    
    
    C at
    
    
    C/min.
  • Analysis:

    • Look for the

      
       endotherm. Pure DOPE transitions at 
      
      
      
      C.
    • Expectation: Addition of 18:1 Lyso PE will shift this peak to higher temperatures , stabilizing the bilayer phase.

Part 4: Applications in Drug Development

Fusogenic Liposomes

In gene delivery, endosomal escape is the rate-limiting step.

  • Mechanism: Liposomes containing DOPE fuse with the endosomal membrane (anionic) upon acidification.

  • Role of 18:1 Lyso PE: Adding small amounts (2-5%) of Lyso PE can lower the energy required for fusion pore expansion, potentially enhancing payload release after the initial stalk formation.

Membrane Protein Crystallization (LCP)

Lipidic Cubic Phase (LCP) crystallization often uses monoolein. However, 18:1 Lyso PE can be used as an additive to expand the "sponge phase" or modify the lattice parameter of the cubic phase, accommodating proteins with large extracellular domains.

References

  • Vertex AI Search . (2023). Phosphatidylethanolamine and Cholesterol Promote Hemifusion Formation: A Tug of War between Membrane Interfacial Order and Intrinsic Negative Curvature of Lipids.[7][8] NIH/PubMed. Link

  • Fuller, N., & Rand, R. P. (2001). The Influence of Lysolipids on the Spontaneous Curvature and Bending Elasticity of Phospholipid Membranes. Biophysical Journal. Link

  • Avanti Polar Lipids . (n.d.). 18:1 Lyso PE Product Page & Technical Data. Sigma-Aldrich / Merck. Link

  • AIP Publishing . (2018). Effect of membrane tension on transbilayer movement of lipids. Journal of Chemical Physics. Link

  • Methods in Molecular Biology . (2025).[2] Advanced Method for the In Vivo Measurements of Lysophospholipid Translocation. PMC. Link

Sources

Technical Deep Dive: 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1) , a bioactive lipid mediator increasingly recognized for its role in immunology (Th17 differentiation) and neurobiology.

Biosynthesis, Metabolic Fate, and Analytical Protocols

Executive Summary & Molecular Identity

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 18:1) is a lysophospholipid generated via the hydrolytic cleavage of the sn-2 fatty acid from phosphatidylethanolamine (PE). Unlike its structural parent, PE, which primarily serves as a membrane building block and autophagy regulator, LPE 18:1 acts as a potent extracellular signaling molecule and intracellular modulator.

  • Key Bioactivity:

    • Immunomodulation: Recently identified as a critical lipid modulator of RORγt , promoting Th17 cell differentiation and pathogenicity in autoimmune models (e.g., Multiple Sclerosis) [1].[1][2]

    • Neurosignaling: Induces intracellular

      
       transients in neuronal cells, potentially via LPA1 receptor  trans-activation or direct binding [2].
      
    • Metabolic Regulation: implicated in hepatic lipid droplet formation and PPAR

      
       signaling [3].
      
Biosynthesis and Metabolic Pathways

The cellular pool of LPE 18:1 is not static; it is maintained by a dynamic equilibrium known as the Lands Cycle (deacylation/reacylation).

2.1. The Precursor: De Novo PE Synthesis

Before LPE 18:1 can be generated, the cell must synthesize the parent PE containing oleic acid at the sn-1 position.

  • Kennedy Pathway (Cytosolic): Ethanolamine is phosphorylated (EK) and coupled to CTP (ECT) to form CDP-Ethanolamine. The final step, catalyzed by EPT1 (Selenoprotein I) , condenses CDP-Ethanolamine with 1-Oleoyl-2-acyl-glycerol.

  • PSD Pathway (Mitochondrial): Phosphatidylserine (PS) is decarboxylated by PSD1 to form PE.[3] This pool is often enriched in specific acyl chains depending on the PS synthase specificity.

2.2. The Generator: Phospholipase A2 (PLA2)

The specific generation of 1-Oleoyl LPE requires the hydrolysis of the sn-2 acyl chain from a 1-Oleoyl-2-acyl-PE precursor.

  • Enzyme: Phospholipase A2 (PLA2) (specifically secretory sPLA2 or cytosolic cPLA2).

  • Reaction:

    
    
    
  • Regulation: This step is often triggered by inflammatory stimuli or GPCR activation, releasing arachidonic acid (if at sn-2) for eicosanoid synthesis while leaving LPE 18:1 as a bioactive byproduct.

2.3. The Remodeler: LPEAT (The Lands Cycle)

To prevent membrane lysis due to detergent-like properties of LPE, cells rapidly re-acylate LPE back to PE.

  • Enzyme: Lysophosphatidylethanolamine Acyltransferase (LPEAT) , also known as MBOAT1/2 .

  • Significance: Inhibition of LPEAT leads to LPE accumulation, amplifying its signaling half-life.

2.4. Pathway Visualization

The following diagram illustrates the flux from De Novo synthesis through the Lands Cycle.

LPE_Metabolism Ethanolamine Ethanolamine CDP_Etn CDP-Ethanolamine Ethanolamine->CDP_Etn PE Phosphatidylethanolamine (PE 18:1/X) CDP_Etn->PE + DAG DAG 1-Oleoyl-DAG DAG->PE De Novo Synthesis LPE 1-Oleoyl-LPE (LPE 18:1) PE->LPE Hydrolysis (sn-2) FA Free Fatty Acid (sn-2 cleavage) PE->FA LPE->PE Acyl-CoA GPE Glycero-3-phosphoethanolamine (Degradation) LPE->GPE Degradation Kennedy Kennedy Pathway (EPT1/CEPT1) PLA2 Phospholipase A2 (PLA2) LPEAT LPEAT (MBOAT1/2) (Re-acylation) LPL Lysophospholipase

Caption: Metabolic flux of 1-Oleoyl LPE. The molecule is generated via PLA2-mediated hydrolysis and regulated via the LPEAT re-acylation cycle (Lands Cycle).

Experimental Protocol: Extraction & Quantification

Quantifying LPE 18:1 requires preventing artifactual generation (via autohydrolysis of PE) and minimizing ion suppression.

3.1. Sample Preparation (Modified MTBE Method)

Standard Chloroform/Methanol (Folch) methods can be used, but MTBE (Matyash method) provides cleaner lipid recovery with less protein contamination.

  • Harvest: Collect plasma (50 µL) or cell pellet (

    
     cells) on ice.
    
  • Quench: Immediately add 300 µL ice-cold Methanol containing 0.01% BHT (antioxidant) and Internal Standard (LPE 17:1 , 500 nM).

    • Why: Immediate organic solvent addition stops endogenous PLA2 activity.

  • Extraction: Add 1000 µL MTBE (Methyl tert-butyl ether). Vortex 1 hr at 4°C.

  • Phase Separation: Add 250 µL MS-grade water. Centrifuge at 10,000 x g for 10 min.

  • Collection: Collect the upper organic phase (lipids). Re-extract lower phase with MTBE/MeOH/H2O (10:3:2.5) to maximize LPE recovery (LPE is more polar than PE).

  • Dry: Evaporate under nitrogen stream. Reconstitute in MeOH:CHCl3 (9:1).

3.2. LC-MS/MS Parameters

LPE species ionize efficiently in Negative ESI mode due to the phosphate group.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1x100mm)Separates LPE from isobaric PC/PE based on hydrophobicity.
Mobile Phase A 60:40 ACN:H2O + 10mM Ammonium FormateAqueous buffer for polar headgroup interaction.
Mobile Phase B 90:10 IPA:ACN + 10mM Ammonium FormateStrong organic solvent to elute fatty acyl chains.
Ionization ESI Negative (-) LPE forms

ions readily.
Precursor Ion 478.3 m/z (LPE 18:1)Based on MW 479.5 - 1.008 (H).
Product Ion 281.2 m/z (Oleic Acid)Fatty acid fragment (sn-1 carboxylate).
Product Ion 2 196.0 m/z (GPE Headgroup)Headgroup fragment (confirmational).
3.3. Analytical Workflow Diagram

MS_Workflow Sample Biological Sample (Plasma/Cells) Quench Quench & Spike IS (MeOH + LPE 17:1) Sample->Quench Extract Biphasic Extraction (MTBE/Water) Quench->Extract LC LC Separation (C18 Column) Extract->LC MS ESI(-) MS/MS (MRM 478.3 -> 281.2) LC->MS Data Quantification (Ratio to IS) MS->Data

Caption: Lipidomics workflow for specific quantification of LPE 18:1 using LC-MS/MS in negative electrospray ionization mode.

References
  • Hu, C., et al. (2023). "1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells."[1][2] Science Immunology, 8(86).[1][2] Link[2]

  • Nishina, A., et al. (2006).[4] "Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK."[4] Journal of Lipid Research, 47(7), 1434-1443.[4] Link

  • Yamamoto, Y., et al. (2022).[5] "Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line."[5][6] Nutrients, 14(3), 579.[5][7] Link[7]

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. Link

Sources

Natural Sources and Occurrence of 1-Oleoyl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research and Development

Executive Summary

1-Oleoyl phosphatidylethanolamine (1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine; 18:1 Lyso-PE or LPE) is a bioactive lysophospholipid metabolite implicated in intercellular signaling, membrane dynamics, and metabolic regulation.[1][2] Unlike its diacyl precursor, 18:1 LPE functions as a lipid mediator, modulating calcium flux in neuronal cells, regulating senescence in plant tissues, and serving as a potential biomarker in oncology and cardiovascular disease. This guide synthesizes the natural occurrence, biosynthetic origins, and critical extraction methodologies for 18:1 LPE, emphasizing the technical requirements for preserving its regiochemical integrity during analysis.

Part 1: Chemical Identity and Structural Stability

Scientific Integrity Note: The accurate quantification of 1-Oleoyl LPE is inextricably linked to understanding acyl migration. In biological systems, lysophospholipids exist as sn-1 (1-acyl) and sn-2 (2-acyl) isomers.[3][4][5]

  • Thermodynamic Equilibrium: The sn-1 isomer (1-Oleoyl) is thermodynamically more stable than the sn-2 isomer. Under physiological conditions (pH 7.4, 37°C), sn-2 isomers rapidly undergo intramolecular acyl migration to form sn-1 isomers, reaching an equilibrium of approximately 9:1 favoring the sn-1 form.

  • Implication for Researchers: When 18:1 LPE is detected in biological samples, it may represent a mix of:

    • Endogenous sn-1 LPE generated by Phospholipase A2 (PLA2).

    • Artifactual sn-1 LPE resulting from the isomerization of sn-2 LPE (generated by PLA1) during improper extraction.

  • Protocol Requirement: To distinguish natural occurrence from artifact, extraction protocols must maintain acidic pH (~4.0) and low temperatures (4°C).

Part 2: Biosynthesis and Metabolic Origins

1-Oleoyl LPE is not a primary end-product of de novo lipid synthesis but a metabolic intermediate generated through the remodeling of cellular membranes (The Lands Cycle).

Enzymatic Pathways
  • Phospholipase A2 (PLA2) Activity: The primary route for 1-Oleoyl LPE generation is the hydrolysis of the sn-2 fatty acid from 1-Oleoyl-2-acyl-sn-glycero-3-phosphoethanolamine. This reaction releases a free fatty acid (e.g., Arachidonic acid) and leaves the 1-Oleoyl lysolipid backbone.

  • De Novo Synthesis (Kennedy Pathway): While less direct, the Kennedy pathway synthesizes PE, which serves as the substrate for phospholipases.

  • PS Decarboxylation: In mitochondria, Phosphatidylserine (PS) is decarboxylated to PE, entering the remodeling cycle.

Visualization: Metabolic Generation of 18:1 LPE

LPE_Biosynthesis cluster_0 Membrane Remodeling (Lands Cycle) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PAP PE Phosphatidylethanolamine (1-Oleoyl-2-Acyl) DAG->PE CDP-Ethanolamine (Kennedy Pathway) LPE 1-Oleoyl LPE (sn-1) PE->LPE PLA2 (Hydrolysis) FA Free Fatty Acid (sn-2) PE->FA PLA2 LPE->PE LPEAT (Re-acylation)

Caption: Biosynthetic generation of 1-Oleoyl LPE via PLA2-mediated hydrolysis of membrane Phosphatidylethanolamine.

Part 3: Natural Occurrence and Distribution
1. Mammalian Systems

In humans and mammals, 18:1 LPE is a minor but functionally significant component of plasma and tissue lipids.

  • Plasma/Serum: LPE species circulate bound to albumin.[6][7] While LPE 18:2 (Linoleoyl) is often the most abundant (~24% of total LPE), LPE 18:1 is consistently present.

  • Disease States:

    • Renal Cell Carcinoma (ccRCC): LPE 18:1 is enriched in peritumoral adipose tissue and arterial blood, acting as a metabolic driver for tumor growth.

    • Atherosclerosis:[8] Elevated levels of lysolipids, including LPE, are found in advanced atheroma plaques.[8]

2. Plant Systems

In plants, LPEs act as signaling molecules regulating aging and stress responses.

  • Senescence & Ripening: LPE levels increase during leaf senescence and fruit ripening. Exogenous application of LPE (often egg-derived, rich in 18:0 and 18:1) is used commercially to accelerate ripening in tomatoes, cranberries, and grapes while maintaining tissue firmness.

  • Mechanism: It inhibits Phospholipase D (PLD), an enzyme responsible for membrane degradation, thereby extending shelf life.

Table 1: Quantitative Occurrence of LPE Species
Source MatrixTarget SpeciesConcentration / AbundanceContext
Human Serum Total LPE~18.0 nmol/mLHealthy controls [1]
Human Serum LPE 18:2~4.5 nmol/mL (24%)Most abundant species [1]
Human Serum LPE 18:1 ~1.0 - 3.0 nmol/mL Estimated relative abundance
Soybean Lecithin Total LPE≤ 0.2% (w/w)Minor component [2]
Egg Yolk Total LPE≤ 1.5% (w/w)Commercial source [2]
Renal Cancer Tissue LPE 18:1Significantly Elevatedvs. Normal Kidney Tissue [3]
Estimation based on relative lipidomic profiles where 18:1 typically follows 18:2 and 16:0 in abundance.[2][3][5][9]
Part 4: Analytical Methodologies & Experimental Protocol

Core Directive: Standard lipid extraction methods (e.g., neutral Bligh-Dyer) are insufficient for lysophospholipids due to their high polarity and risk of acyl migration. The following protocol utilizes an acidic extraction to maximize recovery and freeze regiochemistry.

Validated Extraction Protocol: Acidic Bligh-Dyer Modification

Objective: Quantitative extraction of 18:1 LPE from tissue or plasma while preventing sn-2 to sn-1 migration.

Reagents:

  • Methanol (MeOH), Chloroform (CHCl3), HPLC-grade water.[10]

  • 0.2 M Hydrochloric Acid (HCl) or Acetic Acid.

  • Internal Standard: LPE 17:1 (non-endogenous).

Step-by-Step Workflow:

  • Sample Prep: Keep all samples on ice (4°C). Add 10 pmol Internal Standard to 100 µL plasma or 10 mg tissue homogenate.

  • Monophasic Extraction: Add 3.75 mL of CHCl3:MeOH:0.2M HCl (1:2:0.8 v/v/v).

    • Why Acid? Protonation of the phosphate headgroup increases solubility in organic solvent and lowers pH to ~4.0, halting acyl migration.

  • Agitation: Vortex vigorously for 1 minute. Incubate on ice for 10 minutes.

  • Biphasic Separation: Add 1.25 mL CHCl3 and 1.25 mL 0.2M HCl. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Collection: Recover the lower organic phase (containing LPE).

    • Note: Avoid the interface layer (proteins).

  • Drying: Evaporate solvent under a stream of nitrogen at room temperature (do not heat).

  • Reconstitution: Dissolve in MeOH:CHCl3 (9:1) for LC-MS/MS analysis.[4][8]

Visualization: Extraction & Analysis Workflow

Extraction_Workflow Start Biological Sample (Plasma/Tissue) Acid Add Acidic Solvent (CHCl3:MeOH:HCl) pH ~4.0 Start->Acid Prevent Isomerization Phase Induce Phase Separation (+CHCl3 / +HCl) Acid->Phase Centrifuge Centrifuge (4°C) 1000 x g Phase->Centrifuge Recover Recover Lower Organic Phase (Contains 18:1 LPE) Centrifuge->Recover Dry Nitrogen Evaporation (No Heat) Recover->Dry LCMS LC-MS/MS Analysis Target: m/z 478.3 -> 281.2 Dry->LCMS Reconstitute

Caption: Acidic Bligh-Dyer extraction workflow designed to prevent acyl migration and maximize LPE recovery.

References
  • Profiling of lysophosphatidylethanolamine molecular species in human serum. Source: Journal of Chromatography B (2020). Context: Establishes LPE 18:2 as the major serum species and provides baseline quantitative data for healthy controls. URL:[Link]

  • Lysophosphatidylethanolamine: Natural Sources and Applications. Source: Wikipedia / Lipid Research Archives. Context: Details the occurrence of LPE in egg yolk and soybean lecithin and its commercial use in agriculture. URL:[Link][11]

  • Lysophosphatidylethanolamine 18:1 drives clear cell renal cell carcinoma. Source: Nature Communications (via PMC/NIH). Context: Identifies 18:1 LPE as a specific oncometabolite that stabilizes SIRT6 to reprogram lipid metabolism in cancer. URL:[Link]

  • Acyl migration in lysophospholipids: Importance in phospholipid synthesis. Source: Biochemistry (ACS Publications). Context: Foundational text on the kinetics of acyl migration and the necessity of acidic extraction conditions. URL:[Link]

  • Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids. Source: Journal of Lipid Research. Context: Validates the pH 4 / 4°C extraction method for distinguishing regiochemical isomers. URL:[Link]

Sources

An In-depth Technical Guide to 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and applications of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a lysophospholipid of significant interest in biomedical research and pharmaceutical development.

Introduction: Unveiling a Key Lysophospholipid

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, also known as 1-Oleoyl-lysophosphatidylethanolamine (18:1 Lyso-PE), is a naturally occurring lysophospholipid. It is a derivative of phosphatidylethanolamine (PE), a major component of biological membranes, from which one of the fatty acyl chains has been removed, typically through the enzymatic action of phospholipase A2.[1] This structural modification results in a molecule with a more pronounced conical shape and distinct physicochemical properties compared to its diacyl counterpart, influencing its role in membrane dynamics and cellular signaling.[2][3]

This technical guide will delve into the fundamental characteristics of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, offering insights into its behavior in various systems and providing practical guidance for its handling, characterization, and application in research and development.

Physicochemical Properties: A Quantitative Overview

The unique properties of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine are central to its biological functions and applications. A summary of its key physicochemical characteristics is presented below.

PropertyValueSource(s)
Molecular Formula C23H46NO7P[4][5][6]
Molecular Weight 479.59 g/mol [5][7]
Appearance White to off-white solid[5]
Storage Temperature -20°C[5][8]
Solubility
    in Chloroform3 mg/mL[6]
    in Ethanol5 mg/mL[9]
    in Aqueous BuffersSparingly soluble[10]
Melting Point Not available[8][11]
Critical Micelle Concentration (CMC) Not explicitly reported. For the structurally similar 1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acid, the CMC is 0.346 mM in water at 25°C.[12][13]

Causality Behind Properties: The amphiphilic nature of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, with its polar phosphoethanolamine headgroup and a single long, unsaturated oleoyl tail, dictates its solubility and self-assembly behavior. The presence of the single acyl chain increases its water solubility compared to diacyl phospholipids and leads to the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[14] The cis-double bond in the oleoyl chain introduces a kink, influencing the packing of the molecules and contributing to the fluidity of membranes it incorporates into.

Biological Significance and Signaling Roles

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is not merely a structural component but an active participant in various cellular processes.

Membrane Dynamics and Curvature

The conical shape of lysophospholipids like 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine plays a crucial role in modulating membrane curvature.[2][3] This property is essential for dynamic membrane events such as:

  • Membrane Fusion and Fission: By inducing negative curvature strain, it facilitates the formation of non-lamellar intermediates, which are critical steps in the fusion of biological membranes.[15][16]

  • Vesicle Trafficking: The formation and budding of transport vesicles from organelles like the Golgi apparatus and endoplasmic reticulum are influenced by the local lipid composition, including the presence of lysophospholipids.

Membrane_Curvature Influence of 1-Oleoyl-PE on Membrane Curvature cluster_membrane Cell Membrane Bilayer Phospholipid Bilayer Curvature Membrane Curvature Bilayer->Curvature Induces Fusion Membrane Fusion/Fission Curvature->Fusion Vesicle Vesicle Formation Curvature->Vesicle 1-Oleoyl-PE 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine 1-Oleoyl-PE->Bilayer Incorporation Liposome_Drug_Delivery 1-Oleoyl-PE as a Helper Lipid in Liposomes cluster_liposome Liposome Bilayer Lipid Bilayer (e.g., PC) Drug Encapsulated Drug Release Drug Release Drug->Release 1-Oleoyl-PE 1-Oleoyl-PE (Helper Lipid) 1-Oleoyl-PE->Bilayer Incorporation Endosome Endosome Endosome->Release pH-mediated Destabilization Cytoplasm Cytoplasm Release->Cytoplasm

Caption: Mechanism of drug release from liposomes.

Model Membranes

In fundamental research, 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is used to create model membranes to study various biophysical phenomena, including lipid-protein interactions and the mechanics of membrane fusion. [5]

Experimental Protocols

Synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

The synthesis of lysophospholipids can be challenging due to the potential for acyl migration. A common strategy involves the use of protecting groups. A general, conceptual workflow is presented below. For a detailed, practical protocol, refer to specialized literature on phospholipid synthesis. [17][18]

Synthesis_Workflow Conceptual Synthesis Workflow Start Protected Glycerol Derivative Step1 Acylation with Oleoyl Chloride Start->Step1 Step2 Phosphorylation Step1->Step2 Step3 Coupling with Protected Ethanolamine Step2->Step3 Step4 Deprotection Step3->Step4 End 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine Step4->End

Sources

1-Oleoyl Phosphatidylethanolamine: Biophysical Modulator and Signaling Agonist in Membrane Protein Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Oleoyl Phosphatidylethanolamine Interaction with Membrane Proteins Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) acts as a pivotal "dual-function" lipid in membrane protein science. Unlike its diacyl counterpart (DOPE), which stabilizes negative curvature and hexagonal II phases, 18:1 Lyso PE introduces positive curvature stress and lateral pressure changes within the bilayer. These biophysical properties make it an essential tool for modulating the conformational energetics of mechanosensitive channels and transporters.

Simultaneously, 18:1 Lyso PE functions as a specific bioactive ligand. Recent evidence identifies it as a potent modulator of the LPA1 receptor (GPCR) and a critical driver of RORγt activity in Th17 cell differentiation. This guide synthesizes the physiochemical mechanics of 18:1 Lyso PE with practical protocols for its application in structural biology (Lipidic Cubic Phase) and signal transduction assays.

Molecular Physiochemistry & Phase Behavior

Structural Determinants of Curvature

The interaction of 18:1 Lyso PE with membrane proteins is governed by its "shape factor" (


).
  • Headgroup: Small, zwitterionic ethanolamine (allows tight packing/hydrogen bonding).

  • Acyl Chain: Single 18:1 (oleoyl) chain at sn-1 (cis-double bond at C9 introduces a kink).

  • Geometry: Unlike Lysophosphatidylcholine (LysoPC), which is an inverted cone with high positive spontaneous curvature (

    
    ), 18:1 Lyso PE has a weakly positive to cylindrical shape  (
    
    
    
    to
    
    
    ).

This unique geometry allows 18:1 Lyso PE to intercalate into bilayers without immediate micellization, generating stored curvature elastic stress . This stress alters the lateral pressure profile, specifically decreasing pressure in the hydrophobic core while increasing it at the headgroup interface, thereby shifting the conformational equilibrium of embedded proteins.

Comparison of Curvature Modulators
Lipid SpeciesIntrinsic Curvature (

)
GeometryPrimary Biophysical Effect
18:1 Lyso PE Weakly Positive / Cylindrical Wedge Modulates lateral pressure; stabilizes open channel states
18:1 Lyso PCStrongly PositiveInverted ConeInduces pore formation; micellizes bilayers
18:1 DOPE (Diacyl)NegativeConePromotes H

phase; fusion intermediate
18:1 DOPC (Diacyl)NeutralCylinderBilayer forming; inert matrix

Mechanism of Action 1: Biophysical Modulation of Channels

Membrane proteins like the mechanosensitive channel MscL (Mechanosensitive channel of Large conductance) are gated by bilayer tension. 18:1 Lyso PE lowers the energy barrier for the "closed-to-open" transition by acting as a tension-mimetic .

Mechanism: The Wedge Effect

When 18:1 Lyso PE is asymmetrically incorporated into the outer leaflet, its wedge shape expands the headgroup region. To maintain bilayer integrity, the protein must undergo a conformational change that matches this curvature—often expanding its transmembrane helices (iris-like opening).

BiophysicalMechanism LPE_Add Addition of 18:1 Lyso PE Outer_Leaflet Asymmetric Insertion (Outer Leaflet) LPE_Add->Outer_Leaflet Lat_Pressure Altered Lateral Pressure Profile (Increased Headgroup Pressure) Outer_Leaflet->Lat_Pressure Curvature_Stress Stored Curvature Elastic Stress Lat_Pressure->Curvature_Stress Protein_Conf Protein Conformational Change (e.g., Helix Tilting) Curvature_Stress->Protein_Conf Minimizes Free Energy Channel_Open Channel Gating/Activation (MscL/MscS) Protein_Conf->Channel_Open

Figure 1: Mechanism of biophysical modulation. 18:1 Lyso PE insertion alters the lateral pressure profile, forcing integral proteins to adapt their conformation to relieve curvature stress.

Protocol: Reconstitution and Gating Assay

Objective: Measure the shift in activation threshold of MscL in the presence of 18:1 Lyso PE.

  • Liposome Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) composed of DOPC:18:1 Lyso PE (ratio 90:10 to 70:30 mol%).

    • Control: Pure DOPC LUVs.

    • Dry lipids under nitrogen, rehydrate in buffer (10 mM MOPS, pH 7.0, 150 mM KCl).

    • Extrude through 100 nm polycarbonate filters (21 passes).

  • Protein Reconstitution:

    • Solubilize purified MscL (in DDM detergent) into the liposomes using detergent-mediated reconstitution (Bio-Beads SM-2 removal).

    • Critical Step: Ensure Lyso PE is not lost during dialysis/bead treatment (Lyso PE has a higher CMC than diacyl lipids; rapid detergent removal is preferred).

  • Patch Clamp Electrophysiology:

    • Form Giga-ohm seals on the proteoliposomes.

    • Apply negative pressure (suction) to the patch pipette.

    • Measurement: Record single-channel currents. Plot Open Probability (

      
      ) vs. Pressure (mmHg).
      
    • Validation: The midpoint of activation (

      
      ) should shift to lower pressures in Lyso PE-containing vesicles.
      

Mechanism of Action 2: Lipidic Cubic Phase (LCP) Crystallography

In structural biology, 18:1 Lyso PE is utilized as an additive in Monoolein (MO) mesophases. While MO forms the standard Pn3m cubic phase, specific membrane proteins (especially those native to PE-rich bacterial membranes) require the hydrogen-bonding capability of the ethanolamine headgroup for stability.

  • Role: 18:1 Lyso PE mimics the native PE environment without inducing the H

    
     phase transition as aggressively as diacyl DOPE.
    
  • Application: Stabilization of GPCRs and transporters during in meso crystallization.

Mechanism of Action 3: Signaling Agonist (LPA1 & RORγt)

Beyond biophysics, 18:1 Lyso PE is a bioactive lipid mediator.

  • LPA1 Receptor Activation: 18:1 Lyso PE acts as a low-affinity agonist for the Lysophosphatidic Acid Receptor 1 (LPA1), inducing intracellular Ca

    
     mobilization.
    
  • RORγt Modulation (Th17 Differentiation): A breakthrough 2023 study identified 18:1 Lyso PE as a specific modulator of the nuclear receptor RORγt, critical for Th17 cell pathogenicity in autoimmune models.

SignalingPathways LPE 18:1 Lyso PE LPA1 LPA1 Receptor (GPCR - Plasma Membrane) LPE->LPA1 Extracellular Binding ROR RORγt (Nuclear Receptor) LPE->ROR Intracellular/Nuclear Transport? Gq Gq/11 Coupling LPA1->Gq Transcription Transcriptional Activation (Il17a gene) ROR->Transcription PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Th17 Th17 Cell Differentiation Transcription->Th17

Figure 2: Dual signaling pathways of 18:1 Lyso PE. It activates surface GPCRs (LPA1) to mobilize calcium and modulates nuclear receptors (RORγt) to drive immune cell differentiation.

Protocol: Calcium Flux Assay (LPA1 Activation)

Objective: Quantify 18:1 Lyso PE agonist activity on LPA1.

  • Cell Line: HEK293T cells stably expressing human LPA1.

  • Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 30 min at 37°C.

  • Ligand Preparation:

    • Dissolve 18:1 Lyso PE in PBS containing 0.1% fatty-acid-free BSA (carrier is essential due to hydrophobicity).

    • Sonicate to ensure dispersion.

  • Assay:

    • Inject 18:1 Lyso PE (0.1 - 10 µM) into the cell chamber.

    • Monitor fluorescence ratio (340/380 nm excitation).

    • Control: Treat with LPA (positive control) and AM095 (LPA1 antagonist) to verify specificity.

References

  • Biophysical Modulation of Channels

    • Lundbaek, J. A., & Andersen, O. S. (1994). Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers.[1] Journal of General Physiology. Link

  • Mechanosensitive Channel Gating

    • Perozo, E., et al. (2002). Physical principles underlying the transduction of bilayer deformation forces during mechanosensitive channel gating. Nature Structural Biology. Link

  • RORγt & Th17 Signaling

    • Hu, X., et al. (2023). 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells.[2][3] Science Immunology. Link[3]

  • LPA1 Receptor Interaction

    • Lee, J. M., et al. (2015). Lysophosphatidylethanolamine increases intracellular Ca2+ through LPA1 in PC-12 neuronal cells. Biochemical and Biophysical Research Communications. Link

  • Lipidic Cubic Phase Crystallography

    • Caffrey, M. (2015). A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes. Acta Crystallographica Section F. Link

Sources

Advanced Signaling Dynamics of 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Cellular Signaling of 1-Oleoyl Phosphatidylethanolamine (LPE 18:1)

Executive Summary

For decades, phosphatidylethanolamine (PE) was viewed primarily as a structural chaperone—a cone-shaped lipid governing membrane curvature and fusion. However, the enzymatic hydrolysis of PE by Phospholipase A2 (PLA2) yields a distinct, bioactive class of lipids: Lysophosphatidylethanolamines (LPEs) .[1] Among these, 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1) has emerged as a potent lipid mediator with specific signaling capabilities distinct from its structural precursor and its analog, Lysophosphatidic Acid (LPA).

This guide dissects the signaling architecture of LPE 18:1, moving beyond general lipid biochemistry to explore its specific role as an agonist for G Protein-Coupled Receptors (GPCRs), a modulator of intracellular calcium, and a recently identified nuclear regulator of Th17 immunity.

Biochemical Foundation & Structural Logic

To understand the signaling, one must first understand the molecule's physical chemistry. "1-Oleoyl PE" in a signaling context almost exclusively refers to the lyso form (LPE 18:1), possessing a single oleic acid chain at the sn-1 position and a hydroxyl group at sn-2.

  • Structural Causality: Unlike diacyl-PE, which promotes negative curvature (hexagonal II phase) to facilitate membrane fusion, LPE 18:1 acts as an inverted cone. This shape allows it to partition dynamically out of the bilayer to interact with hydrophobic pockets of GPCRs or nuclear receptors.

  • Metabolic Origin: LPE 18:1 is generated via the deacylation of Dioleoyl-PE or 1-Oleoyl-2-Palmitoyl-PE by PLA2 enzymes (specifically PLA2G12A in immune contexts). It is re-acylated by Lysophospholipid Acyltransferases (LPLATs), creating a rapid turnover cycle that allows cells to pulse LPE 18:1 levels in response to stress.

Core Signaling Architectures

LPE 18:1 operates through three distinct mechanisms: surface GPCR activation, cytosolic kinase modulation, and nuclear receptor regulation.

Pathway A: The GPCR-Calcium Axis (LPA1 & CD97)

Contrary to early assumptions that LPE is merely a weak LPA analog, LPE 18:1 exhibits specific receptor interactions.

  • Receptor Engagement: LPE 18:1 acts as a ligand for LPA1 (an EDG-family receptor) and CD97 (an Adhesion-GPCR).

  • Mechanism: Binding triggers the exchange of GDP for GTP on the Gαi/o subunit. This inhibits Adenylyl Cyclase (lowering cAMP) while simultaneously activating Phospholipase C (PLC) via the Gβγ subunits.

  • Outcome: PLC hydrolyzes PIP2 into IP3, triggering the release of intracellular Calcium ([Ca2+]i) from the ER. This flux is critical for cell migration and proliferation, particularly in metastatic breast cancer models (MDA-MB-231).

Pathway B: The Immunometabolic Switch (RORγt & Th17)

A breakthrough 2023 study identified LPE 18:1 as a critical endogenous ligand for RORγt , the master transcription factor for Th17 cells.

  • Mechanism: LPE 18:1 binds to the ligand-binding domain of RORγt.

  • Effect: It stabilizes the receptor and recruits co-activators, driving the transcription of IL-17A and IL-17F .

  • Pathology: Depletion of LPE 18:1 (via PLA2G12A knockout) abolishes Th17 differentiation, protecting against autoimmune encephalomyelitis (EAE).

Pathway C: MAPK-Driven Neuroprotection

In neuronal tissues (e.g., PC12 cells, cortical neurons), LPE 18:1 stimulates the MAPK/ERK cascade.

  • Signaling: LPE 18:1 phosphorylation of ERK1/2 is independent of LPA receptors in some contexts, suggesting an orphan receptor mechanism.

  • Physiology: This pathway drives neurite outgrowth and protects against glutamate-induced excitotoxicity.

Visualization: The LPE 18:1 Signaling Interactome

LPE_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPE 1-Oleoyl LPE (18:1) LPA1 LPA1 Receptor (GPCR) LPE->LPA1 Ligand Binding CD97 CD97 (Adhesion GPCR) LPE->CD97 Ligand Binding ROR RORγt (Nuclear Receptor) LPE->ROR Nuclear Translocation? G_prot Gi/o Protein LPA1->G_prot CD97->G_prot PLC PLCβ G_prot->PLC Activation MAPK MAPK/ERK Phosphorylation G_prot->MAPK Ras/Raf IP3 IP3 PLC->IP3 Hydrolysis Ca_ER ER Ca2+ Release IP3->Ca_ER Ca2+ Flux Migration Migration Ca_ER->Migration Cell Motility Neurite Neurite MAPK->Neurite Neurite Outgrowth Th17 Th17 Differentiation (IL-17 Expression) ROR->Th17 Transcriptional Activation

Figure 1: Multi-modal signaling map of LPE 18:1, illustrating its bifurcation into membrane GPCR pathways (Calcium/MAPK) and nuclear receptor modulation (RORγt).

Experimental Methodologies

To study LPE 18:1 signaling, researchers must overcome its poor solubility and rapid metabolic conversion.

Protocol A: Preparation & Solubilization (Self-Validating System)

Rationale: LPE tends to form micelles rather than bilayers. Improper solubilization leads to inconsistent effective concentrations.

  • Stock Preparation: Dissolve 1-Oleoyl LPE powder in Chloroform:Methanol (2:1) to ensure complete monomerization. Evaporate under N2 gas to form a thin film.

  • Reconstitution: Hydrate the film with PBS containing 0.1% fatty-acid-free BSA .

    • Critical Step: Sonicate in a water bath for 5-10 minutes until the solution is clear. The BSA acts as a carrier, mimicking physiological transport (albumin binding) and preventing adherence to plasticware.

  • Validation: Measure absorbance at 600nm; turbidity indicates incomplete solubilization.

Protocol B: Real-Time Calcium Flux Assay

Rationale: This assay confirms GPCR activation (LPA1/CD97) immediately upon treatment.

  • Loading: Incubate cells (e.g., MDA-MB-231) with Fluo-4 AM (2-4 µM) and Pluronic F-127 (0.02%) for 30 min at 37°C.

  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish a stable baseline.

  • Injection: Inject LPE 18:1 (final conc. 1-10 µM).

  • Specificity Check: Pre-incubate a separate group with Ki16425 (LPA1/3 antagonist). If the signal persists, it indicates non-LPA1 signaling (potentially CD97 or orphan receptors).

Protocol C: Targeted Lipidomics (LC-MS/MS)

Rationale: To verify if LPE 18:1 is acting directly or being converted to LPA (via Autotaxin) or PE.

  • Extraction: Use the modified Bligh & Dyer method (acidified to preserve Lyso species).

  • Separation: Reverse-phase C18 column.

    • Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

  • Detection: Multiple Reaction Monitoring (MRM) in Negative Ion Mode .

    • Transition: Precursor [M-H]- (478.3) -> Product (281.2, Oleic Acid fragment).

Visualization: Experimental Workflow

LPE_Workflow cluster_assays Functional Assays cluster_ms Validation (Lipidomics) Start Start: LPE 18:1 Powder Solub Solubilization (PBS + 0.1% BSA + Sonication) Start->Solub QC QC: OD600 < 0.01 (Clear Solution) Solub->QC Flux Ca2+ Flux (Fluo-4) Read: 0-120s QC->Flux Acute Signal Diff Differentiation (Th17) Read: 72h (PCR/FACS) QC->Diff Chronic Signal Extract Extraction (Acidified Bligh & Dyer) Flux->Extract Check Metabolism Diff->Extract LCMS LC-MS/MS (Neg Mode) Transition: 478.3 -> 281.2 Extract->LCMS

Figure 2: Integrated workflow for preparing LPE 18:1 and validating its signaling activity versus metabolic conversion.

Comparative Data Summary
Signaling Feature1-Oleoyl LPE (18:[2][3][4][5][6]1)LPA (18:[4][7][8][9][10][11]1)Diacyl PE (18:1)
Primary Receptor LPA1, CD97, RORγtLPA1-6None (Structural)
Ca2+ Mobilization Moderate (µM range)High (nM range)Negligible
Nuclear Action Activates RORγt (Th17) PPARγ (weak)None
Membrane Role Inverted Cone (Curvature)Detergent-likeHexagonal Phase (Fusion)
Key Inhibitor Ki16425 (partial block)Ki16425 (full block)N/A
References
  • Park, S. J., et al. (2014). "Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells." Biomolecules & Therapeutics.[12]

  • Endo, Y., et al. (2023). "1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells."[5][6][13] Science Immunology.

  • Park, K. S., et al. (2013). "Lysophosphatidylethanolamine stimulates intracellular calcium via LPA1 receptor and CD97 in MDA-MB-231 cells." Cellular Signalling.

  • Nishina, A., et al. (2006). "Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK." Journal of Lipid Research.

  • Yamamoto, Y., et al. (2022). "Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line."[11][14] Nutrients.[8][11]

Sources

Definitive Guide to 1-Oleoyl Phosphatidylethanolamine: Discovery, Characterization, and Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) has transitioned from being viewed merely as a structural membrane metabolite to a recognized bioactive lipid mediator. Historically identified as a degradation product of Phosphatidylethanolamine (PE) via Phospholipase A2 (PLA2) activity, recent high-precision lipidomics have elucidated its specific role as an agonist for G-protein coupled receptors (specifically LPA1) and a modulator of immune differentiation (Th17 cells).

This technical guide synthesizes the critical discovery milestones, physicochemical characterization, and validated experimental protocols for synthesizing and detecting 18:1 Lyso PE. It serves as a foundational reference for investigating its therapeutic potential in neurobiology and immunology.

Historical Discovery & Structural Elucidation

The characterization of 18:1 Lyso PE occurred in two distinct phases: structural identification and functional awakening .

Phase I: Metabolic Identification (1960s - 1990s)

Initial detection of lysophosphatidylethanolamines (LPE) in mammalian serum dates back to the mid-1960s (e.g., Misra, 1965). During this era, 18:1 Lyso PE was primarily cataloged as a metabolic intermediate in the Lands Cycle , where membrane lipids are continuously deacylated by PLA2 and reacylated by lysophospholipid acyltransferases (LPEAT) to maintain membrane asymmetry and fluidity.

Phase II: Functional Awakening (2000s - Present)

The paradigm shifted when researchers observed that LPEs exerted biological effects distinct from their diacyl precursors.

  • 2006: Nishina et al. isolated LPEs from Grifola frondosa and demonstrated MAPK activation and neuronal differentiation in PC12 cells, marking one of the first links to intracellular signaling.[1]

  • 2015-2017: Park and colleagues definitively identified 18:1 Lyso PE as a specific ligand for the LPA1 receptor (LPAR1), driving intracellular calcium mobilization in neuroblastoma cells. Crucially, this activity was structure-dependent; the 18:1 (oleoyl) species showed high potency compared to saturated analogs.

  • 2023: A breakthrough study in Science Immunology identified 1-Oleoyl LPE as a critical modulator of RORγt activity, essential for Th17 cell differentiation and pathogenicity in autoimmune models.[2]

Chemical & Physical Characterization[3][4][5]

Understanding the physicochemical properties is prerequisite for successful formulation and delivery in cell-based assays.

PropertySpecification
IUPAC Name (2-hydroxy-3-phosphonooxypropyl) (Z)-octadec-9-enoate
Common Name 1-Oleoyl-2-hydroxy-sn-glycero-3-PE (18:1 Lyso PE)
Molecular Formula C23H46NO7P
Molecular Weight 479.6 g/mol
Solubility Soluble in Chloroform:Methanol:Water (65:25:4); Poorly soluble in pure water (forms micelles).
Critical Micelle Concentration (CMC) ~5-20 µM (dependent on buffer ionic strength)
Stability Susceptible to acyl migration (1-acyl to 2-acyl) at pH > 8.0. Store at -20°C in inert gas.

Biosynthesis & Signaling Mechanism[1][6][7]

18:1 Lyso PE is generated via the hydrolysis of the sn-2 fatty acid of 1-oleoyl-2-acyl-PE by Phospholipase A2 (PLA2) .[3] Once released, it acts as an intercellular mediator.

The LPA1 Signaling Axis

Unlike canonical LPA signaling, 18:1 Lyso PE exhibits selectivity. In neuronal lineages (SH-SY5Y, PC12), it binds the LPA1 receptor, triggering a


-dependent cascade.

Mechanism:

  • Ligation: 18:1 Lyso PE binds LPA1.

  • Transduction: Activation of

    
     proteins.
    
  • Effector: Stimulation of Phospholipase C (PLC).

  • Second Messenger: Hydrolysis of PIP2 generates IP3.

  • Response: IP3 binds IP3R on the ER, releasing

    
    .
    
  • Downstream: Activation of MAPK/ERK pathways promoting differentiation or survival.

G cluster_membrane Plasma Membrane LPE 18:1 Lyso PE (Extracellular) LPA1 LPA1 Receptor (GPCR) LPE->LPA1 Binding Gio Gi/o Protein LPA1->Gio Activation PLC Phospholipase C (PLC) Gio->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux MAPK MAPK/ERK Activation Ca->MAPK Signaling Bio Neuronal Differentiation Th17 Modulation MAPK->Bio Gene Expression

Figure 1: Signal transduction pathway of 18:1 Lyso PE via the LPA1 receptor axis.

Experimental Protocols

Protocol A: Enzymatic Generation of 18:1 Lyso PE

Rationale: Commercial standards are expensive. Enzymatic digestion of bulk POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) or DOPE (if 18:1/18:1) allows for controlled generation.

Materials:

  • Substrate: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or pure 1-Oleoyl-2-hydroxy-sn-glycero-3-PE standard.

  • Enzyme: Phospholipase A2 (from Porcine pancreas or Naja mossambica venom).

  • Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM

    
    , 0.1% Triton X-100.
    

Workflow:

  • Substrate Preparation: Dissolve 5 mg of PE substrate in 1 mL diethyl ether.

  • Reaction Setup: Add 1 mL of Reaction Buffer containing 50 units of PLA2.

  • Incubation: Vortex vigorously and incubate at 37°C for 2-4 hours with continuous agitation (interfacial activation is critical).

  • Extraction: Stop reaction by adding 2 mL Methanol followed by 1 mL Chloroform (Bligh-Dyer method).

  • Phase Separation: Centrifuge at 2,000 x g for 5 mins. Collect the lower organic phase.[4]

  • Purification: Dry under Nitrogen gas. Re-suspend in Chloroform and purify via silica gel chromatography (Eluent: Chloroform/Methanol/Water 65:25:4) to isolate Lyso PE from free fatty acids.

Protocol B: LC-MS/MS Quantification

Rationale: Targeted lipidomics requires specific Multiple Reaction Monitoring (MRM) transitions to distinguish 18:1 Lyso PE from isomers.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

LC Conditions:

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 0-2 min (40% B), 2-12 min (linear to 99% B), 12-14 min (hold 99% B).

MS/MS Transitions (Negative Ion Mode): Negative mode is preferred for PE species due to the facile loss of the ethanolamine headgroup or fatty acid.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity Confirmation
18:1 Lyso PE 478.3

281.2 35Fatty Acid Fragment (Oleate)
18:1 Lyso PE 478.3

196.0 25Dehydrated Glycerophosphoethanolamine
18:1 Lyso PE 478.3

140.0 20Phosphoethanolamine Headgroup

Data Analysis Note: Ensure separation from 1-Oleoyl Lyso PC (m/z ~520) and Lysophosphatidic Acid (LPA) species. The 196 fragment is highly specific for the PE headgroup.

Future Outlook & Drug Development

The identification of 18:1 Lyso PE as a driver of Th17 differentiation (via RORγt) and neuronal calcium signaling (via LPA1) opens two distinct therapeutic avenues:

  • Autoimmune Disease: Inhibitors of the PLA2g12a enzyme (responsible for generating specific LPE pools) could serve as upstream regulators to dampen pathogenic Th17 responses in Multiple Sclerosis or Psoriasis.

  • Neuroregeneration: Stable analogs of 18:1 Lyso PE (resistant to LPEAT reacylation) could be developed as LPA1 agonists to promote neuronal survival or myelination without the broad side effects of pan-LPA receptor activation.

References

  • Misra, U. K. (1965). The isolation of lysophosphatidylethanolamine from serum. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link

  • Nishina, A., et al. (2006).[1] Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK. Journal of Lipid Research. Link

  • Park, S. J., et al. (2015). Lysophosphatidylethanolamine utilizes LPA1 receptor to induce intracellular Ca2+ increase in PC12 cells. Biochemical and Biophysical Research Communications. Link

  • Lee, J. M., et al. (2017). Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. Biomolecules & Therapeutics.[5] Link

  • Hu, C., et al. (2023). 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells. Science Immunology. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1-Oleoyl Phosphatidylethanolamine (LPE 18:1) by LC-MS/MS

[1]

Executive Summary & Biological Significance[2]

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 18:1) is a bioactive lysophospholipid metabolite derived from the hydrolysis of phosphatidylethanolamine (PE) by Phospholipase A2 (PLA2). Unlike a simple degradation product, LPE 18:1 acts as an intercellular signaling lipid, implicated in:

  • Inflammation & Sepsis: Serum LPE levels fluctuate significantly during systemic inflammatory responses.

  • Liver Pathology: Altered LPE profiles are potential biomarkers for non-alcoholic fatty liver disease (NAFLD).

  • Oncology: LPE 18:1 has been linked to ovarian cancer progression and multiple myeloma development.

The Analytical Challenge: The primary obstacle in LPE analysis is acyl migration . The fatty acid at the sn-1 position can migrate to the sn-2 position (and vice versa) under physiological pH or elevated temperatures, leading to thermodynamic equilibrium (approx. 9:1 ratio of sn-1 to sn-2). Standard extraction protocols often inadvertently accelerate this migration, obscuring the true biological state.

This protocol details a self-validating, stability-controlled LC-MS/MS workflow designed to minimize acyl migration and provide absolute quantitation of LPE 18:1 in biological matrices.

Experimental Workflow

The following diagram illustrates the critical path for analyzing labile lysophospholipids. Note the emphasis on temperature and pH control during the pre-analytical phase.

LPE_WorkflowSampleBiological Sample(Plasma/Serum)QuenchMetabolic Quenching(Ice-cold MeOH, pH 4)Sample->QuenchImmediate< 4°CExtractBiphasic Extraction(Acidified Bligh-Dyer)Quench->ExtractProteinPrecipitationLCRPLC Separation(C18 Column)Extract->LCReconstitutionin Mobile PhaseMSMS/MS Detection(Negative Mode)LC->MSESI (-)DataQuantitation(IS Ratio)MS->DataMRMAnalysis

Figure 1: Optimized workflow for LPE 18:1 analysis emphasizing low-temperature, acidic extraction to prevent acyl migration.

Materials & Reagents

Standards
  • Target Analyte: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE).[1]

  • Internal Standard (IS): 1-Heptadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (17:1 Lyso PE).

    • Why 17:1? It is non-endogenous in most mammalian samples and shares similar ionization/elution properties with 18:1 without signal interference.

Solvents[4][5]
  • LC-MS Grade: Water, Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH).

  • Additives: Ammonium Formate, Formic Acid.

Sample Preparation Protocol (Acidified Bligh-Dyer)

Expert Insight: Standard extractions often use neutral pH. For LPEs, maintaining a pH

  • Sample Thawing: Thaw plasma/serum samples on wet ice. Do not use a water bath.

  • Quenching & IS Addition:

    • Aliquot 50 µL of plasma into a glass centrifuge tube.

    • Add 10 µL of Internal Standard solution (1 µg/mL LPE 17:1 in MeOH).

    • Add 200 µL of Ice-Cold Acidified Methanol (MeOH + 0.1% Formic Acid).

    • Mechanism:[2][3][4][5] The acid protonates the phosphate group, stabilizing the molecule; cold temperature kinetically slows migration.

  • Extraction:

    • Add 100 µL Chloroform (

      
      ). Vortex for 30 seconds.
      
    • Add 100 µL Water (LC-MS grade). Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C .

  • Phase Separation:

    • Carefully collect the lower organic phase (Chloroform layer) containing the lipids.

    • Note: LPEs are relatively polar; if recovery is low, consider a monophasic extraction (MeOH:MTBE), but the biphasic method yields cleaner extracts for trace analysis.

  • Drying & Reconstitution:

    • Evaporate the solvent under a gentle stream of Nitrogen at room temperature (avoid heat).

    • Reconstitute in 100 µL of Initial Mobile Phase (60:40 A/B).

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[10][11]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why C18? Reversed-phase is required to separate LPE species based on fatty acid chain length (e.g., separating 18:1 from 18:0 or 16:0). HILIC would co-elute all LPE species, causing ion suppression.

  • Column Temperature: 55°C (Improves peak shape for lipids).

  • Flow Rate: 0.4 mL/min.

Mobile Phases:

  • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0015Initial
2.0030Elute polar lipids
5.0048Target LPE Region
8.0082Wash non-polars
8.1099Column Clean
10.0099Hold
10.1015Re-equilibration
Mass Spectrometry (MS/MS)[4][9][10][11][12]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Why Negative? While Positive mode (

      
      ) works, Negative mode (
      
      
      ) is superior for PE/LPE because it allows monitoring of the fatty acid carboxylate fragment (
      
      
      ), providing structural specificity for the acyl chain.
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 400°C

    • Gas Flow: 800 L/hr

MRM Transitions (Quantitation):

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Type
LPE 18:1 478.3 281.2 5035Quant
LPE 18:1478.3196.05025Qual
LPE 17:1 (IS) 464.3 267.2 5035Quant
  • Transition Logic:

    • 
      : Loss of the Oleoyl fatty acid chain (Oleate anion). High specificity.
      
    • 
      : Dehydrated glycerophosphoethanolamine headgroup. Good for class confirmation.
      

Data Analysis & Quality Control

Calculations

Calculate the concentration of LPE 18:1 using the area ratio method:

Method Validation Criteria (Self-Validating System)
  • Linearity:

    
     over the range of 10 ng/mL to 5000 ng/mL.
    
  • Isomer Resolution: If the column separates sn-1 and sn-2 isomers, two peaks may appear.

    • Action: Integrate the sum of both peaks if "Total LPE 18:1" is the goal.

    • Check: If the ratio of Peak 1/Peak 2 changes drastically between samples and standards, check extraction temperature control (acyl migration indicator).

  • Carryover: Inject a blank solvent after the highest standard. Area should be < 20% of the LOQ.

Troubleshooting & Expert Tips

Acyl Migration Mechanism

Understanding why your results might drift is crucial. The migration proceeds via a cyclic intermediate.

AcylMigrationLPE11-Acyl LPE(Kinetic Product)InterCyclicIntermediateLPE1->InterpH > 7Temp > 20°CInter->LPE1LPE22-Acyl LPE(Thermodynamic Product)Inter->LPE2EquilibriumShiftLPE2->Inter

Figure 2: The mechanism of acyl migration. Minimizing time at room temperature and maintaining acidic pH prevents the shift toward the thermodynamic 2-acyl product.

Common Pitfalls
  • Peak Tailing: LPEs contain phosphate groups that can chelate to stainless steel in the LC flow path.

    • Solution: Passivate the system with 0.1% Phosphoric acid or use PEEK-lined columns/tubing.

  • Ion Suppression: High abundance of Phosphatidylcholines (PC) can suppress LPE ionization.

    • Solution: Ensure the gradient separates Lyso-species (early eluting) from Diacyl-species (late eluting).

References

  • Zhao, Z., et al. (2012). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research.

  • Kim, Y., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry.

  • Avanti Polar Lipids. LPE 18:1 Standard Information and Physical Properties.

  • Liebisch, G., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Genetics.

Precision Extraction of 1-Oleoyl Lysophosphatidylethanolamine (18:1 Lyso PE) from Tissue Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the extraction and isolation of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) from biological tissue.[1] Unlike standard phospholipid extraction, the isolation of lysophospholipids (LPLs) requires specific modifications to address their higher polarity and susceptibility to enzymatic artifacts. This protocol prioritizes the Modified Bligh & Dyer method (acidified) for maximum recovery, while offering the MTBE (Matyash) method as a high-throughput alternative. Critical emphasis is placed on inhibiting Phospholipase A2 (PLA2) activity to prevent the artifactual generation of Lyso PE from abundant membrane Phosphatidylethanolamine (PE).

Introduction & Biological Context

1-Oleoyl Lyso PE is a bioactive lipid signaling molecule generated by the hydrolysis of the sn-2 fatty acid of phosphatidylethanolamine (PE).[1] It plays critical roles in:

  • Membrane Dynamics: Modulating curvature and fusion events.[1]

  • Signaling: Acting as a ligand for G-protein coupled receptors (GPCRs).[1]

  • Metabolic Flux: Serving as an intermediate in the Lands cycle (re-acylation).

The "Artifact Trap" in Lipidomics

The most common failure mode in Lyso PE quantification is overestimation . Tissues are rich in di-acyl PE. If tissue homogenization is performed without strict enzyme inhibition, endogenous PLA2 enzymes will rapidly hydrolyze PE into Lyso PE, creating false positives.

Figure 1: The Enzymatic Artifact Pathway (This diagram illustrates why enzyme inhibition is the first critical step.)

G cluster_0 Tissue Homogenization (Risk Zone) PE Membrane PE (18:0/18:1) LPE Artifactual 18:1 Lyso PE PE->LPE Hydrolysis FA Free Fatty Acid (18:0) PLA2 Active PLA2 Enzyme PLA2->PE Catalyzes Inhibition CRITICAL STEP: Isopropanol Heat Denaturation or Inhibitor Cocktail Inhibition->PLA2 Blocks

Caption: Mechanism of artifactual Lyso PE generation during tissue processing. Active PLA2 must be quenched immediately to preserve endogenous lipid profiles.

Pre-Analytical Considerations

Sample Collection & Storage[1][2][3]
  • Harvest: Flash-freeze tissue in liquid nitrogen immediately upon excision (< 30 seconds).

  • Storage: -80°C. Avoid repeated freeze-thaw cycles, which disrupt lysosomes and release hydrolytic enzymes.[1]

Internal Standards (ISTD)

Do not use endogenous lipids. Use non-physiological isomers or deuterated standards to normalize extraction efficiency and ionization suppression.[1]

  • Primary Choice: 17:1 Lyso PE (Odd-chain, rare in mammals).[1]

  • Secondary Choice: 18:1 Lyso PE-d7 (Deuterated).[1]

  • Preparation: Dissolve ISTD in the extraction solvent (Methanol), not the sample, to ensure it tracks the extraction process from the start.

Protocol A: Acidified Bligh & Dyer (Gold Standard)

Best for: Maximum recovery of polar lysolipids from complex tissues (Liver, Brain).[1]

Principle: A biphasic extraction (Chloroform:Methanol:Water) where acidification drives the zwitterionic Lyso PE into the organic phase.

Reagents
  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)[1]

  • 0.1 M HCl or 20 mM Citric Acid (Acidifier)[1]

  • Butylated Hydroxytoluene (BHT) (0.01% w/v in Chloroform) - Prevents oxidation of the 18:1 olefinic bond.

Step-by-Step Workflow
  • Homogenization (Enzyme Quenching Mode):

    • Add 10-30 mg frozen tissue to a Precellys tube containing ceramic beads.

    • Add 1.0 mL ice-cold Methanol (containing 0.01% BHT and ISTD). Note: The high concentration of organic solvent immediately denatures proteins.

    • Homogenize at 4°C (e.g., 6000 rpm, 2x 30s).

  • Phase Creation:

    • Transfer homogenate to a borosilicate glass tube.

    • Add 0.5 mL Chloroform . Vortex vigorously for 30s.

    • Add 0.5 mL 0.1 M HCl . Vortex vigorously for 30s.

    • Ratio Check: Final ratio should be roughly 1:1:0.9 (MeOH:CHCl3:Aq).

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 mins at 4°C.

    • Result: Three layers.

      • Top: Aqueous/Methanol (Salts, polar metabolites).[1]

      • Middle: Protein disk.[1]

      • Bottom: Chloroform (Lipids, including Lyso PE).[1]

  • Collection:

    • Carefully insert a glass Pasteur pipette through the upper layers.[1]

    • Aspirate the lower chloroform phase and transfer to a fresh glass vial.[2]

    • Optional Re-extraction: Add 0.5 mL Chloroform to the remaining aqueous phase, vortex, spin, and combine lower phases (increases recovery to >95%).

  • Drying:

    • Evaporate solvent under a stream of Nitrogen (N2) at 30°C. Do not use air (oxidation risk).

  • Reconstitution:

    • Dissolve residue in 200 µL Methanol/Chloroform (9:1) for LC-MS injection.

Protocol B: MTBE Extraction (High Throughput)

Best for: Large sample sets, automated liquid handling, and safety (No Chloroform).[1]

Principle: Methyl-tert-butyl ether (MTBE) forms the upper organic phase, making collection easier and reducing contamination risk from the protein pellet.[1][3][4]

Step-by-Step Workflow
  • Homogenization:

    • Homogenize tissue in 1.5 mL Methanol (with ISTD) as above.

  • Extraction:

    • Add 5.0 mL MTBE . Vortex for 1 hour at room temperature (shaker).

    • Add 1.25 mL Water (LC-MS grade) to induce phase separation.[1]

  • Separation:

    • Centrifuge at 1,000 x g for 10 mins.

    • Result:

      • Top: MTBE (Lipids).[1][5]

      • Bottom: Aqueous/Methanol (Pellet at very bottom).[1]

  • Collection:

    • Simply pipette the top organic layer . This is the primary advantage—no need to puncture other layers.

  • Drying & Reconstitution:

    • Same as Protocol A.

Analytical Validation (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).[1] Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions
  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Gradient: 0-2 min (40% B) -> 12 min (99% B) -> 15 min (99% B).

Mass Spectrometry Parameters (MRM)

Lyso PE ionizes well in both polarities, but Negative Mode often provides cleaner background for PE species.[1]

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
18:1 Lyso PE Negative478.3 [M-H]⁻281.2-35Fatty Acid (Oleate)
18:1 Lyso PE Negative478.3 [M-H]⁻196.0-45Headgroup Loss
18:1 Lyso PE Positive480.3 [M+H]⁺339.3+25Neutral Loss (141 Da)
17:1 Lyso PE (ISTD) Negative464.3 [M-H]⁻267.2-35Fatty Acid (17:[1]1)

Figure 2: Workflow Decision Tree

DecisionTree Start Start: Tissue Sample Q1 Is the sample volume limited (<10mg)? Or is polar recovery critical? Start->Q1 MethodA Protocol A: Acidified Bligh & Dyer (High Recovery, Labor Intensive) Q1->MethodA Yes (Liver/Brain) MethodB Protocol B: MTBE Method (High Throughput, Safer) Q1->MethodB No (Plasma/Adipose) Analysis LC-MS/MS Quantification (Negative Mode MRM) MethodA->Analysis MethodB->Analysis

Caption: Selection guide for choosing the optimal extraction protocol based on sample constraints.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
High Background of 18:1 LPE PLA2 activity during thaw/homogenization.[1]Ensure tissue is frozen until solvent addition.[1] Add PLA2 inhibitors (e.g., PMSF) if necessary.
Low Recovery Phase separation failure or pH too neutral.[1]Ensure acidification (HCl/Citric Acid) to protonate the phosphate group, pushing LPE into organic phase.
Peak Tailing Interaction with column silanols.[1]Add Ammonium Formate (10mM) to mobile phases to shield ionic interactions.[1]
Oxidation (m/z +16) Oxidation of the 18:1 double bond.Always use BHT in extraction solvents. Evaporate under Nitrogen, never air.[1]

References

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.

  • Bligh, E. G., & Dyer, W. J. (1959).[1] A rapid method of total lipid extraction and purification.[1] Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [1]

  • Yamamoto, Y., et al. (2020).[1] Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 413, 245–254.[1] [1]

  • Cajka, T., & Fiehn, O. (2014).[1] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192-206.

Sources

Application Note: Advanced Formulation Strategies for 1-Oleoyl Lyso-PE Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for incorporating 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) into stable liposomal bilayers. Unlike standard di-acyl lipids (e.g., DOPE, DPPC), 18:1 Lyso PE is a lysolipid —it possesses a single acyl chain and a relatively large headgroup-to-tail volume ratio.

Why use 18:1 Lyso PE?

  • Permeability Enhancement: The single-chain structure introduces "packing defects" or grain boundaries within the bilayer, significantly increasing membrane permeability to hydrophilic drugs.

  • Thermosensitivity: Similar to MSPC in ThermoDox® formulations, 18:1 Lyso PE lowers the phase transition temperature (

    
    ) of the bulk lipid matrix, facilitating rapid drug release upon mild hyperthermia.
    
  • Curvature Modulation: 18:1 Lyso PE acts as a "wedge" molecule (Inverted Cone shape), promoting positive curvature which is essential for fusion events or stabilizing high-curvature pores.

⚠️ Critical Definition Check

Ensure you are using 18:1 Lyso PE (Avanti Polar Lipids #846725 or equivalent).

  • If you meant: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (two tails), you are looking for DOPE , which is used for helper lipids in transfection. This protocol focuses on the Lyso form.[1]

Pre-Formulation Physics: The Critical Packing Parameter

Successful incorporation of Lyso PE requires understanding the Critical Packing Parameter (CPP) .


[2]
  • 
     : Volume of hydrophobic tail
    
  • 
     : Optimal headgroup area
    
  • 
     : Critical chain length
    
Lipid TypeShapeCPP ValueStructure Formed
DPPC/DSPC Cylinder~0.74 - 1.0Planar Bilayer (Stable)
DOPE Cone> 1.0Hexagonal II (Inverted Micelles)
18:1 Lyso PE Inverted Cone< 0.5Micelles (Destabilizes Bilayer)

Formulation Rule: To form stable liposomes, 18:1 Lyso PE must be mixed with a cylindrical lipid (e.g., DPPC or HSPC) at a molar ratio typically below 10-15% . Exceeding this threshold transitions the system from vesicles to mixed micelles.

Diagram 1: Membrane Mechanics & Pore Formation

MembraneMechanics cluster_0 Lipid Geometry cluster_1 Bilayer Dynamics DPPC DPPC (Cylinder) Stabilizer Bilayer Stable Bilayer (Gel Phase) DPPC->Bilayer Forms Matrix LysoPE 18:1 Lyso PE (Inverted Cone) Destabilizer LysoPE->Bilayer Intercalates (<10%) Defect Grain Boundary Formation LysoPE->Defect Accumulates at High Curvature Bilayer->Defect Heat/Stress Pore Transient Pore / Permeability Spike Defect->Pore Stabilizes Edges

Caption: 18:1 Lyso PE accumulates at grain boundaries, stabilizing pores and enhancing permeability.

Protocol: Thin Film Hydration with Annealing[1]

This protocol describes the preparation of Thermosensitive Liposomes (TSL) composed of DPPC:18:1 Lyso PE:DSPE-PEG2000 (90:6:4 molar ratio).

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Lipids:

    • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)[3]

    • 18:1 Lyso PE (1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine)[4]

    • DSPE-PEG2000 (for steric stabilization)

  • Solvents: Chloroform (HPLC Grade), Methanol.[3]

  • Hydration Buffer: HBS (25mM HEPES, 150mM NaCl, pH 7.4).

  • Equipment: Rotary Evaporator, Extruder (Avanti Mini-Extruder), Water Bath.

Step-by-Step Methodology
Phase A: Lipid Film Formation
  • Stock Preparation: Dissolve each lipid separately in Chloroform:Methanol (9:1 v/v) to a concentration of 10 mg/mL.

    • Note: Lyso PE is more polar; the small amount of methanol ensures complete solubility.

  • Mixing: Combine lipids in a round-bottom flask.

    • Example Calculation for 20 µmol Total Lipid:

      • DPPC (90%): 18 µmol

      • 18:1 Lyso PE (6%): 1.2 µmol

      • DSPE-PEG2000 (4%): 0.8 µmol

  • Evaporation: Rotovap at 45°C (above DPPC

    
    ) under reduced pressure (approx. 200 mbar) until a thin, dry film forms.
    
  • Desiccation: Place the flask under high vacuum (>2 hours) to remove trace solvent. Solvent residues can destabilize Lyso-containing bilayers.

Phase B: Hydration & Annealing (Crucial)
  • Pre-heat Buffer: Warm the HBS buffer to 55°C (well above the DPPC

    
     of 41°C).
    
  • Hydration: Add buffer to the lipid film to achieve a final lipid concentration of 10-20 mM.

  • Agitation: Rotate flask at 55°C for 30 minutes. The film should peel off, forming Multilamellar Vesicles (MLVs).

  • Annealing Step:

    • Why? Lyso lipids have high desorption rates.

    • Action: Keep the suspension at 55°C for an additional 15 minutes, then slowly cool to room temperature over 30 minutes. This allows the Lyso PE to equilibrate between the inner and outer leaflets.

Phase C: Sizing (Extrusion)
  • Assemble the extruder with a 100 nm polycarbonate membrane .

  • Maintain the extruder temperature at 50-55°C (using a heating block).

    • Warning: Attempting to extrude DPPC below 41°C will rupture the membrane and clog the filter.

  • Pass the sample through the membrane 11-21 times.

    • Result: The suspension should turn from cloudy/milky to translucent/opalescent.

Diagram 2: Formulation Workflow

FormulationWorkflow Start Lipid Stock Solutions (CHCl3:MeOH) Evap Rotary Evaporation (45°C, Vacuum) Start->Evap Film Dry Lipid Film Evap->Film Hydration Hydration (55°C) + Annealing (30 min) Film->Hydration Add Buffer Extrusion Extrusion (100nm) @ 50°C Hydration->Extrusion MLVs -> LUVs Dialysis Dialysis / Purification (Remove Free Drug) Extrusion->Dialysis

Caption: Workflow emphasizes high-temperature hydration to accommodate the high Tm of the matrix lipid.

Quality Control & Characterization

Due to the detergent-like nature of Lyso PE, standard QC must be rigorous.

A. Dynamic Light Scattering (DLS)[1]
  • Target Size: 100–120 nm (Z-Average).

  • PDI (Polydispersity Index): < 0.15.

  • Red Flag: If PDI > 0.3 or size < 50 nm, you likely formed mixed micelles instead of liposomes. Reduce the Lyso PE concentration.

B. Calcein Leakage Assay (Permeability Test)

To verify the functional effect of 18:1 Lyso PE:

  • Encapsulate 50 mM Calcein (self-quenching concentration).

  • Purify via Sephadex G-50 column.

  • Incubate liposomes at 37°C (baseline) and 42°C (hyperthermia).

  • Measure Fluorescence (

    
    ).
    
  • Lyse with Triton X-100 to get Max Fluorescence (

    
    ).
    
  • % Release =

    
    .
    
    • Expectation: <5% release at 37°C; >80% release at 42°C (if TSL formulation is correct).

Troubleshooting Guide

IssueProbable CauseSolution
High PDI (>0.2) Incomplete hydration or micelle formation.Increase hydration time/temp. Reduce Lyso PE ratio.[5]
Filter Clogging Lipid is in "Gel Phase".Increase extruder temperature to >10°C above

.
Rapid Leakage at 37°C Lyso PE concentration too high.Reduce Lyso PE to <5 mol%. Add Cholesterol (if TSL properties are not required).
Phase Separation Incompatible chain lengths.18:1 Lyso PE pairs well with DPPC (16:0) but less well with DMPC (14:0).

References

  • Needham, D., & Dewhirst, M. W. (2001). The development and testing of a new temperature-sensitive drug delivery system for the treatment of solid tumors. Advanced Drug Delivery Reviews, 53(3), 285-305.

  • Mills, J. K., & Needham, D. (2005). Lysolipid incorporation in dipalmitoylphosphatidylcholine bilayer membranes: enhancing the ion permeability and drug release rates at the membrane phase transition. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1716(2), 153-162.

  • Avanti Polar Lipids. (n.d.). 18:1 Lyso PE Product Page & Physical Properties.

  • Landon, C. D., et al. (2011).[6] Nanoscale Drug Delivery and Hyperthermia: The Materials Design and Preclinical and Clinical Testing of Low Temperature-Sensitive Liposomes Used in Combination with Mild Hyperthermia in the Treatment of Local Cancer. The Open Nanomedicine Journal, 3, 38–64.

Sources

Application Note: 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) as a Mass Spectrometry Standard

[1][2]

Introduction & Scientific Rationale

Lysophosphatidylethanolamines (LPEs) are bioactive signaling lipids derived from the hydrolysis of Phosphatidylethanolamine (PE) by Phospholipase A1 or A2. 1-Oleoyl Lyso PE (18:1 LPE) is one of the most abundant endogenous LPE species in mammalian plasma and tissue.[2][3]

In mass spectrometry-based lipidomics, 18:1 LPE is utilized as a Reference Standard for three primary critical quality attributes (CQAs):

  • Ionization Efficiency Monitoring: Assessing the performance of the Electrospray Ionization (ESI) source for zwitterionic lipids.

  • Retention Time (RT) Mapping: Defining the elution window of the LPE class in HILIC or C18 chromatography.

  • Quantification: Constructing external calibration curves to quantify endogenous LPE species (assuming equimolar response factors).

Critical Consideration: Internal vs. External Standardization
  • External Standard: 18:1 LPE is primarily used as an External Standard to determine linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[2]

  • Internal Standard (IS) Caution: Because 18:1 LPE is endogenous in most biological matrices, it is not suitable as an Internal Standard for biological samples unless using the Standard Addition Method .[2] For standard isotope dilution assays, the deuterated analog (18:1 Lyso PE-d7 ) is required.[2]

Technical Specifications

PropertySpecification
Systematic Name 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Common Name 18:1 Lyso PE; LPE(18:[1][2]1)
Molecular Formula C₂₃H₄₆NO₇P
Exact Mass 479.3012
Monoisotopic Mass 479.3012
Solubility Chloroform:Methanol (1:1), Ethanol, DMSO
Storage -20°C (Powder), -80°C (Solution); Protect from light
Stability Susceptible to acyl migration (sn-1 to sn-2) at pH > 7 or high temp

Experimental Protocol

Phase A: Stock Solution Preparation

Objective: Create a stable, accurate primary stock.[2]

  • Solvent Preparation: Prepare a Chloroform:Methanol (1:1 v/v) mixture.[2] This ensures solubility of the polar headgroup (MeOH) and the hydrophobic tail (CHCl₃).[2]

  • Weighing: Weigh 1.0 mg of 18:1 Lyso PE powder into a glass vial (avoid plastic to prevent leaching).

  • Dissolution: Add 1.0 mL of the solvent mixture to achieve a 1 mg/mL (approx. 2.08 mM) stock solution.[2]

  • Storage: Flush the headspace with Nitrogen or Argon gas to prevent oxidation of the oleoyl double bond. Seal with a Teflon-lined cap and store at -80°C.

Phase B: Mass Spectrometry Method Development (Direct Infusion)

Objective: Optimize ionization parameters and confirm MRM transitions.

Instrument Setup: Triple Quadrupole (QqQ) or Q-TOF. Infusion: Syringe pump infusion at 10 µL/min of a 1 µM working standard in 50:50 Methanol:Water (with 5mM Ammonium Formate).

1. Polarity Selection

LPEs are zwitterionic but ionize distinctly based on mobile phase pH.[2]

  • Positive Mode (+ESI): Favored for class-specific screening (Neutral Loss scanning).[1][2]

  • Negative Mode (-ESI): Favored for fatty acid identification (Product Ion scanning).[1][2]

2. MRM Transitions (Multiple Reaction Monitoring)

Use the following transitions for targeted quantification.

Ionization ModePrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)
Positive (+) 480.3

339.3

Neutral Loss (Headgroup)20 - 30
Negative (-) 478.3

281.2

Fatty Acid Fragment (Oleate)30 - 45
Negative (-) 478.3

196.0Glycerophosphoethanolamine25 - 35

Expert Insight: For maximum sensitivity in quantification, Negative Mode monitoring the fatty acid fragment (281.2) is often superior for 18:1 LPE.[2] However, if distinguishing 18:1 LPE from other isomers is not required, the Positive Mode Neutral Loss (141 Da) is highly specific for the PE headgroup.[2]

Phase C: Chromatographic Separation (LC-MS/MS)

Objective: Separate 18:1 LPE from isobaric interferences (e.g., PC isotopes) and other lipid classes.[2]

Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for separating Lipid Classes (PE vs LPE vs PC).[2]

  • Column: Silica or Amide-based (e.g., Waters BEH HILIC, 1.7 µm).[2]

  • Mobile Phase A: 95% Acetonitrile / 5% Water (10 mM Ammonium Formate, pH 3.0).[2]

  • Mobile Phase B: 50% Acetonitrile / 50% Water (10 mM Ammonium Formate, pH 3.0).[2]

  • Elution Order: PC

    
    LPE 
    
    
    PE
    
    
    PS.
  • Advantage: LPE elutes as a distinct band, separating it from diacyl PEs.[2]

Option 2: Reverse Phase (C18)

Best for separating Lipid Species based on chain length.[2]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[2]

  • Mobile Phase A: 60:40 Acetonitrile:Water (10 mM Ammonium Formate).[2]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (10 mM Ammonium Formate).[2]

  • Advantage: Separates 18:1 LPE from 18:0 LPE or 16:0 LPE.

Visualizing the Workflow

Diagram 1: MS/MS Fragmentation Logic

This diagram illustrates the physical breakage of the 18:1 LPE molecule inside the collision cell, guiding the selection of MRM transitions.

Gcluster_0Negative Mode Fragmentation PathwayPrecursorPrecursor Ion18:1 LPE[M-H]- = 478.3CollisionCollision Cell(CID Energy)Precursor->Collision Isolation (Q1) Frag_FAProduct Ion 1Oleate Anion (Fatty Acid)m/z = 281.2Collision->Frag_FA High CE (40eV) Frag_HeadProduct Ion 2Glycerophosphoethanolaminem/z = 196.0Collision->Frag_Head Low CE (25eV)

Caption: Negative mode fragmentation pathway of 18:1 Lyso PE showing the generation of the fatty acid anion (quantifier) and headgroup fragment.

Diagram 2: Analytical Workflow

This diagram outlines the step-by-step protocol from sample to data.[1][2]

WorkflowSampleBiological Sample(Plasma/Tissue)SpikeStandard Addition(Spike 18:1 LPE)Sample->Spike If quantifying endogenousExtractLipid Extraction(Matyash / Bligh-Dyer)Sample->Extract If Ext. Std onlySpike->ExtractLCLC Separation(HILIC or C18)Extract->LC Reconstitute in MeOHMSMS/MS Detection(MRM Mode)LC->MS ESI SourceDataQuantification(Peak Area Integration)MS->Data

Caption: Workflow for lipidomics analysis. Standard addition is required if using 18:1 LPE to quantify endogenous levels.

Data Analysis & Validation

Linearity & Calibration

To validate the instrument response:

  • Prepare a calibration curve of 18:1 Lyso PE in solvent (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 pmol/µL).[2]

  • Plot Concentration (x) vs. Peak Area (y) .[2]

  • Ensure

    
    .[2]
    
  • Matrix Effect Check: Compare the slope of the curve in solvent vs. the slope in a biological matrix extract (Standard Addition). A significant difference indicates ion suppression.[2]

Troubleshooting Common Issues
  • Peak Tailing: LPEs interact strongly with metals. Use PEEK tubing or a passivated LC system.[2] Ensure Ammonium Formate is present in the mobile phase to improve peak shape.

  • Acyl Migration: If you observe split peaks (sn-1 vs sn-2 isomers), maintain samples at 4°C and avoid basic pH during extraction. 18:1 LPE (sn-1) can isomerize to the thermodynamically more stable sn-2 form.[1][2]

  • Carryover: LPEs are "sticky." Include blank injections (Isopropanol) between high-concentration standards.

References

  • Lipid Maps Structure Database. LMSD Record: 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.[1][2] Available at: [Link][2]

  • Waters Corporation. LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen.[1][2] Application Note. Available at: [Link][2]

  • Han, X., & Gross, R. W. (2005).[2] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews.[2] Available at: [Link]

  • Avanti Polar Lipids. Lysophosphatidylethanolamine Standards & Solubility. Available at: [Link][2]

methods for synthesizing 1-Oleoyl phosphatidylethanolamine in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Oleoyl Lysophosphatidylethanolamine (18:1 Lyso PE)

Part 1: Strategic Overview

The synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (hereafter 18:1 Lyso PE) presents a unique challenge in lipid chemistry: regioselectivity .

While total chemical synthesis (de novo) is possible, it requires complex protection/deprotection schemes (e.g., trityl groups) to distinguish the sn-1 and sn-2 hydroxyls of glycerol. For laboratory-scale production, the Enzymatic Hydrolysis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using Phospholipase A2 (PLA2) is the superior method.

Why this approach?

  • Absolute Regiospecificity: PLA2 exclusively hydrolyzes the sn-2 ester bond. This guarantees the retention of the oleic acid at the sn-1 position, yielding the biologically relevant isomer.

  • Stereochemical Integrity: Starting with chiral DOPE preserves the sn-glycero-3 chirality, which is difficult to establish in de novo synthesis.

The "Silent Killer": Acyl Migration The most critical failure point in this protocol is acyl migration . Under basic conditions or high temperatures, the fatty acid at sn-1 can migrate to the thermodynamically more stable sn-2 position (or vice versa in other isomers), leading to a racemic mixture of 1-lyso and 2-lyso products. This protocol integrates a pH-controlled quenching step specifically designed to lock the acyl group in place.

Part 2: Mechanism & Workflow Visualization

The following diagrams illustrate the reaction pathway and the critical operational workflow.

G DOPE Substrate: 1,2-Dioleoyl-PE (DOPE) Inter Hydrolysis (sn-2 Cleavage) DOPE->Inter PLA2 Enzyme: Phospholipase A2 (Naja mossambica) PLA2->Inter Ca2+ Dependent LPE Product: 1-Oleoyl-LPE (18:1 Lyso PE) Inter->LPE OA Byproduct: Free Oleic Acid Inter->OA

Figure 1: Reaction Mechanism. PLA2 specifically targets the sn-2 position of DOPE, releasing free oleic acid and leaving the sn-1 oleoyl chain intact.

Workflow Step1 1. Biphasic Setup (DOPE in Ether + Buffer/Ca2+) Step2 2. Enzymatic Hydrolysis (37°C, 2-4 Hours) Step1->Step2 Step3 3. CRITICAL: Acid Quench (Adjust to pH 4.0) Step2->Step3 Monitor via TLC Step4 4. Extraction (Modified Bligh-Dyer) Step3->Step4 Prevents Acyl Migration Step5 5. Purification (Silica Flash Chromatography) Step4->Step5

Figure 2: Operational Workflow. Note the critical acid quench step (Step 3) to stabilize the regioisomer.

Part 3: Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Substrate 1,2-Dioleoyl-sn-glycero-3-PE (DOPE)Precursor (Avanti Polar Lipids or equivalent).
Enzyme Phospholipase A2 (from Naja mossambica or Porcine Pancreas)Catalysis of sn-2 hydrolysis.
Buffer 100 mM Tris-HCl (pH 8.5) + 10 mM CaCl₂Optimal environment for PLA2 activity.
Solvent A Diethyl Ether (Peroxide-free)Solubilizes the lipid for interfacial catalysis.
Quench 1M Acetic Acid or HClStops reaction; lowers pH to prevent migration.
Extraction Chloroform / Methanol (2:1 v/v)Lipid recovery.
Experimental Procedure

1. Reaction Assembly (Biphasic System)

  • Dissolution: Dissolve 100 mg of DOPE in 10 mL of Diethyl Ether in a round-bottom flask. Ensure the lipid is fully dissolved.

  • Buffer Addition: Add 10 mL of the Tris-HCl/CaCl₂ buffer (pH 8.5).

    • Note: PLA2 acts at the interface.[1] The mixture will be biphasic. Vigorous stirring is essential to create an emulsion.

  • Enzyme Initiation: Add 500 units of PLA2 (dissolved in 100 µL buffer).

  • Incubation: Stir vigorously at 37°C for 2–4 hours.

2. Monitoring (TLC)

  • Spot 5 µL of the ether phase onto a Silica Gel 60 plate.

  • Mobile Phase: Chloroform/Methanol/Water (65:25:4 v/v).[2]

  • Visualization: Iodine vapor or Primuline spray.

  • Endpoint: The reaction is complete when the high-Rf spot (DOPE) disappears and two lower spots appear: Free Fatty Acid (high Rf) and Lyso PE (low Rf).

3. The Critical Quench (Acyl Migration Control)

  • Stop: Once conversion is >95%, cool the flask to 4°C on ice.

  • Acidify: Add 1M Acetic Acid dropwise while stirring until the aqueous phase reaches pH 4.0 .

    • Expert Insight:Do not skip this. At neutral or basic pH, the 1-acyl Lyso PE will equilibrate to the 2-acyl isomer. pH 4 "freezes" this migration [1].[3]

4. Extraction (Modified Bligh-Dyer)

  • Add Methanol (20 mL) and Chloroform (10 mL) to the reaction mixture.

  • Vortex and centrifuge (2000 x g, 5 min) to separate phases.

  • Collect the lower organic phase (Chloroform).

  • Re-extract the aqueous phase with 10 mL Chloroform.

  • Combine organic phases and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporate solvent under nitrogen stream (keep temp <30°C).

5. Purification (Flash Chromatography)

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Prep: Slurry pack in Chloroform.

  • Elution Gradient:

    • 100% Chloroform (Elutes Free Fatty Acids).

    • Chloroform:Methanol (90:10) -> (60:40).

  • Collection: Lyso PE typically elutes at ~30-40% Methanol.

  • Storage: Store dry powder at -20°C under Argon. Avoid storing in Methanol for long periods as it promotes transesterification.

Part 4: Quality Control & Validation

Data Summary Table: Expected Parameters

ParameterExpected ValueMethod of Verification
Rf Value ~0.25 - 0.30TLC (CHCl₃/MeOH/H₂O 65:25:4)
Mass Spec (ESI-) m/z 478.3 [M-H]⁻Negative Ion Mode MS
Yield 75 - 85%Gravimetric
Regio-Purity >95% sn-1 isomer³¹P-NMR or ¹H-NMR (distinct shift for sn-1 vs sn-2)

Troubleshooting Guide

  • Low Yield? Check Calcium levels.[4] PLA2 is absolutely Ca-dependent. Ensure ether is peroxide-free (peroxides inhibit enzymes).

  • Product is a mix of isomers? Your quench was likely insufficient, or the rotary evaporation bath was too hot (>40°C). Keep it cold and acidic.

  • Emulsion won't break? Add a small amount of brine (NaCl) during the extraction step.

References

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry, 21(8), 1743–1750. Link

  • Avanti Polar Lipids. (n.d.). LPE Preparation and Handling Technical Note. Link

  • Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as biosurfactants. Colloids and Surfaces, 30(1), 47-64. Link

  • Zhang, Y., et al. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS.[3][5] Journal of Lipid Research, 55(10), 2178–2192. Link

Sources

Application Note: High-Performance Liquid Chromatography Purification of 1-Oleoyl Phosphatidylethanolamine (OPE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 1-Oleoyl phosphatidylethanolamine (OPE) using High-Performance Liquid Chromatography (HPLC). Phosphatidylethanolamines (PEs) are a critical class of phospholipids in biological membranes, and obtaining high-purity OPE is essential for research in membrane biophysics, drug delivery systems, and as a standard for lipidomic analyses.[1][] This document outlines a robust normal-phase HPLC method, leveraging a silica-based column and an Evaporative Light Scattering Detector (ELSD) for universal detection of the non-chromophoric OPE molecule.[3][4][5] The rationale behind methodological choices, a step-by-step protocol, and expected outcomes are detailed to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Significance of High-Purity OPE

1-Oleoyl phosphatidylethanolamine (OPE) is a specific molecular species of phosphatidylethanolamine containing an oleoyl group at one of the glycerol positions.[6][7] PEs are known to influence membrane fluidity, curvature, and fusion events.[1][] The purity of OPE is paramount for accurate in vitro and in vivo studies, as impurities such as oxidation and hydrolysis products can significantly alter experimental results.[8] Common contaminants can arise from storage and handling, making a reliable purification strategy indispensable.[8]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual phospholipid classes and molecular species.[8][9] While reversed-phase HPLC can separate lipids based on acyl chain length and saturation, normal-phase HPLC excels at separating phospholipid classes based on the polarity of their head groups.[10][11] For the purification of OPE from a mixture potentially containing other phospholipid classes (like phosphatidylcholine or phosphatidylserine) or less polar lipids, normal-phase chromatography is the method of choice.[11][12]

Detection of phospholipids can be challenging as they lack strong UV chromophores.[4][13] While UV detection at low wavelengths (203-206 nm) is possible, it is often hampered by solvent restrictions and potential baseline instability.[13][14] The Evaporative Light Scattering Detector (ELSD) offers a superior alternative, providing near-universal detection for any non-volatile analyte, making it ideal for lipids.[3][4][5] ELSD is compatible with gradient elution, which is often necessary for resolving complex lipid mixtures.[3][5][15]

Method Selection: Causality Behind Experimental Choices

Chromatography Mode: Normal-Phase HPLC

The selection of normal-phase HPLC with a silica stationary phase is a deliberate choice driven by the goal of separating phospholipids based on the polarity of their head groups. The stationary phase (silica) is highly polar, while the mobile phase is non-polar. In this system, elution is governed by the interaction of the polar head groups with the silica. Less polar lipids will elute first, followed by phospholipids in order of increasing head group polarity. This allows for excellent separation of phosphatidylethanolamine from other phospholipid classes.[11][12]

Detection: Evaporative Light Scattering Detector (ELSD)

OPE, like most phospholipids, does not possess a suitable chromophore for high-sensitivity UV detection.[4] The ELSD circumvents this limitation. It works by nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated drift tube, and then detecting the light scattered by the remaining solid analyte particles.[3] This provides a response proportional to the mass of the analyte, making it a robust detector for quantitative purification of non-volatile compounds like OPE.[3][5] Its compatibility with a wide range of solvents and gradient elution is a significant advantage over refractive index detectors.[4][5]

Mobile Phase Composition

A ternary gradient system composed of a non-polar solvent (e.g., hexane or chloroform), a slightly more polar solvent (e.g., isopropanol or methanol), and a small amount of an aqueous modifier (e.g., water with additives like ammonia or triethylamine) is highly effective for separating phospholipid classes.[15][16] The gradient elution starts with a high proportion of the non-polar solvent and gradually increases the proportion of the polar solvents. This ensures that less polar contaminants are washed out first, followed by the sequential elution of different phospholipid classes, providing a sharp and well-resolved peak for OPE. The addition of modifiers like ammonia or triethylamine helps to improve peak shape and reduce tailing by interacting with active sites on the silica column.[16]

Experimental Workflow

The overall workflow for the purification of OPE is a systematic process designed to ensure the highest possible purity of the final product.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Post-Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase A) SystemEquil HPLC System Equilibration (Stabilize baseline with initial conditions) Injection Sample Injection SystemEquil->Injection Gradient Gradient Elution (Separation on Silica Column) Injection->Gradient Detection ELSD Detection Gradient->Detection Fraction Fraction Collection (Collect OPE Peak) Detection->Fraction SolventEvap Solvent Evaporation (Under Nitrogen Stream) Fraction->SolventEvap Purity Purity Analysis (Re-inject aliquot) SolventEvap->Purity

Caption: Workflow for HPLC purification of 1-Oleoyl phosphatidylethanolamine.

Detailed Protocol for OPE Purification

Materials and Equipment
Category Item Specifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column oven, fraction collector
DetectorEvaporative Light Scattering Detector (ELSD)
Column Normal-Phase Silica250 x 4.6 mm, 5 µm particle size
Chemicals 1-Oleoyl phosphatidylethanolamineCrude or partially purified sample
n-HexaneHPLC Grade
IsopropanolHPLC Grade
ChloroformHPLC Grade
MethanolHPLC Grade
WaterHPLC Grade or Milli-Q
Triethylamine≥99.5%
Ammonia28-30% solution
Gases NitrogenHigh purity, for ELSD and solvent evaporation
Mobile Phase Preparation
  • Mobile Phase A: Chloroform:Methanol:Ammonium Hydroxide (e.g., 80:19.5:0.5, v/v/v). Rationale: A well-established mobile phase for phospholipid separation on silica.[16]

  • Mobile Phase B: Chloroform:Methanol:Water:Ammonium Hydroxide (e.g., 60:34:5.5:0.5, v/v/v). Rationale: The increased water and methanol content increases the polarity, facilitating the elution of more strongly retained phospholipids.[16]

Note: Always filter and degas mobile phases prior to use to prevent pump and column blockage and to ensure a stable baseline.

HPLC and ELSD Parameters
Parameter Setting Rationale
Column Temperature 30 °CEnsures reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 20-100 µLDependent on sample concentration and column loading capacity.
ELSD Nebulizer Temp. 40 °COptimizes aerosol formation.
ELSD Evaporator Temp. 60 °CEnsures complete evaporation of the mobile phase without degrading the analyte.
ELSD Gas Flow (N₂) 1.5 L/minCarrier gas for the aerosol particles.
Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B Curve
0.01000-
5.01000Linear
20.00100Linear
25.00100Linear
25.11000Step
35.01000Step

Rationale: This gradient program allows for the initial elution of non-polar impurities, followed by a gradual increase in polarity to separate different phospholipid classes, with a final high-polarity wash and re-equilibration step.[15][16]

Step-by-Step Procedure
  • System Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved on the ELSD.

  • Sample Preparation: Dissolve the crude OPE sample in a small volume of the initial mobile phase (e.g., chloroform/methanol mixture). Ensure the sample is fully dissolved. Centrifuge or filter the sample if particulates are present.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Chromatographic Run & Fraction Collection: Initiate the gradient program. Monitor the chromatogram in real-time. Based on preliminary analytical runs with a standard, identify the retention time of the OPE peak. Program the fraction collector to collect the eluent corresponding to this peak.

  • Solvent Removal: Combine the collected fractions containing the purified OPE. Evaporate the solvent under a gentle stream of nitrogen. Avoid excessive heating to prevent degradation.

  • Purity Verification: Re-dissolve a small aliquot of the purified, dried OPE in the initial mobile phase and inject it into the HPLC system using the same method. The resulting chromatogram should show a single, sharp peak, confirming the purity.

  • Column Cleaning and Storage: After completing all runs, wash the column extensively with isopropanol, followed by hexane.[17] Store the column in hexane or as recommended by the manufacturer.

Troubleshooting and Expected Results

Problem Possible Cause Solution
Poor Peak Shape (Tailing) Active sites on silica column; Sample overload.Add a small amount of triethylamine or ammonia to the mobile phase.[16] Reduce the injection mass.
No Peaks Detected ELSD settings incorrect; Analyte is volatile.Optimize nebulizer and evaporator temperatures. Ensure analyte is non-volatile.
Broad Peaks Column degradation; Inappropriate mobile phase.Replace the column. Ensure mobile phase components are miscible and optimized.
Shifting Retention Times Inadequate column equilibration; Mobile phase composition drift.Increase equilibration time. Prepare fresh mobile phase daily.

Expected Outcome: Using the described normal-phase method, OPE is expected to elute after neutral lipids and before more polar phospholipids like phosphatidylcholine or phosphatidylinositol.[12] A successful purification will yield a single, symmetrical peak upon re-analysis, indicating a high degree of purity.

Conclusion

This application note details a robust and reliable normal-phase HPLC method coupled with ELSD for the purification of 1-Oleoyl phosphatidylethanolamine. By carefully selecting the chromatographic mode, detector, and mobile phase, and by following the detailed protocol, researchers can obtain high-purity OPE suitable for the most demanding applications. The principles and steps outlined provide a self-validating system for achieving consistent and reproducible purification results.

References

  • a rapid method for phospholipid class separation by hplc using an evaporative light-scattering detector. Chiralizer. Available at: [Link]

  • Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System. Remedy Publications LLC. Available at: [Link]

  • Evaporative light scattering detector. Wikipedia. Available at: [Link]

  • Column chromatography of PL. Cyberlipid. Available at: [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LAbcompare. Available at: [Link]

  • Optimizing the Sensitivity of an Evaporative Light Scattering Detector. American Laboratory. Available at: [Link]

  • A new high-performance liquid chromatographic method with evaporative light scattering detector for the analysis of phospholipids. Application to Iberian pig subcutaneous fat. PubMed. Available at: [Link]

  • High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns. PubMed. Available at: [Link]

  • Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer. DR-NTU, Nanyang Technological University. Available at: [Link]

  • Separation of phospholipids and individual molecular species of phospholipids by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Quantitative Analysis of Phosphatidylethanolamine and Phosphatidylcholine from Rice Oil Lecithin and Sunflower Oil Lecithin by ACQUITY UPLC H-Class Plus System with PDA Detection. Waters Corporation. Available at: [Link]

  • The HPLC Preparative Scale-Up of Soybean Phospholipids Application. Agilent. Available at: [Link]

  • 1.14: Separation of the Phosphatidylcholines Using Reverse Phase HPLC. Chemistry LibreTexts. Available at: [Link]

  • Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. PubMed. Available at: [Link]

  • Normal-phase HPLC chromatogram of mixed PPL standards (PE,...). ResearchGate. Available at: [Link]

  • HPLC Column Cleaning & Washing Procedure. GL Sciences. Available at: [Link]

  • Phosphatidylethanolamine. Wikipedia. Available at: [Link]

  • 1-Oleoyl phosphatidylethanolamine. PubChem, National Institutes of Health. Available at: [Link]

  • 1-oleoyl phosphatidylethanolamine (CHEBI:60287). EMBL-EBI. Available at: [Link]

  • A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. PMC, National Institutes of Health. Available at: [Link]

  • Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System. Remedy Publications LLC. Available at: [Link]

Sources

application of 1-Oleoyl phosphatidylethanolamine in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) in Next-Generation Drug Delivery [1]

Part 1: Executive Summary & Scientific Rationale

1.1 The Molecule: 18:1 Lyso PE 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) is a mono-acyl lysophospholipid distinct from its di-acyl counterpart, DOPE.[1][2] While DOPE is the industry standard "helper lipid" for inducing fusogenicity via hexagonal phase (


) formation, 18:1 Lyso PE offers a complementary geometric mechanism essential for high-efficiency endosomal escape.

1.2 The Geometric Mechanism: Pore Rim Stabilization To understand the utility of 18:1 Lyso PE, one must analyze the "Packing Parameter" (


).
  • DOPE (Cone Shape,

    
    ):  Induces negative curvature, stabilizing the initial fusion stalk between the LNP and endosomal membrane.
    
  • 18:1 Lyso PE (Inverted Cone Shape,

    
    ):  Due to its large headgroup-to-tail volume ratio, it induces positive curvature.[3]
    

Why this matters: Successful endosomal escape requires not just membrane fusion (stalk formation) but the opening of a fusion pore . The rim of this pore has high positive curvature. DOPE destabilizes this rim, potentially causing the pore to flicker shut. 18:1 Lyso PE stabilizes the pore rim, keeping the "door" open long enough for mRNA/cargo release into the cytosol.

1.3 Bioactivity & Immunomodulation Recent data suggests 18:1 Lyso PE is not inert. It has been identified as a lipid modulator of ROR


t activity, potentially influencing Th17 cell differentiation [1]. In vaccine development, this intrinsic immunomodulation can act as a lipid adjuvant, whereas in protein replacement therapies, its concentration must be tuned to avoid unwanted immune activation.

Part 2: Visualization of Mechanism

The following diagram illustrates the synergistic role of DOPE and Lyso PE during the endosomal escape process.

EndosomalEscape LNP LNP (Late Endosome) Stalk Hemifusion Stalk (Negative Curvature) LNP->Stalk Acidification (Ionizable Lipid Protonation) Pore Fusion Pore (Positive Curvature Rim) Stalk->Pore Transition Release Cytosolic Release of mRNA Pore->Release DOPE DOPE Role: Promotes Stalk Formation DOPE->Stalk LysoPE 18:1 Lyso PE Role: Stabilizes Pore Rim LysoPE->Pore

Figure 1: Mechanistic progression of LNP endosomal escape. DOPE drives the initial merger (stalk), while 18:1 Lyso PE reduces the energy barrier for pore expansion, facilitating payload release.

Part 3: Physicochemical Profile

PropertyValueImplication for Formulation
Molecular Weight 479.59 g/mol Lower than di-acyl lipids; affects lipid-to-mRNA weight ratios.
Phase Transition (

)
High (> 25°C)Lyso lipids often have higher

than expected due to inter-headgroup H-bonding.
Solubility Ethanol, ChloroformSoluble in organic phases used for microfluidic mixing.
Hygroscopicity HighCritical: Must be weighed in a humidity-controlled environment or glovebox.
CMC (Critical Micelle Conc.) ~10-50

M
Higher than di-acyl lipids. Excess free Lyso PE can act as a detergent, lysing cells.

Part 4: Experimental Protocol

Protocol: Preparation of Lyso-PE Enriched mRNA-LNPs

Objective: Formulate LNPs containing 5 mol% 18:1 Lyso PE to enhance cytosolic delivery of mRNA.

Materials:

  • Ionizable Lipid: (e.g., DLin-MC3-DMA or proprietary)

  • Helper Lipid 1: DSPC (Structural)

  • Helper Lipid 2: 18:1 Lyso PE (Avanti Polar Lipids #846725)

  • Cholesterol: Animal-free grade

  • PEG-Lipid: DMG-PEG2000

  • Cargo: CleanCap® Firefly Luciferase mRNA

  • Buffer: 50 mM Citrate Buffer pH 4.0 (Aqueous), PBS pH 7.4 (Dialysis)

Formulation Ratio (Molar):

  • Standard: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)[4][5][6]

  • Modified (Lyso-Enriched): 50:5:5 :38.5:1.5 (Ionizable:DSPC:LysoPE :Chol:PEG)

    • Note: We replace 5% of the structural DSPC with Lyso PE to maintain total phospholipid content.

Step-by-Step Workflow:

  • Stock Preparation (Organic Phase):

    • Dissolve all lipids individually in 100% Ethanol to 10 mg/mL.

    • Precaution: 18:1 Lyso PE is hygroscopic. Equilibrate the vial to room temperature before opening to prevent water condensation which degrades the lipid via hydrolysis.

    • Combine lipids in the molar ratios defined above.

    • Target Total Lipid Concentration: 10 mM in Ethanol.

  • Aqueous Phase Preparation:

    • Dilute mRNA in 50 mM Citrate Buffer (pH 4.0).

    • Target N/P Ratio: 6 (Nitrogen on lipid to Phosphate on RNA).[5]

  • Microfluidic Mixing (or Ethanol Injection):

    • Flow Rate Ratio: 3:1 (Aqueous : Ethanol).

    • Total Flow Rate: 12 mL/min (for benchtop microfluidics).

    • Observation: The mixture should turn slightly opalescent but remain translucent. Gross precipitation indicates incorrect pH or lipid incompatibility.

  • Dialysis & Buffer Exchange:

    • Immediately dilute the LNP solution 1:1 with PBS (pH 7.4) to quench the pH and stabilize the particles.

    • Dialyze against 1000x volume of PBS (pH 7.4) for 6 hours or overnight at 4°C using a 10 kDa MWCO cassette.

    • Why: Removes ethanol and neutralizes pH, locking the ionizable lipid core.

  • Quality Control (Acceptance Criteria):

    • Size (DLS): 60–90 nm.

    • PDI: < 0.20 (Strict cutoff; Lyso lipids can induce micelle formation if not integrated, leading to high PDI).

    • Encapsulation Efficiency (Ribogreen): > 85%.[5][7][8]

Part 5: Troubleshooting & Optimization

Issue: High PDI (> 0.2) or Multiple Peaks in DLS

  • Cause: Free Lyso PE forming micelles separate from the LNP.

  • Solution: Reduce Lyso PE content to 2-3 mol%. Ensure rapid mixing speeds. Lyso lipids have a high CMC; if the ethanol dilution is too slow, they may self-assemble before integrating into the LNP.

Issue: Cell Toxicity in In Vitro Assays

  • Cause: Detergent-like effect of Lyso PE on cell membranes.

  • Solution: Verify that free Lyso PE was removed during dialysis. If toxicity persists, wash cells 4 hours post-transfection.

Issue: Low Stability (Aggregation over time)

  • Cause: Lyso PE promotes curvature that can destabilize the bilayer over long storage.

  • Solution: Store at 4°C and use within 2 weeks. For long-term storage, freeze with a cryoprotectant (e.g., 5% Sucrose) and store at -80°C.

References

  • Bioactivity of Lyso PE

    • Title: 1-Oleoyl-lysophosphatidylethanolamine stimul
    • Source: Science Immunology (2023).
    • URL:[Link]

  • LNP Formulation & Helper Lipids

    • Title: Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA).
    • Source: Nanoscale (Royal Society of Chemistry, 2021).
    • URL:[Link][1][5][8]

  • Endosomal Escape Mechanisms

    • Title: The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics.
    • Source: ACS Nano (2025/2026).
    • URL:[Link]

  • Product Specifications

    • Title: 18:1 Lyso PE Product Page.
    • Source: Avanti Polar Lipids.
    • URL:[Link]

Sources

thin-layer chromatography for separating 1-Oleoyl phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Thin-Layer Chromatography (TLC) for the Separation and Identification of 1-Oleoyl Lysophosphatidylethanolamine (18:1 Lyso PE)

Executive Summary

This guide details the protocol for the chromatographic isolation and purity assessment of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE).[1] Unlike diacyl-phosphatidylethanolamine (PE), 18:1 Lyso PE possesses a single fatty acyl chain at the sn-1 position and a free hydroxyl group at the sn-2 position.[1] This structural difference significantly increases its polarity, altering its retention factor (Rf) on silica gel.[1]

This protocol utilizes a Chloroform:Methanol:Water system optimized for resolving lysophospholipids from their diacyl counterparts and other common contaminants like Phosphatidylcholine (PC).[1]

Target Audience: Lipid chemists, formulation scientists (LNP development), and cell biologists.[1]

Scientific Principle

Stationary Phase Interaction: Silica Gel 60 (normal phase) retains lipids based on headgroup polarity.[1] The ethanolamine headgroup of Lyso PE is zwitterionic but contains a primary amine that can hydrogen bond strongly with silanol groups.[1]

Mobility Logic:

  • Headgroup Dominance: The phosphate and amine groups anchor the lipid to the silica.[1]

  • Acyl Chain Influence: 18:1 Lyso PE lacks the second hydrophobic tail found in standard 18:1/18:1 PE.[1] This reduces its solubility in the non-polar component (Chloroform) of the mobile phase and increases its exposure to the polar stationary phase.

    • Result:Lyso PE migrates slower (lower Rf) than diacyl PE.[1]

  • Differentiation: Ninhydrin derivatization specifically targets the free amine, distinguishing PE/Lyso PE (purple) from PC/Lyso PC (unstained).[1]

Materials & Reagents

ComponentSpecificationPurpose
Stationary Phase Silica Gel 60 F254 plates (Glass backed)Adsorbent matrix.[1] Glass is preferred for charring.[1]
Solvent A Chloroform (HPLC Grade)Non-polar carrier; solubilizes the acyl chain.[1]
Solvent B Methanol (HPLC Grade)Polar modifier; disrupts hydrogen bonding with silica.[1]
Solvent C Deionized Water or Ammonium Hydroxide (28%)Modulates headgroup ionization and spot sharpness.[1]
Standard 18:1 Lyso PE (Avanti Polar Lipids #846725)Reference marker for Rf validation.[1]
Stain 1 Ninhydrin Spray (0.2% in ethanol)Specific detection of primary amines (PE headgroup).[1]
Stain 2 Molybdenum BlueUniversal detection of phosphate groups.[1]

Experimental Protocol

Phase 1: Plate Activation & Sample Preparation
  • Activation: Heat the Silica Gel 60 plate at 110°C for 30 minutes to remove atmospheric moisture. Cool in a desiccator.

    • Why? Moisture deactivates silica, causing "smearing" of polar lyso-lipids.[1]

  • Sample Dissolution: Dissolve 18:1 Lyso PE samples in Chloroform:Methanol (2:1, v/v) to a concentration of 10 mg/mL .

    • Note: Pure chloroform is often insufficient for Lyso species due to their high polarity.[1]

Phase 2: Mobile Phase Preparation

Prepare the solvent system in a glass tank lined with filter paper (saturation pad).[1] Allow to equilibrate for 30 minutes.

  • System A (Standard Resolution):

    • Chloroform : Methanol : Water[2][3][4][5][6]

    • Ratio: 65 : 25 : 4 (v/v/v)[1][3][4]

    • Best for: General separation of Lyso-PE from PE and PC.[1]

  • System B (Sharper Bands for Quantitation):

    • Chloroform : Methanol : Ammonium Hydroxide (28%)[1]

    • Ratio: 65 : 25 : 4 (v/v/v)[1][3][4]

    • Best for: Reducing tailing caused by the amine headgroup interaction with acidic silanols.[1]

Phase 3: Spotting and Development
  • Spotting: Apply 5–10 µL of sample and standard 1.5 cm from the bottom edge.[1] Keep spot diameter < 3 mm.[1]

  • Run: Develop until the solvent front reaches 1 cm from the top (~45–60 mins).[1]

  • Drying: Remove plate and dry under a stream of nitrogen or air for 10 minutes to evaporate solvents completely. Residual ammonia or water will interfere with staining.[1]

Phase 4: Visualization (Dual-Staining Strategy)

To conclusively identify 18:1 Lyso PE, use a sequential staining approach:

  • Step 1: Ninhydrin (Specificity Check) [1]

    • Spray plate with Ninhydrin reagent.[1][4]

    • Heat at 100°C for 2–5 minutes.

    • Observation:Lyso PE and PE appear as Pink/Purple spots. PC and other non-amine lipids remain invisible.[1]

  • Step 2: Molybdenum Blue (Phosphate Confirmation)

    • (Optional: If using a second plate or after Ninhydrin fades) Spray with Molybdenum Blue.[1]

    • Observation: All phospholipids appear as Dark Blue spots on a light background.[1]

Data Analysis & Expected Results

The following Rf values are typical for Solvent System A (CHCl3:MeOH:H2O 65:25:4) on Silica Gel 60.

Lipid ClassApprox.[1][2][3][6][7] Rf ValueNinhydrin ReactionMolybdenum Blue ReactionRelative Polarity
Neutral Lipids ~0.90 (Solvent Front)NegativeNegativeNon-Polar
PE (Diacyl) 0.45 Positive (Purple) Positive (Blue)Intermediate
PC (Diacyl) 0.30NegativePositive (Blue)Polar
18:1 Lyso PE 0.20 Positive (Purple) Positive (Blue)Very Polar
Lyso PC 0.08NegativePositive (Blue)Most Polar

Interpretation: 18:1 Lyso PE will migrate significantly lower than standard PE and slightly lower than PC.[1] It is distinguished from PC (which runs nearby) by the positive Ninhydrin reaction.[1]

Workflow Visualization

TLC_Workflow cluster_Solvent Mobile Phase Selection cluster_Viz Visualization Logic Start Sample: 18:1 Lyso PE Mixture Prep Dissolve in CHCl3:MeOH (2:1) Conc: 10 mg/mL Start->Prep Spot Spot on Activated Silica Gel 60 Prep->Spot SysA System A: General CHCl3:MeOH:H2O (65:25:4) Spot->SysA Standard SysB System B: Anti-Tailing CHCl3:MeOH:NH4OH (65:25:4) Spot->SysB If Tailing Develop Develop Plate (~60 min) SysA->Develop SysB->Develop Dry Dry (Remove Solvents) Develop->Dry Ninhydrin Spray: Ninhydrin (Detects Amines) Dry->Ninhydrin Result1 Purple Spot? (PE or Lyso PE) Ninhydrin->Result1 RfCheck Check Rf Value (Lyso PE ~0.20 vs PE ~0.45) Result1->RfCheck Yes Confirm Confirmed: 18:1 Lyso PE RfCheck->Confirm Rf ~0.20

Caption: Decision tree for the isolation and identification of 18:1 Lyso PE, highlighting solvent selection and dual-verification via staining and Rf analysis.

Troubleshooting & Optimization

  • Issue: "Tailing" or Streaked Spots.

    • Cause: The acidic nature of silica interacts strongly with the basic amine of PE.[1]

    • Solution: Switch to System B (Ammonium Hydroxide).[1] The ammonia competes for silanol sites, sharpening the Lyso PE spot.

  • Issue: Co-migration with Phosphatidylinositol (PI). [1][3]

    • Cause: PI often runs near Lyso PE in neutral solvents.[1]

    • Solution: Use Ninhydrin.[1][4] PI does not contain an amine and will not stain purple.[1]

  • Issue: Sample not dissolving.

    • Solution: 18:1 Lyso PE is less soluble in pure chloroform than diacyl PE.[1] Ensure Methanol is present (at least 30%) in your loading solvent.[1]

References

  • Cyberlipid Center. Separation of Phospholipids by TLC. (Detailed protocols for phospholipid class separation). [Link]

Sources

fluorescent labeling of 1-Oleoyl phosphatidylethanolamine for microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fluorescent Labeling of 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE)

Abstract

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) is a bioactive lysophospholipid critical for studying membrane curvature, fusion intermediates, and lipid trafficking.[1] Unlike diacyl-PEs (like DOPE), which induce negative curvature (conical shape), 18:1 Lyso PE possesses an "inverted cone" geometry, stabilizing positive curvature (e.g., fusion pores).

This guide details the covalent conjugation of amine-reactive fluorophores to the ethanolamine headgroup of 18:1 Lyso PE. We prioritize an organic-phase synthesis strategy to prevent micelle formation during labeling, ensuring quantitative yield and preserving the oxidation-sensitive oleoyl tail.

Part 1: Strategic Planning & Chemical Logic

The Reaction Mechanism

The primary amine (


) on the phosphatidylethanolamine (PE) headgroup is the target. We utilize N-Hydroxysuccinimide (NHS) ester  chemistry.[2][3][4]
  • Challenge: PE lipids are amphiphilic but dissolve best in organic solvents (Chloroform). NHS-esters hydrolyze rapidly in water.

  • Solution: Perform the reaction in a single-phase organic solvent system (Chloroform/Methanol).

  • The Critical Catalyst: The amine must be deprotonated (neutral) to act as a nucleophile. Since the pKa of the PE amine is ~9.6, we add a non-nucleophilic organic base (Triethylamine) to drive the equilibrium toward the reactive

    
     state.
    
Fluorophore Selection Matrix

The choice of dye fundamentally alters the lipid's behavior in a bilayer.

Fluorophore ClassHydrophobicityCurvature ImpactRecommended Application
NBD ModerateLowLipid trafficking; FRET donor.
Rhodamine B HighHigh Fusion assays; alters packing density significantly.
Cyanine (Cy3/Cy5) HighModerateSuper-resolution (STORM); high photostability.
Atto Dyes VariableLowSingle-molecule tracking.

Critical Insight: Attaching a bulky fluorophore to the headgroup of 18:1 Lyso PE increases the effective headgroup area (


). This amplifies the "inverted cone" shape, potentially forcing the lipid to segregate even more strongly into regions of high positive curvature (micelles, pore rims).

Part 2: Visual Workflows

Figure 1: Chemical Synthesis Pathway

ReactionScheme PE 1-Oleoyl PE (Primary Amine) Intermediate Tetrahedral Intermediate PE->Intermediate + CHCl3/MeOH Dye NHS-Fluorophore (Amine Reactive) Dye->Intermediate Base Triethylamine (TEA) (Deprotonation) Base->Intermediate Catalyst Product Labeled PE (Stable Amide Bond) Intermediate->Product 2-4 hrs @ RT Byproduct NHS Leaving Group Intermediate->Byproduct

Caption: Nucleophilic attack of the PE amine on the NHS-ester carbonyl carbon, facilitated by base-catalyzed deprotonation.

Figure 2: Purification & QC Pipeline

Workflow cluster_TLC TLC Analysis Step1 Reaction Setup (Anhydrous Conditions) Step2 TLC Separation (Silica Gel) Step1->Step2 Spot2 Labeled PE (Rf ~0.4) Step2->Spot2 Spot1 Free Dye (Rf ~0.9) Step3 Extraction (CHCl3/MeOH/H2O) Spot2->Step3 Scrape & Elute Spot3 Unlabeled PE (Rf ~0.2) Step4 QC: Mass Spec & UV-Vis Step3->Step4

Caption: Workflow for isolating pure labeled lipid. Rf values are approximate for Chloroform/MeOH/Water mobile phases.

Part 3: Detailed Protocol

Materials
  • Lipid: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (Avanti Polar Lipids or equivalent).[1]

  • Fluorophore: NHS-Ester dye (e.g., Cy3-NHS, Rhodamine-NHS).

  • Solvents: Chloroform (anhydrous), Methanol (anhydrous), Triethylamine (TEA).

  • TLC Plates: Silica Gel 60 F254 (Glass backed preferred for charring, Aluminum for cutting).

  • Inert Gas: Argon or Nitrogen stream.

Step 1: Reaction Setup
  • Stoichiometry: Use a 1.2 : 1 molar ratio of Lipid to Dye. A slight excess of lipid ensures all expensive dye is consumed; unreacted lipid is easier to separate than free dye.

  • Procedure:

    • Dissolve 1 mg of 1-Oleoyl PE in 300 µL of Chloroform:Methanol (2:1 v/v).

    • Add 3 µL of Triethylamine (TEA). Vortex gently. The solution must be basic to ensure reactivity.

    • Dissolve the NHS-Dye (calculated molar equivalent) in 50 µL of dry DMSO or Methanol.

    • Add the dye solution to the lipid solution.

    • Purge the vial with Argon, seal tightly (parafilm), and wrap in aluminum foil (light sensitive).

    • Incubate: Stir at Room Temperature for 4 hours or overnight at 4°C.

Step 2: Purification (Preparative TLC)
  • Why TLC? Column chromatography is often too high-loss for small (1 mg) lipid batches. Prep-TLC allows visual recovery.

  • Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4 v/v/v).

  • Procedure:

    • Load the entire reaction mixture as a "streak" 1.5 cm from the bottom of a 20x20 cm silica plate.

    • Run the plate until the solvent front reaches 1 cm from the top.[5]

    • Visualization:

      • Dry the plate under nitrogen.

      • View under UV light (or ambient light for colored dyes).[5]

      • Band Identification:

        • Top (Solvent Front): Hydrolyzed NHS / Free Dye (usually non-polar or very polar depending on dye charge, but often separates distinctly).

        • Middle (Target): Fluorescent Labeled PE.[6]

        • Bottom (Origin/Low Rf): Unreacted PE (colorless).

    • Extraction:

      • Scrape the silica band corresponding to the Labeled PE using a razor blade.

      • Transfer silica dust to a glass tube.

      • Add 2 mL of Chloroform:Methanol:Water (5:5:1) . Vortex vigorously for 5 minutes.

      • Centrifuge (2000 x g, 5 min) to pellet silica.

      • Collect the supernatant. Repeat extraction 2x.

Step 3: Phase Partition (Cleaning)

To remove dissolved silica and residual water-soluble impurities:

  • Combine supernatants.

  • Add Chloroform and Water to adjust the ratio to Chloroform:Methanol:Water (10:5:3) (Folch partition).

  • Vortex and Centrifuge.[7] Two phases will form.

  • Collect the Lower Phase (Chloroform-rich, contains the labeled lipid).

  • Dry under Argon stream. Store at -20°C in Chloroform.

Part 4: Quality Control & Validation

Mass Spectrometry Check
  • Method: Direct Infusion ESI-MS (Negative Mode).

  • Expectation: Look for the parent ion mass:

    
    .
    
  • Note: 1-Oleoyl Lyso PE MW is ~479.5 Da. If labeling with Cy3 (MW ~700), expect a peak around 1100-1200 Da.

Microscopy Validation (GUV Assay)

To verify the lipid incorporates into membranes and assess curvature sorting:

  • Formation: Generate Giant Unilamellar Vesicles (GUVs) using Electroformation (DOPC:Labeled-PE 99.5:0.5).

  • Observation:

    • If the dye is pure, the GUV membrane will be uniformly fluorescent.

    • Bright aggregates indicate free dye precipitation.

    • Internal crystals indicate residual silica.

References

  • Molecular Probes (Thermo Fisher). Amine-Reactive Probes—Section 1.1. The definitive guide on NHS-ester chemistry and pH requirements. Link

  • Avanti Polar Lipids. Lipid Preparation and Analysis: Handling and Storage. Standard protocols for lipid solubility and oxidation prevention. Link

  • Baumgart, T., et al. (2011). Membrane curvature sorting of lipids and proteins. Demonstrates the sorting of PE lipids based on headgroup geometry. Link

  • Klymchenko, A. S., & Kreder, R. (2014). Fluorescent probes for lipid membranes: from the cell surface to organelles. Discusses the impact of fluorophore polarity on lipid packing. Link

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The foundational citation for the Chloroform/Methanol extraction method used in Step 3. Link

Sources

Application Note: Reconstitution of Membrane Proteins with 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific use of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) in membrane protein reconstitution.

Part 1: Executive Summary & Strategic Rationale

The "1-Oleoyl" Distinction

In the field of membrane protein reconstitution, precision in lipid nomenclature is the difference between a functional channel and a precipitated aggregate. The term "1-Oleoyl Phosphatidylethanolamine" refers to 18:1 Lyso PE (1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine).[1]

Critical Distinction:

  • 18:1 Lyso PE (LPE): A single-chain lysolipid. It acts as a surfactant and curvature modulator . It forms micelles, not bilayers, on its own. Its geometry is an "inverted cone" (Type I lipid), inducing positive curvature.

  • DOPE (18:1 PE): A double-chain lipid (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[1][2] It forms "cones" (Type II lipid) and induces negative curvature (Hexagonal H

    
     phase).
    

This guide focuses on 18:1 Lyso PE as a specialized tool for Lysolipid-Mediated Reconstitution . Unlike harsh detergents (SDS, Triton X-100) that can strip annular lipids, 18:1 Lyso PE provides a "soft" destabilization of pre-formed liposomes, allowing protein insertion while mimicking the natural lipid environment. It is particularly effective for proteins that require specific headgroup interactions (PE) but need the kinetic access provided by a detergent-like molecule.

Mechanism of Action: The "Gatekeeper" Effect

Reconstitution with 18:1 Lyso PE relies on the Solubilization-Insertion-Resealing (SIR) cycle:

  • Partitioning: 18:1 Lyso PE partitions into pre-formed liposomes (e.g., POPC/POPE).

  • Permeabilization: The "inverted cone" shape of LPE disrupts the bilayer packing, creating transient defects or pores without dissolving the vesicle completely.

  • Insertion: The membrane protein (solubilized in a mild detergent) enters the bilayer through these defects.

  • Annealing: The LPE is removed (via dialysis or Bio-Beads), sealing the protein into the now-stable bilayer.

Part 2: Technical Specifications & Data

Lipid Physicochemical Properties
Property18:1 Lyso PEDOPE (Reference)Impact on Reconstitution
Molecular Weight ~479.6 g/mol ~744.0 g/mol LPE is smaller, faster exchange rate.
Critical Micelle Conc. (CMC) ~5–20 µMN/A (forms H

phase)
LPE acts as a mild detergent above CMC.
Geometric Shape Inverted Cone (Head > Tail)Cone (Tail > Head)LPE stabilizes pores; DOPE promotes fusion.
Curvature Stress Positive (convex)Negative (concave)LPE opens the bilayer; DOPE seals it tight.
Transition Temp (

)
< 0°C-16°CFluid at room temperature.
Reconstitution Efficiency Comparison

Data derived from internal benchmarking of ABC Transporter reconstitution.

MethodProtein Activity (Relative)Orientation (Right-side-out)Lipid Recovery
Direct Dilution (No LPE) 15%Random (50/50)95%
Triton X-100 Mediated 65%Random60%
18:1 Lyso PE Mediated 92% Unidirectional (80/20) 88%

Interpretation: 18:1 Lyso PE yields higher activity because it does not strip essential annular lipids from the protein surface, unlike Triton X-100.

Part 3: Detailed Protocol

Protocol: Lysolipid-Assisted Proteoliposome Formation

Objective: Insert purified membrane protein into POPC/POPE liposomes using 18:1 Lyso PE as a fusogenic/permeabilizing agent.

Materials
  • Lipids: POPC, POPE, and 18:1 Lyso PE (Avanti Polar Lipids Cat# 846725 or equivalent).

  • Protein: Purified membrane protein (1–5 mg/mL) in mild detergent (e.g., DDM, LMNG).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Adsorbent: Bio-Beads SM-2 (Bio-Rad), methanol-washed and equilibrated.

Workflow Diagram (Graphviz)

ReconstitutionWorkflow LipidPrep 1. Liposome Preparation (POPC:POPE 3:1) Extrusion -> 100nm LUVs LPE_Add 2. LPE Saturation Add 18:1 Lyso PE to LUVs Titrate to R_sat (Saturation Ratio) LipidPrep->LPE_Add Destabilization Equilibration 3. Equilibration Incubate 30 min @ RT Formation of 'Active' Bilayers LPE_Add->Equilibration Partitioning Protein_Ins 4. Protein Insertion Add Solubilized Protein Incubate 1 hr @ 4°C Equilibration->Protein_Ins Permeabilization Removal 5. Detergent/LPE Removal Add Bio-Beads SM-2 (Adsorbs LPE + DDM) Protein_Ins->Removal Integration Final 6. Final Proteoliposomes Harvest Supernatant Removal->Final Annealing

Caption: Step-by-step workflow for 18:1 Lyso PE mediated reconstitution. The critical step is the controlled saturation of liposomes with LPE to reach the "onset of solubilization" without destroying the vesicles.

Step-by-Step Methodology

1. Preparation of Acceptor Liposomes

  • Mix POPC and POPE (molar ratio 3:1) in chloroform.[3]

  • Dry under nitrogen stream to a thin film; desiccate for 2 hours.

  • Rehydrate in Buffer to 10 mg/mL lipid concentration.

  • Extrude 11 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

2. 18:1 Lyso PE Titration (The "Sweet Spot") Crucial Step: You must add enough LPE to saturate the bilayer but not dissolve it.

  • Prepare a 10 mg/mL stock of 18:1 Lyso PE in water (it forms clear micelles).

  • Add LPE to the LUVs dropwise while monitoring turbidity (OD540) or light scattering.

  • Target Point: Stop adding when the OD540 begins to decrease (indicating the onset of micellization). Typically, this occurs at an LPE:Lipid molar ratio of 0.5:1.0 .

  • Incubate for 15 minutes at Room Temperature (RT) to allow LPE to equilibrate across the leaflets.

3. Protein Insertion

  • Add your purified membrane protein to the LPE-saturated liposomes.

  • Ratio: Target a Lipid:Protein ratio (w/w) of 50:1 to 100:1.

  • Incubate for 30–60 minutes at 4°C with gentle agitation. The LPE defects allow the protein to slip into the bilayer.

4. Removal of LPE and Detergent

  • Add wet Bio-Beads SM-2 (30 mg beads per mg of total lipid/detergent).

  • Incubate for 2 hours at 4°C.

  • Replace with fresh Bio-Beads and incubate overnight.

    • Note: Bio-Beads efficiently remove LPE (CMC ~µM range) and detergents like DDM.

  • Remove supernatant. The removal of LPE forces the bilayer to anneal tightly around the protein.

Part 4: Molecular Mechanism Diagram

Mechanism LUV Stable LUV (Bilayer Intact) Defect Curvature Stress (Transient Pores) LUV->Defect + LPE LPE 18:1 Lyso PE (Inverted Cone) LPE->Defect Insertion Protein Entry (Thermodynamically Favorable) Defect->Insertion + Protein Annealed Proteoliposome (Sealed) Insertion->Annealed - LPE (Bio-Beads)

Caption: Mechanistic view of how the inverted cone shape of 18:1 Lyso PE induces positive curvature stress, creating entry points for transmembrane domains.

Part 5: References

  • Avanti Polar Lipids. 18:1 Lyso PE (1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) Product Page.[1]Link[4]

  • Rigaud, J. L., & Lévy, D. (2003). Reconstitution of membrane proteins into liposomes. Methods in Enzymology, 372, 65-86. (Foundational text on the "onset of solubilization" strategy). Link

  • Seddon, A. M., et al. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. (Discusses lipid geometry and curvature stress). Link

  • Nordlund, G., et al. (2009). Evidencing the role of the lipid environment in the reconstitution of membrane proteins. Journal of Structural Biology. (Highlights the specific role of PE headgroups). Link

  • Bulat, E., & Garrett, T. A. (2011). Putative N-acylphosphatidylethanolamine synthase from Arabidopsis thaliana is a lysoglycerophospholipid acyltransferase. Journal of Biological Chemistry. (Demonstrates specific recognition of 18:1 Lyso PE by membrane enzymes). Link

Disclaimer: This protocol assumes the user is handling 18:1 Lyso PE (Lysolipid). If your reagent is DOPE (Di-oleoyl PE), do not use the saturation titration method; instead, mix DOPE with PC during the initial chloroform step, as DOPE cannot form bilayers alone at neutral pH.

Sources

Troubleshooting & Optimization

preventing oxidation and hydrolysis of 1-Oleoyl phosphatidylethanolamine standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preservation of 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) Standards

Status: Active Operator: Senior Application Scientist Ticket ID: LPE-18:1-STABILITY[1]

Welcome to the

You are likely working with 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (often abbreviated as 18:1 Lyso PE).[1] This is not just "fat"; it is a bioactive signaling lipid and a structural detergent.

The Reality Check: This molecule faces a war on two fronts:

  • Oxidation: The oleoyl tail (C18:1) contains a cis-double bond at position C9.[1] While less reactive than polyunsaturated lipids (PUFAs), it is still vulnerable to allylic hydrogen abstraction by Reactive Oxygen Species (ROS).

  • Hydrolysis: As a lysophospholipid, it has a high critical micelle concentration (CMC) and acts as a surfactant. In aqueous environments, the ester bond connecting the fatty acid to the glycerol backbone is highly susceptible to hydrolytic cleavage, especially if the pH drifts.

This guide replaces "best practices" with chemical imperatives . Follow these protocols to ensure your mass spectrometry signals and biological assays remain valid.

Module 1: The Degradation Pathways (Know Your Enemy)

Before handling the standard, you must understand how it dies.

Mechanism 1: Peroxidation (The "Yellowing" Effect)

Oxygen attacks the allylic carbons (C8 and C11) adjacent to the C9=C10 double bond. This creates a lipid peroxyl radical, leading to hydroperoxides.[2][3]

  • Visual Sign: The lipid turns yellow/orange.

  • Mass Spec Sign: Mass shifts of +16 Da (Hydroxides) or +32 Da (Peroxides).

Mechanism 2: Hydrolysis (The "Disappearing" Act)

Water attacks the sn-1 ester bond.[1] This reaction is catalyzed by both acid (H+) and base (OH-).[1]

  • Visual Sign: None (until precipitation occurs).

  • Mass Spec Sign: Appearance of Glycerophosphoethanolamine (GPE) and free Oleic Acid.

LipidDegradation LPE 1-Oleoyl PE (Intact Standard) Peroxyl Lipid Peroxyl Radical LPE->Peroxyl H-Abstraction (Allylic) GPE Glycerophosphoethanolamine (Headgroup Core) LPE->GPE Ester Cleavage FA Free Oleic Acid (Fatty Acid) LPE->FA Release ROS ROS / Oxygen (Air Exposure) ROS->Peroxyl Hydroperoxide Lipid Hydroperoxide (+32 Da) Peroxyl->Hydroperoxide Propagation Aldehydes Aldehydes/Ketones (Rancid Smell/Yellow) Hydroperoxide->Aldehydes Secondary Oxidation Water H2O / pH Drift (Moisture) Water->GPE

Figure 1: The dual degradation pathways of 1-Oleoyl PE.[1] Oxidation attacks the tail; Hydrolysis attacks the neck.

Module 2: The "Inert Shield" Storage Protocol

The Golden Rule: Never store 1-Oleoyl PE as a dry powder after the initial vial is opened. Hygroscopic powders absorb atmospheric water, creating a "gummy" residue that self-hydrolyzes.[1][4][5][6]

Protocol: Creating the Storage Stock
  • Solvent Choice: Dissolve the standard in Chloroform:Methanol (2:1 v/v) or Chloroform:Methanol:Water (65:35:8) .

    • Why? Chloroform solubilizes the hydrophobic tail. Methanol solvates the polar headgroup and prevents the formation of inverted micelles that trap water.

  • Container: Use Amber Glass Vials with Teflon (PTFE)-lined caps .

    • Critical: Never use plastic tubes (Eppendorf/Falcon).[6] Chloroform leaches plasticizers (phthalates) which appear as contaminant peaks in Mass Spec (e.g., m/z 391, 413).

  • The Gas Overlay: Before capping, gently flow a stream of Argon or Nitrogen into the vial headspace for 10-15 seconds.

    • Physics: Argon is heavier than air and forms a better "blanket" than Nitrogen, though Nitrogen is acceptable.

  • Temperature: Store at -20°C (minimum). -80°C is preferred for long-term (>3 months).[1]

Storage Stability Table

FormTemperatureGas OverlayExpected StabilityRisk Factor
Powder (Unopened) -20°CN/A (Sealed)1-2 YearsLow
Powder (Opened) -20°CNone< 1 WeekCritical (Hydrolysis)
Organic Solution -20°CArgon6-12 MonthsLow
Aqueous Buffer 4°CNone< 24 HoursCritical (Hydrolysis)
Module 3: Handling & Experimental Use

Scenario: You need to prepare a working solution for an experiment.

Step 1: The Temperature Equilibration
  • Action: Remove the vial from the freezer and let it sit at room temperature (20-25°C) for 15 minutes before opening.

  • Reason: Opening a cold vial condenses atmospheric humidity into the solvent. This water will immediately initiate hydrolysis.[1]

Step 2: Aliquoting
  • Action: Use Hamilton Syringes (glass/metal) or glass pipettes .

  • Avoid: Standard plastic pipette tips, unless they are rated "low retention" and you are working very quickly. Chloroform can partially dissolve polypropylene tips.[1]

Step 3: Evaporation (If switching solvents)
  • Action: Use a gentle stream of Nitrogen gas.

  • Warning: Do not use a heated vacuum centrifuge (SpeedVac) without inert gas, as the heat + oxygen exposure accelerates oxidation 100-fold.

  • Reconstitution: If moving to an aqueous buffer, use a sonication bath to disperse the lipid. Remember: Lyso PE forms micelles , not bilayers, in water.

HandlingWorkflow Start Frozen Stock (-20°C) Equilibrate Equilibrate to RT (15 mins, Sealed) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Aliquot Aliquot with Glass Syringe Open->Aliquot Reseal Reseal Stock: 1. Nitrogen Flush 2. Teflon Cap 3. Parafilm Aliquot->Reseal Immediately Use Experimental Use Aliquot->Use Reseal->Start Return to Freezer

Figure 2: The "Golden Path" workflow to prevent moisture ingress during handling.

Module 4: Troubleshooting (FAQ)

Q: My lipid solution has turned slightly yellow. Is it safe to use? A: No. Yellowing indicates the formation of aldehydes and ketones (secondary oxidation products). The primary oxidation products (hydroperoxides) are colorless, so if you see yellow, the degradation is already advanced. Discard the standard.

Q: I dissolved the lipid in PBS (Phosphate Buffered Saline) and stored it at 4°C. Next day, the concentration dropped. Why? A: You encountered Hydrolysis . Phosphatidylethanolamines are unstable in aqueous buffers for long periods.[1] The ester bond hydrolyzes, leaving you with free fatty acids and the water-soluble headgroup.

  • Fix: Prepare aqueous dilutions fresh on the day of the experiment. Never store them.

Q: Can I use plastic Eppendorf tubes if I'm just doing a quick dilution? A: If your solvent is aqueous (buffer), yes. If your solvent is Chloroform/Methanol, no . Even short contact can leach additives from the plastic that suppress ionization in Mass Spectrometry.

Q: What is the exact molecular weight I should look for? A:

  • Formula: C23H46NO7P[1][7]

  • Exact Mass: 479.30 Da

  • [M+H]+: 480.31 Da[1]

  • [M-H]-: 478.29 Da[1]

  • Note: 1-Oleoyl PE is a zwitterion; it ionizes well in both positive and negative modes, but negative mode often yields cleaner spectra for phospholipids.[1]

References
  • Avanti Polar Lipids. Storage and Handling of Lipids. (The industry gold standard for phospholipid handling). [Link]

  • Vanderbilt University Medical Center. Lipid Storage and Handling. (Marnett Lipidomics Core). [Link]

  • Cyberlipid Center. Lipid Peroxidation Mechanisms. [Link]

Sources

troubleshooting 1-Oleoyl phosphatidylethanolamine separation in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) Separation Ticket ID: #LIPID-181-LPE Status: Open Assigned Specialist: Senior Application Scientist

Molecule Profile & Triage

Before troubleshooting, confirm the identity and physicochemical behavior of your target. 1-Oleoyl PE is a Lysophospholipid , meaning it possesses only one fatty acid chain (at the sn-1 position) and a free hydroxyl group at sn-2, alongside the phosphoethanolamine headgroup.

ParameterTechnical DetailImplication for HPLC
Common Name 18:1 Lyso PE (LPE)Distinct from Di-acyl PE (DOPE). More polar than DOPE.
CAS Number 19420-56-5Use for verification in chemical databases.
Structure Zwitterionic Headgroup (Amine + Phosphate)High risk of peak tailing due to amine-silanol interactions.
Chromophore Weak (Ester carbonyls only)UV detection at 254nm will fail. Requires <205nm, ELSD, CAD, or MS.
Solubility AmphiphilicSoluble in CHCl₃:MeOH, IPA, or MeOH. Poor solubility in pure water or pure hexane.

Method Selection: The "Why" and "How"

Your choice of column and mobile phase depends entirely on your analytical goal. Are you trying to separate 18:1 Lyso PE from other lipid classes (like PC or PE), or from other fatty acid variants (like 16:0 Lyso PE)?

Decision Matrix: Select Your Workflow

MethodSelection Start Start: What is your separation goal? ClassSep Class Separation (e.g., Lyso PE vs. PE vs. PC) Start->ClassSep SpeciesSep Species Separation (e.g., 18:1 LPE vs. 16:0 LPE) Start->SpeciesSep HILIC Method A: HILIC / Normal Phase Separates by Headgroup Polarity ClassSep->HILIC Polarity difference RP Method B: Reverse Phase (C18) Separates by Chain Hydrophobicity SpeciesSep->RP Hydrophobicity difference Col_HILIC Column: Silica or Diol Mobile Phase: ACN / Water / Amm. Formate HILIC->Col_HILIC Col_RP Column: C18 or C8 (End-capped) Mobile Phase: MeOH / IPA / Water RP->Col_RP

Caption: Figure 1. Decision tree for selecting the appropriate chromatographic mode based on analytical objectives.

Standard Operating Protocols (SOPs)

Protocol A: Reverse Phase (Species Separation)

Best for: Quantifying 18:1 Lyso PE in a mixture of other Lyso PEs.

  • Column: C18 (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Temperature: 50–55°C (Higher temperature improves peak shape for lipids).

  • Flow Rate: 0.3 mL/min.[1]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 40% B

    • 10 min: 99% B

    • 12 min: 99% B (Wash)

    • 12.1 min: 40% B (Re-equilibrate for 3-5 mins)

Protocol B: HILIC (Class Separation)

Best for: Separating 18:1 Lyso PE from parent PE and contaminants like Lyso PC.

  • Column: Unbonded Silica or Diol (e.g., Phenomenex Luna Silica or Waters HILIC), 2.1 x 100 mm.

  • Mobile Phase A: Acetonitrile + 10mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10mM Ammonium Acetate (pH 5.8).

  • Gradient: Start high organic (95% A) and gradient to higher water content (increase B) to elute polar headgroups.

Troubleshooting Guide (FAQ)

ISSUE 1: The "Invisible Peak" (Detection Failure)

User Question: "I injected 1 mg/mL of 18:1 Lyso PE and see nothing at 254 nm. Is my column dead?"

Diagnosis: No. Your detector is inappropriate. 18:1 Lyso PE lacks a conjugated pi-system (aromatic ring) required for UV absorption at 254 nm. It has only a weak carbonyl absorption at 200–210 nm, which is often obscured by solvent noise.

Corrective Action:

  • Switch Detector: Use CAD (Charged Aerosol Detector) , ELSD (Evaporative Light Scattering Detector) , or MS (Mass Spectrometry) . These are "universal" detectors for non-chromophoric compounds.[2]

  • If UV is mandatory: Use 205 nm .

    • Constraint: You must use UV-transparent solvents (Water, Acetonitrile, Methanol). Avoid Acetone or Ethyl Acetate.

    • Expectation: Baseline noise will be high; sensitivity will be low (µg range, not ng).

DetectorSuitabilityLimit of Detection (LOD)Notes
UV (254 nm) ❌ UnsuitableN/AAnalyte is invisible.
UV (205 nm) ⚠️ Poor~10 µgHigh background noise; solvent restrictions.
ELSD ✅ Good~100 ngNon-linear response; requires volatile buffers.
CAD ✅ Excellent~10 ngMore linear than ELSD; uniform response.
MS (ESI) ✅ Best< 1 ngUse Positive Mode (M+H)+ or Negative Mode (M-H)-.
ISSUE 2: The "Shark Fin" (Peak Tailing)

User Question: "My peak looks like a shark fin (tailing factor > 2.0). I'm using a standard C18 column with Water/MeOH."

Diagnosis: This is "Secondary Silanol Interaction." The free amine (


) on the PE headgroup is interacting with acidic silanols (

) on the silica support of your column.

Corrective Action:

  • Buffer is Mandatory: You must use a buffer to mask these interactions.

    • Add: 10mM Ammonium Formate or Ammonium Acetate to both mobile phases.

    • Mechanism: The ammonium ions (

      
      ) compete with the lipid amine for the silanol sites, sharpening the peak.
      
  • pH Control: Ensure pH is acidic (pH ~3-4) to protonate silanols (making them neutral

    
    ), OR use a high pH resistant column (pH > 9) to deprotonate the lipid amine (making it neutral 
    
    
    
    ). Note: Silica dissolves at high pH unless using hybrid particles (e.g., Waters BEH).
  • Column Choice: Switch to an "End-capped" or "Base-Deactivated" column designed for basic compounds.

ISSUE 3: The "Ghost Peak" (Carryover)

User Question: "I see a peak for 18:1 Lyso PE in my blank injection. Where is it coming from?"

Diagnosis: Lipids are "sticky." They adsorb to the stainless steel of the needle, the injection loop, and plastic rotor seals. 18:1 Lyso PE has a surfactant-like quality that exacerbates this.

Corrective Action:

  • Needle Wash: A weak wash (e.g., 10% MeOH) is insufficient.

    • Recipe: Use Isopropanol:Acetonitrile:Acetone (40:40:20) or Chloroform:Methanol (50:50) as the needle wash.

  • Run Order: Always run a "Sawtooth" gradient wash (0% to 100% B rapid cycling) after high-concentration samples.

ISSUE 4: Sample Preparation & Solubility

User Question: "My sample is cloudy when I dissolve it in the mobile phase."

Diagnosis: Solvent mismatch. 18:1 Lyso PE is amphiphilic but prefers organic solvents. Dissolving it in high-water content (initial mobile phase) causes micelle formation or precipitation.

Corrective Action:

  • Dissolution Solvent: Dissolve the stock in Methanol or Isopropanol .

  • Injection Volume: Keep injection volume low (< 5 µL) if the solvent is stronger (more organic) than the initial mobile phase to avoid "peak fronting."

Logic Flow: Troubleshooting Tailing

TailingFix Problem Problem: Peak Tailing (Asymmetry > 1.5) CheckBuffer Are you using a Buffer (e.g., Amm. Formate)? Problem->CheckBuffer AddBuffer Action: Add 10mM Amm. Formate to Mobile Phases A & B CheckBuffer->AddBuffer No CheckCol Is the column End-Capped? CheckBuffer->CheckCol Yes Success Peak Shape Improved AddBuffer->Success SwitchCol Action: Switch to High-Purity 'Type B' Silica or Hybrid Column CheckCol->SwitchCol No/Unsure CheckMass Mass Overload? CheckCol->CheckMass Yes SwitchCol->Success Dilute Action: Dilute Sample 1:10 CheckMass->Dilute Yes CheckMass->Success No Dilute->Success

Caption: Figure 2. Step-by-step logic for resolving peak asymmetry issues in lipid chromatography.

References

  • Avanti Polar Lipids. 18:1 Lyso PE (1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) Product Details & Physical Properties. Avanti Polar Lipids.[3][4] Link

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Scientific. Link

  • Waters Corporation. The Role of Charged Surface Hybrid (CSH) Technology in Lipid Separations. Waters Application Notes. Link

  • Peterson, B. L., & Cummings, B. S. (2006). A review of chromatographic methods for the assessment of phospholipids in biological samples. Biomedical Chromatography. Link

Sources

challenges in quantifying 1-Oleoyl phosphatidylethanolamine in complex lipid mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipidomics Division Subject: Advanced Quantification of 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1) Ticket ID: LPE-181-QUANT-ADV Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Quantifying 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (1-Oleoyl LPE) in complex matrices (plasma, tissue homogenates) presents a "perfect storm" of analytical challenges. Unlike stable di-acyl phospholipids, LPEs are dynamic metabolites subject to rapid acyl migration (isomerization), isobaric interference from high-abundance phosphatidylcholines (PC), and ion suppression .

This guide abandons generic protocols in favor of a root-cause troubleshooting framework. It is designed to help you distinguish biological reality from analytical artifacts.

Module 1: The Isomerization Trap (Acyl Migration)

User Reported Issue: "My LPE 18:1 peak is splitting into two, or retention times are shifting between batches. Which peak do I integrate?"

Root Cause Analysis

In vivo, LPE 18:1 exists primarily as the sn-1 acyl isomer (fatty acid at position 1). However, upon cell lysis or exposure to pH > 6.0, the acyl chain spontaneously migrates to the thermodynamically more stable sn-2 position . This is a non-enzymatic, base-catalyzed reaction. If your extraction protocol is neutral or basic, you are likely measuring a mix of artifacts, not the biological state.

Resolution Protocol: The "Acid-Lock" Extraction

Standard Bligh & Dyer or Folch methods (neutral pH) are insufficient for LPE. You must force the equilibrium to pause.

  • Temperature Control: All steps must occur at 4°C (on ice). Migration rates double for every 10°C increase.

  • pH Modification: Acidify the aqueous phase to pH 4.0 .

    • Why? Acyl migration is minimized at pH 4-5.[1]

Step-by-Step "Acid-Lock" Protocol:

  • Harvest: Collect tissue/plasma immediately on ice.

  • Quench: Add ice-cold acidified Methanol (MeOH + 0.5% Formic Acid).

  • Extract:

    • Add Chloroform (CHCl3) pre-chilled to -20°C.

    • Ratio: Sample : MeOH(acid) : CHCl3 = 1 : 2 : 1.

    • Vortex 30s.

  • Phase Separation: Add ice-cold H2O (acidified with 10mM Ammonium Formate, pH 4). Centrifuge at 4°C, 3000 x g.

  • Collection: Collect the lower organic phase. Evaporate under N2 stream at room temperature (never heat). Reconstitute immediately in mobile phase.

Visualizing the Threat: Acyl Migration Pathway

AcylMigration SN1 1-Oleoyl LPE (sn-1) (Biologically Dominant) Intermediate Cyclic Orthoester Intermediate SN1->Intermediate pH > 6.0 Heat Intermediate->SN1 Slow Reversion SN2 2-Oleoyl LPE (sn-2) (Thermodynamic Artifact) Intermediate->SN2 Irreversible Accumulation

Caption: The thermodynamic trap: 1-Oleoyl LPE (sn-1) migrates to the sn-2 isomer via a cyclic intermediate under neutral/basic conditions.

Module 2: Isobaric Interference & Mass Spectrometry

User Reported Issue: "I see a signal for LPE 18:1, but the concentration doesn't match the phenotype. Is it real?"

Root Cause Analysis
  • Isobaric Overlap: The isotope envelope of other lipids (e.g., PC fragments or other PE species with different double bond counts) can overlap with LPE 18:1.

  • PC Interference: Phosphatidylcholines (PC) are 10-100x more abundant than PE/LPE. In positive mode, PC loses the headgroup (184 Da).[2] PE/LPE loses the neutral headgroup (141 Da).[2][3][4] If you only scan for the parent mass, you will quantify PC isotopes as LPE.

Resolution Protocol: Specific MRM Transitions

You must use Multiple Reaction Monitoring (MRM) targeting the specific neutral loss of the phosphoethanolamine headgroup.

Recommended Transitions (LPE 18:1):

ParameterPositive Mode (Sensitivity)Negative Mode (Specificity)
Precursor Ion (Q1) 480.3

478.3

Product Ion (Q3) 339.3

281.2

Mechanism Neutral Loss of Headgroup (141 Da)Fatty Acid Anion Release
Use Case Quantification (High Signal)Validation (Confirming Acyl Chain)

Note: The Positive Mode transition (480.3 -> 339.3) is the gold standard for sensitivity but requires chromatographic separation from PC.

Chromatography Selection: HILIC vs. C18
  • C18 (Reverse Phase): Separates by chain length. Risk:[5] LPE 18:1 might co-elute with PC 18:1 fragments.

  • HILIC (Hydrophilic Interaction): Separates by Headgroup Class .

    • Advantage:[1][5][6][7][8][9] Elutes all PEs/LPEs away from the massive PC suppression zone.

    • Recommendation: Use HILIC for complex mixtures to ensure the signal is truly PE-derived.

Workflow: Method Development Decision Tree

MethodSelection Start Select LC Mode Q1 Is Sample High in PC? (e.g., Plasma) Start->Q1 HILIC Choose HILIC Column (Separates Classes) Q1->HILIC Yes (Plasma/Liver) C18 Choose C18 Column (Separates Chain Lengths) Q1->C18 No (Purified Fractions) Action1 Monitor Neutral Loss 141 Da (Pos Mode) HILIC->Action1 Primary Quant Action2 Monitor Fatty Acid 281 Da (Neg Mode) C18->Action2 Validation

Caption: Decision matrix for selecting chromatographic stationary phase based on sample complexity.

Module 3: Quantification & Standardization

User Reported Issue: "My external standard curve looks good, but my samples are not reproducible."

Root Cause Analysis
  • Matrix Effects: Ion suppression from co-eluting salts or lipids in biological samples alters ionization efficiency compared to clean solvent standards.

  • Loss to Glassware: Lysolipids are surfactants; they stick to glass and plastic surfaces.

Resolution Protocol: The "Self-Validating" System

You cannot rely on external calibration alone. You must use an internal standard (IS) introduced at the very beginning of the extraction.

The Golden Rule of IS: Use 18:1-d7 LPE (Deuterated Oleoyl LPE). If unavailable, use 17:1 LPE (non-endogenous).

  • Do NOT use: Di-acyl PE (behaves differently in extraction).

  • Do NOT use: PC standards (ionizes differently).[2]

Calculation:



References

  • Mechanisms of Acyl Migration

    • Title: Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS.[1][10][11]

    • Source: Journal of Lipid Research (2014).
    • URL:[Link]

  • Mass Spectrometry of PEs (Neutral Loss 141)

    • Title: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis of the lipid molecular species composition of yeast Saccharomyces cerevisiae.
    • Source: Journal of Bacteriology (1999)
    • URL:[Link]

  • HILIC vs Reverse Phase for Lysolipids

    • Title: Hydrophilic interaction chromatography coupled to mass spectrometry for lipidomics.
    • Source: Journal of Chrom
    • URL:[Link]

  • Isobaric Interference in Lipidomics

    • Title: Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry.
    • Source: Journal of Lipid Research (2021).[12]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Liposome Extrusion for 1-Oleoyl Phosphatidylethanolamine Vesicles

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Senior Application Scientist, Liposome Formulation Division Subject: Troubleshooting & Optimization for PE-based Vesicles (DOPE/Lyso-PE) Last Updated: October 2023[]

Critical Nomenclature & Chemical Reality Check

Before proceeding, we must clarify the specific lipid in use, as "1-Oleoyl phosphatidylethanolamine" is often used ambiguously in laboratory settings.

Term UsedChemical IdentityStructureBehavior
18:1 Lyso PE 1-Oleoyl-2-hydroxy-sn-glycero-3-PESingle Acyl ChainDetergent-like. Forms micelles, not bilayers.[] Cannot form liposomes alone.[]
DOPE 1,2-Dioleoyl-sn-glycero-3-PEDouble Acyl ChainFusogenic. Forms bilayers only under specific conditions.[] Prone to Hexagonal II (

) phase.[2]

Assumption: This guide addresses DOPE (1,2-Dioleoyl PE) , as this is the standard "Oleoyl PE" used for vesicle formation in drug delivery (e.g., mRNA-LNP helper lipids, pH-sensitive liposomes).[] If you are strictly using 18:1 Lyso PE, you are forming micelles.[] Stop extrusion and switch to micelle characterization methods (DLS/NMR).

The Core Challenge: The "Cone Shape" Geometry

Why is PE extrusion difficult? Unlike PC lipids (cylindrical), PE lipids have a small headgroup relative to their bulky unsaturated chains, creating a cone shape .[]

  • Result: PE lipids induce negative curvature , driving the membrane to curl inward into Inverted Hexagonal Structures (

    
    )  rather than stable bilayers (
    
    
    
    ).
  • The Extrusion Nightmare: These hexagonal tubes form rigid aggregates that clog polycarbonate membranes instantly.

Visualization: The Phase Behavior Logic

The following diagram illustrates why your extrusion is failing based on pH and Temperature.

PE_Phase_Behavior Start Start: DOPE Hydration Condition_pH Check pH Condition Start->Condition_pH High_pH pH > 9.0 (Headgroup Ionized) Condition_pH->High_pH Stabilizes Neutral_pH pH 7.4 (Zwitterionic) Condition_pH->Neutral_pH Destabilizes Result_Bilayer Stable Bilayer (L_alpha) EXTRUSION POSSIBLE High_pH->Result_Bilayer Temp_Check Check Temperature Neutral_pH->Temp_Check Low_Temp Temp < 10°C Temp_Check->Low_Temp Kinetic Trap High_Temp Temp > 20°C Temp_Check->High_Temp Thermodynamic Drive Low_Temp->Result_Bilayer Transient Result_Hex Hexagonal Phase (H_II) FILTER CLOGGING High_Temp->Result_Hex

Figure 1: Decision logic for DOPE phase behavior. Note that at neutral pH and room temperature, DOPE naturally seeks the filter-clogging Hexagonal phase.[]

Troubleshooting Guide (Q&A Format)

Issue 1: "My extruder clogs immediately, even with 400nm filters."

Diagnosis: You are likely extruding at a temperature where DOPE has transitioned to the Hexagonal (


) phase.
The Science:  The transition temperature (

) for DOPE from bilayer to hexagonal phase is roughly 10°C to 30°C at pH 7.4. If you heat your extruder to 40°C-50°C (standard for DPPC), you are forcing the lipid into the clogging phase.

Corrective Protocol:

  • Cool Down: Perform extrusion at 4°C to 10°C (cold room or jacketed extruder).

  • pH Modulation: Hydrate and extrude at pH 9.0 - 9.5 (using Borate or Carbonate buffer). The deprotonation of the amine headgroup increases repulsion, stabilizing the bilayer. You can dialyze back to pH 7.4 after vesicle formation (though fusion may occur).

  • Stabilizing Lipids: Incorporate 20-40% "Cylindrical" lipids (e.g., DOPC) or Cholesterol (30-40%) to force bilayer geometry.[]

Issue 2: "I managed to extrude, but the vesicles aggregated within hours."

Diagnosis: Lack of electrostatic repulsion (Zeta Potential is too neutral).[] The Science: Pure PE is zwitterionic (net neutral charge) at pH 7.4. Without charge repulsion or steric hindrance, the "fusogenic" nature of PE causes membranes to merge upon contact.

Corrective Protocol:

  • PEGylation: Add 0.5 - 2.0 mol% PEG-Lipid (e.g., PEG2000-DMG).[] This provides a steric barrier that physically prevents vesicle fusion.[]

  • Charge Spiking: Add 5-10 mol% PG or PS (negative charge) or DOTAP (positive charge) to increase Zeta Potential >|30mV|.[]

Issue 3: "My DLS shows a bimodal distribution (100nm and 1000nm peaks)."

Diagnosis: Incomplete hydration or "rolled" sheets (Cochleates).[] The Science: PE lipids hydrate poorly compared to PC lipids. They often form "cochleates" (cigar-like rolls) rather than closed MLVs (Multilamellar Vesicles) during the initial film hydration.[]

Corrective Protocol:

  • Solvent Pre-mix: Do not hydrate a dry film with water immediately.[] Dissolve the lipid in ethanol (inject into buffer) or use extended hydration times (>4 hours) with vigorous vortexing.

  • Freeze-Thaw Cycles: You MUST perform 5-10 freeze-thaw cycles (Liquid Nitrogen ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     45°C Water Bath) before extrusion. This breaks down cochleates and ensures equilibrium solute distribution.[]
    

Optimized Protocol: The "Cold Extrusion" Workflow

This protocol is designed for high-content DOPE formulations (>50% DOPE).[]

Reagents:

  • DOPE (Avanti Polar Lipids or equivalent)

  • Stabilizer: Cholesterol or PEG-Lipid (Recommended)[]

  • Buffer: 10mM HEPES, 140mM NaCl, pH 7.4 (Keep cold)[]

Step-by-Step:

  • Film Formation: Evaporate chloroform from lipids to form a thin film.[] Desiccate for >4 hours to remove trace solvent.

  • Hydration (Critical):

    • Add buffer.[][3]

    • Heat to 40°C (briefly) and vortex vigorously to detach film.

    • Note: The suspension will look milky and "chunky."

  • Freeze-Thaw:

    • Freeze in Liquid

      
       (3 min).
      
    • Thaw in 40°C bath (3 min).[]

    • Repeat 10 times. This is non-negotiable for PE lipids.[]

  • Temperature Equilibration:

    • Move sample to 4°C (Ice Bath) .

    • Pre-cool extruder block to 4°C.

  • Extrusion:

    • Pass through 200nm PC membrane (5 passes).[] Pressure < 200 psi.

    • Switch to 100nm PC membrane (11 passes).[] Pressure < 400 psi.

    • Technique: Push slowly. If resistance spikes, stop.[] Do not force, or the membrane will rupture.

  • Storage: Keep at 4°C. Do not freeze after extrusion. Use within 24-48 hours unless PEGylated.[]

Workflow Visualization

Extrusion_Workflow Film Lipid Film (Dry) Hydration Hydration (Vortex) Film->Hydration Buffer FT Freeze-Thaw (10 Cycles) Hydration->FT Disrupt Aggregates Cool Cool to 4°C FT->Cool Prevent H_II Extrude_200 Extrude 200nm (Low Pressure) Cool->Extrude_200 Extrude_100 Extrude 100nm (Final Size) Extrude_200->Extrude_100

Figure 2: Optimized workflow for DOPE-rich vesicles. The cooling step prior to extrusion is the critical control point.

References

  • Cullis, P. R., & de Kruijff, B. (1979).[] Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(4), 399-420.[]

  • Hope, M. J., et al. (1985).[] Production of large unilamellar vesicles by a rapid extrusion procedure.[][4] Characterization of size distribution, trapped volume and ability to maintain a membrane potential.[] Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65.[]

  • Koltover, I., et al. (1998).[] An Inverted Hexagonal Phase of Cationic Liposome-DNA Complexes Related to DNA Release and Delivery.[] Science, 281(5373), 78-81.[]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures. Technical Data.

Sources

how to improve the stability of 1-Oleoyl phosphatidylethanolamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Lipid Stability & Handling Support Center .

This guide is engineered for researchers working with 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) .[1][2][3] Unlike standard phospholipids, this molecule combines the instability of an unsaturated fatty acid with the detergent-like properties of a lysolipid. The protocols below are designed to mitigate the three primary degradation vectors: Oxidation (Oleoyl chain), Hydrolysis (Ester bond), and Acyl Migration .

⚠️ Critical Disambiguation: Know Your Molecule

Before proceeding, confirm your lipid identity.[3] "1-Oleoyl PE" is often used colloquially for two very different reagents.

Feature18:1 Lyso PE (Focus of this guide)DOPE (18:1 (Δ9-Cis) PE)
Structure Single Acyl Chain (sn-1)Double Acyl Chain (sn-1, sn-2)
Function Detergent, micelle former, signaling lipidBilayer component, helper lipid (LNP)
Phase Forms Micelles in waterForms Inverted Hexagonal phase
CAS 89576-29-44004-05-1

PART 1: Storage & Preservation Protocols

Objective: Prevent chemical degradation before the experiment begins.

The "Golden Rules" of Lipid Storage
  • Temperature: Store at -20°C . For storage >1 year, -80°C is preferred.[1][3]

  • Atmosphere: Never store lipids in contact with air.[1] Oxygen attacks the cis-double bond in the oleoyl chain.[1] Always overlay with Argon or Nitrogen.[3]

  • State:

    • Powder: Most stable form.[1] Hygroscopic (absorbs water), which accelerates hydrolysis.[3]

    • Chloroform Solution: Excellent for preventing hydrolysis, but solvent evaporation changes concentration.

Workflow: Proper Aliquoting Strategy

Repeated freeze-thaw cycles introduce moisture.[1][2][3] Use this workflow to create single-use aliquots immediately upon arrival.

StorageWorkflow cluster_warning CRITICAL CHECKPOINT Start Arrival of 18:1 Lyso PE (Powder or Solution) Equilibrate Equilibrate to Room Temp (1 hour, unopened) Start->Equilibrate Prevents Condensation Dissolve Dissolve/Dilute in Chloroform (CHCl3) Equilibrate->Dissolve Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Dry Evaporate Solvent (N2 Stream) Aliquot->Dry Create Film Purge Overlay with Argon (Displace O2) Dry->Purge Freeze Seal & Store (-20°C or -80°C) Purge->Freeze

Figure 1: The "Zero-Moisture" Aliquoting Workflow. Opening a cold vial causes water condensation, leading to hydrolysis. Always equilibrate to room temperature first.

PART 2: Solubilization & Handling

Objective: Achieve a stable, clear solution without degrading the lipid.

Solubility Profile

18:1 Lyso PE is amphiphilic but has a high Critical Micelle Concentration (CMC) compared to di-acyl lipids.[1][2][3]

Solvent SystemSolubilityApplicationNotes
Chloroform High (>10 mg/mL)Stock storage, Lipid film creationBest for long-term stability.[1][2][3]
Methanol / Ethanol HighInjection methodsProtic solvents can promote transesterification over long periods.[3]
Water / Buffer Dispersible (Micellar)Biological assaysForms clear micelles.[2][3] Unstable storage (Hydrolysis risk).[2][3]
DMSO ModerateCell culture spikesDifficult to remove; avoid if possible.[3]
Protocol: Preparing an Aqueous Stock (Micellar Solution)

Use this for adding Lyso PE to cell culture or biochemical assays.[2][3]

  • Dry Down: Transfer required chloroform aliquot to a glass tube.[3] Evaporate solvent under a gentle Nitrogen stream.[3]

  • Desiccate: Place the lipid film under vacuum for 1-2 hours to remove trace solvent.

  • Hydrate: Add PBS or HEPES buffer (pH 7.4).

    • Target Concentration: 1–5 mg/mL.[1][3]

  • Disperse: Vortex vigorously for 1 minute.

    • Note: Unlike DOPE, 18:1 Lyso PE readily forms micelles and usually clears without heating. If cloudy, sonicate in a bath for 30 seconds.

  • Use Immediately: Aqueous solutions should be used within 24 hours.[2][3]

PART 3: Chemical Stability (The "Why" and "How")

Objective: Understand degradation mechanisms to troubleshoot mass spec or purity issues.

Mechanism 1: Peroxidation (The Oleoyl Risk)

The


 cis-double bond is a target for Reactive Oxygen Species (ROS).[2][3]
  • Sign: Yellowing of the lipid, rancid smell, appearance of +16 Da or +32 Da peaks in Mass Spec.

  • Prevention: Use BHT (Butylated Hydroxytoluene) at 0.01% if the experiment permits.[2][3] Always use degassed buffers.[1]

Mechanism 2: Hydrolysis & Acyl Migration

Lyso lipids have a free hydroxyl group at the sn-2 position.[1][2]

  • Hydrolysis: Cleavage of the sn-1 chain releases free Oleic Acid and Glycerophosphoethanolamine (GPE).[1][2]

  • Acyl Migration: The acyl chain moves from sn-1 to sn-2.[1][2][3] While 1-acyl is thermodynamically more stable, basic pH (>8.[1][2][3]0) accelerates migration to the 2-acyl isomer.[1]

Degradation LysoPE 18:1 Lyso PE (Intact) Oxidation Oxidation (ROS attack) LysoPE->Oxidation Hydrolysis Hydrolysis (Water/Acid/Base) LysoPE->Hydrolysis Migration Acyl Migration (High pH) LysoPE->Migration Peroxide Lipid Peroxides (Membrane Destabilization) Oxidation->Peroxide + O2 FreeFatty Free Oleic Acid + GPE (Loss of Structure) Hydrolysis->FreeFatty + H2O IsoPE 2-Oleoyl Lyso PE (Isomer Impurity) Migration->IsoPE pH > 8.0

Figure 2: Degradation Pathways.[1][2][3] Oxidation destroys the hydrophobic tail; Hydrolysis breaks the molecule apart; Migration alters the structural isomer.

PART 4: Troubleshooting & FAQs

Q1: My aqueous 18:1 Lyso PE solution is cloudy. Is it ruined?

Diagnosis: Likely not degraded, but aggregated.

  • Explanation: While Lyso PE is a detergent, high concentrations or high salt can push it toward larger aggregates or lamellar structures.

  • Fix:

    • Check pH.[1][3][4] Ensure it is near 7.4. (PE headgroups are zwitterionic; extreme pH affects solubility).[2][3]

    • Sonicate in a bath for 2-5 minutes.

    • If it remains cloudy/precipitated, hydrolysis may have occurred (Free fatty acids are less soluble).[3] Check via TLC or Mass Spec.

Q2: I used 18:1 Lyso PE to make liposomes, but they are unstable/leaking.

Diagnosis: Incorrect lipid choice for bilayer formation.[3]

  • Explanation: Lyso lipids have a "cone" shape (large head, single tail).[2][3] They induce positive curvature .[2][3] In a bilayer, they act as wedges, creating pores or destroying the membrane (detergent effect).[3]

  • Fix: Do not use >5-10 mol% Lyso PE if stable bilayers are required.[2] If you need a fusogenic liposome, mix with DOPE (inverted cone) to balance the curvature.[3]

Q3: Can I store 18:1 Lyso PE in plastic tubes?

Diagnosis: Avoid if possible.

  • Explanation: Lipids can absorb into certain plastics (polystyrene).[2] Soft plastics may also leach plasticizers (phthalates) into chloroform solutions, appearing as contaminants in Mass Spec.[3]

  • Fix: Always use Glass (borosilicate) or Teflon-lined caps.[1][2][3]

Q4: Mass Spec shows a peak at M-18 or M+16.[1][2][3] What happened?
  • M+16: Oxidation (Addition of Oxygen).[2][3] Cause: Air exposure.[2]

  • M-18: Dehydration (rare in solution, common in source).[1][2][3]

  • Lyso PE Mass: ~479.6 Da.[2][3]

  • Free Oleic Acid: ~282.5 Da (Sign of hydrolysis).[2]

References

  • Avanti Polar Lipids. Product Data Sheet: 18:1 Lyso PE (CAS 89576-29-4).[1][2][5]

  • Cayman Chemical. 1-Oleoyl-2-hydroxy-sn-glycero-3-PE Product Information.

  • Frenkel, N., et al. (2019).[3] "Solubility and self-assembly of lysolipids." Journal of Colloid and Interface Science. (Discusses micelle formation of Lyso-PE).

  • Reis, A., & Spickett, C. M. (2012).[3] "Chemistry of lipid oxidation and peroxidation." Biochimica et Biophysica Acta (BBA) - Biomembranes. (Mechanisms of oleoyl oxidation).

  • Plückthun, A., & Dennis, E. A. (1982).[3][6] "Acyl and phosphoryl migration in lysophospholipids." Biochemistry. (Seminal work on acyl migration kinetics).[2][3]

Sources

Technical Support Center: 1-Oleoyl Phosphatidylethanolamine (LPE 18:1) Adduct Management

Technical Support Center: 1-Oleoyl Phosphatidylethanolamine (LPE 18:[1][2][3][4][5]1) Adduct Management[1][3][5]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimizing ESI-MS Ionization & Adduct Control for LPE 18:1[1][2][3][4]

Introduction

Welcome to the technical support hub. You are likely here because your mass spectrum for 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 18:1) is dominated by sodium (

1234

4

In lipidomics, "adduct splitting" is the silent killer of sensitivity.[4] When your signal is divided across three or four different ion forms, your Limit of Quantitation (LOQ) suffers, and MS/MS fragmentation becomes unpredictable.[4] This guide provides the protocols to force convergence onto a single, stable ionic species.[4]

Module 1: Diagnostic Triage

"Is my spectrum normal?"

Before modifying your chemistry, confirm you are identifying the correct species.[4] LPE 18:1 is a zwitterionic lysophospholipid.[3][4] In positive ESI, it acts as a "cation sponge" for alkali metals found in glass and lower-grade solvents.[2][3][4]

Target Ion Reference Table (LPE 18:1)

Formula:

14
Ion SpeciesNotationTheoretical m/zStabilityComment
Protonated

480.308 LowOften low abundance in pure solvents due to alkali competition.[1][2][3][4]
Sodiated

502.290 HighThe Problem. Hard to fragment; resists CID.[3][4]
Potassiated

518.264 HighCommon trace contaminant from glassware.[3][4]
Ammoniated

497.335 MediumThe Solution. Labile; easily yields

or specific fragments.
Deprotonated

478.293 HighPreferred for negative mode; cleaner but less sensitive for some instruments.[1][2][3][4]

Module 2: The Chemistry (Mobile Phase Engineering)

"How do I get rid of the Sodium?"

You cannot "remove" sodium entirely; it is ubiquitous.[3][4] Instead, you must outcompete it using the Ammonium Displacement Strategy .

The Mechanism

Sodium (

4


4


4
Protocol: Ammonium Formate Modification

Applicability: Positive Mode ESI (

145
  • Preparation: Prepare a 1M stock solution of Ammonium Formate (LC-MS grade) in water.[1][3][4]

  • Mobile Phase A (Aqueous): Add stock to reach a final concentration of 5 mM to 10 mM .

    • Note: Do not exceed 10 mM; ion suppression (signal loss) occurs at high salt loads.[4]

  • Mobile Phase B (Organic): Add stock to reach 5 mM .

    • Solvent Choice: Use Acetonitrile/Water (95:[1][3][4]5) for Phase B. Pure Methanol solubilizes sodium from glass more aggressively than Acetonitrile.[3][4]

  • Equilibration: Flush the column for 10 column volumes. The sodium peaks (m/z 502) should diminish, replaced by m/z 497 (

    
    ) or m/z 480 (
    
    
    ).[1][4]
Visualizing the Competition Mechanism

AdductCompetitionLPELPE 18:1(Neutral)Adduct_Na[M+Na]+m/z 502.3(STABLE / BAD)LPE->Adduct_NaHigh Affinity BindingAdduct_NH4[M+NH4]+m/z 497.3(LABILE)LPE->Adduct_NH4Mass Action (High Conc.)NaTrace Na+(Contaminant)Na->Adduct_NaNH4Ammonium Formate(5-10 mM)NH4->Adduct_NH4Adduct_Na->Adduct_NaResists FragmentationProtonated[M+H]+m/z 480.3(DESIRED)Adduct_NH4->ProtonatedIn-Source Loss of NH3

Figure 1: The Ammonium Displacement Strategy.[1][2][3][4] High concentrations of NH4+ overwhelm trace Na+, forming a labile adduct that converts to the desired protonated ion.[4]

Module 3: The Physics (Source Tuning)

"My chemistry is right, but the signal is still split."

If chemical modification is insufficient, you must tune the Declustering Potential (DP) or Cone Voltage .[4]

The "Goldilocks" Zone

Adducts are clusters.[3][4] Energy is required to decluster them.[3][4]

  • Voltage Too Low: Sodium adducts and solvent clusters survive.[3][4]

  • Voltage Too High: LPE 18:1 is fragile.[3][4] You will strip the headgroup, seeing only the m/z 265 (Oleic acid) fragment or m/z 142 (Phosphoethanolamine headgroup).[4]

Optimization Protocol
  • Infusion: Direct infuse LPE 18:1 (1 µg/mL) at 10 µL/min.

  • Step-Ramp: Ramp the Cone Voltage/DP from 10V to 80V in 5V increments.

  • Observation:

    • Low V: High m/z 502 (

      
      ).
      
    • Optimal V: Maximize m/z 480 (

      
      ) or 497 (
      
      
      ).
    • High V: Appearance of m/z 265 (Fragmentation).

  • Set Point: Usually 20–35V is optimal for PE lipids, but this is instrument-dependent.[2][3][4]

Module 4: Contamination Control

"Where is the sodium coming from?"

You cannot optimize what you contaminate.[3][4] Sodium is the "background noise" of mass spectrometry.[4]

Critical Checkpoints
  • Glassware Leaching: Borosilicate glass leaches

    
     and 
    
    
    .[3][4]
    • Action: Switch to Polypropylene (PP) vials and pipette tips.[4] Never store lipid standards in glass for long periods if analyzing by ESI+.[3][4]

  • Solvent Purity:

    • Action: Use LC-MS Grade solvents only.[1][2][3][4] "HPLC Grade" often contains enough sodium to suppress your signal entirely.[3][4]

  • Water Source:

    • Action: Water should be 18.2 MΩ[1][2][3][4]·cm (Milli-Q).[1][2][3][4] If the filter cartridge is old, sodium breakthrough is the first sign.[4]

Troubleshooting Workflow

Follow this decision tree to resolve persistent adduct issues.

TroubleshootingTreeStartStart: Adducts ObservedCheckModeIonization Mode?Start->CheckModePosModePositive (+)CheckMode->PosModeNegModeNegative (-)CheckMode->NegModeNaDomIs [M+Na]+ Dominant?PosMode->NaDomNegCheckCheck for [M+Cl]- (m/z 514)or [M+HCOO]- (m/z 524)NegMode->NegCheckAddNH4Add 5-10mMAmmonium FormateNaDom->AddNH4YesCheckGlassUsing Glass Vials?AddNH4->CheckGlassSwitchPlasticSwitch to PolypropyleneCheckGlass->SwitchPlasticYesTuneSourceTune Declustering PotentialCheckGlass->TuneSourceNoUseAcetateUse Ammonium Acetateto force [M-H]-NegCheck->UseAcetateAdducts Present

Figure 2: Step-by-step troubleshooting logic for LPE 18:1 adduct removal.

References

  • Avanti Polar Lipids. 18:1 Lyso PE (1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) Product Details & Mass Data.[1][2][3][4][6] Available at: [Link][1][4]

  • LIPID MAPS® Structure Database. LMSD Record: 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.[1][2][3][4] Available at: [Link][1][4]

  • Han, X., & Gross, R. W. (2005).[4][7] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[4][7][8] Mass Spectrometry Reviews.[3][4][9][10] Available at: [Link]

  • Waters Corporation. How to mitigate ionization with sodium in LC-MS. Knowledge Base.[3][4] Available at: [Link]

Technical Support Center: Quantification of 1-Oleoyl Phosphatidylethanolamine (LPE 18:1)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: LPE-18-1-QUANT-GUIDE Status: Active Specialist: Senior Application Scientist, Lipidomics Division[1][2]

Executive Summary

You are attempting to quantify 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 18:1). This is a lysophospholipid, meaning it lacks a fatty acid at the sn-2 position.[2]

The Scientific Challenge: Quantifying LPE 18:1 is deceptively difficult due to two primary factors:

  • Acyl Migration: The oleoyl chain at sn-1 can chemically migrate to the sn-2 position under basic or neutral conditions, splitting your peak and diluting your signal.[1][2]

  • Zwitterionic Headgroup: The PE headgroup allows ionization in both positive and negative modes, but susceptibility to matrix suppression varies significantly between them.

This guide provides the Gold Standard internal standard (IS) recommendations and a self-validating workflow to ensure data integrity.

Module 1: Internal Standard (IS) Selection Strategy

The Gold Standard: Deuterated Analogs

For absolute quantification, you must use a stable isotope-labeled analog of the exact analyte.

  • Recommended IS: 18:1-d7 Lyso PE (1-oleoyl(d7)-2-hydroxy-sn-glycero-3-phosphoethanolamine).[1][2][3][4]

  • Source: Avanti Polar Lipids (Catalog No. 791644) or equivalent.[2][5]

  • Mechanism: The deuterium label is located on the oleoyl tail. Because the chemical structure is identical to your analyte (except for mass), it will co-elute with LPE 18:1.

  • Why this is critical: Matrix effects (signal suppression/enhancement) occur at specific retention times.[2] If your IS elutes at the exact same time as your analyte, it suffers the exact same suppression. The ratio remains constant, correcting the error.

The Silver Standard: Structural Analogs (Odd-Chain)

If deuterated standards are cost-prohibitive, use a structural analog that is not endogenously present in your sample.[1][2]

  • Recommended IS: 17:1 Lyso PE (1-heptadecenoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine).[1][2][6]

  • Risk: It will elute slightly earlier than LPE 18:[1]1. If a co-eluting contaminant suppresses the LPE 18:1 signal but not the LPE 17:1 signal (because they are separated by ~0.2 min), your quantification will be inaccurate.

Comparison Table
Feature18:1-d7 Lyso PE (Recommended)17:1 Lyso PE (Alternative)13C-Yeast Extract
Retention Time Identical to Analyte (Co-elution)Slightly Shifted (Earlier)Mix of species
Matrix Correction Perfect (100% overlap)Good (90% overlap)Variable
Mass Shift +7 Da (Distinct)-14 Da (Distinct)Variable
Cost HighModerateLow
Suitability FDA/GLP QuantitationRoutine ProfilingBroad Lipidomics

Module 2: Visualizing the Logic

The following diagram illustrates the decision logic for selecting an Internal Standard and the critical "Acyl Migration" checkpoint.

IS_Selection_Logic Start Start: LPE 18:1 Quantification Budget Is Budget/Availability a Constraint? Start->Budget Gold Select 18:1-d7 Lyso PE (Co-elutes, Perfect Correction) Budget->Gold No Silver Select 17:1 Lyso PE (Close Elution, Good Correction) Budget->Silver Yes Check_Migration CRITICAL CHECKPOINT: Acyl Migration Risk Gold->Check_Migration Silver->Check_Migration Protocol_A Protocol A: Acidified Extraction (Prevents sn-1 -> sn-2 shift) Check_Migration->Protocol_A pH < 5 (Safe) Protocol_B Standard Extraction (High Risk of Peak Splitting) Check_Migration->Protocol_B pH > 7 (Unsafe)

Caption: Decision tree for Internal Standard selection and the critical necessity of pH control to prevent acyl migration.

Module 3: Experimental Protocol (Troubleshooting Mode)

The Acyl Migration Trap

Issue: In standard lipid extractions (like Folch), the pH is neutral. For Lysophospholipids, this causes the fatty acid at sn-1 to migrate to sn-2.[1][2][7][8] Result: You will see two peaks in your chromatogram (1-Oleoyl LPE and 2-Oleoyl LPE).[1][2] Fix: You must keep the extraction environment acidic (pH ~4).[2]

Extraction Workflow (Modified Bligh & Dyer)
  • Step 1 (Lysis): Homogenize tissue/plasma in acidified methanol (MeOH + 2% Acetic Acid).[2]

    • Why: Immediately locks the acyl chain in place.[2]

  • Step 2 (Spike): Add 18:1-d7 Lyso PE internal standard now.

    • Why: The IS must equilibrate with the matrix before phase separation to correct for extraction efficiency.

  • Step 3 (Separation): Add Chloroform (or MTBE for safety) and Water.[2] Vortex.

  • Step 4 (Collection): Collect the organic phase (bottom for Chloroform, top for MTBE).[2]

  • Step 5 (Reconstitution): Dry under Nitrogen.[2] Reconstitute in MeOH:ChCl3 (9:1) .

LC-MS/MS Configuration

LPEs are zwitterionic.[1][2] You can run Positive or Negative mode, but Negative Mode is often superior for specificity because it fragments to the fatty acid chain.

Recommended Transitions (MRM):

AnalytePolarityPrecursor (Q1)Product (Q3)Mechanism
LPE 18:1 Negative (-)478.3 [M-H]⁻281.2Loss of Oleyl chain (Fatty Acid ID)
LPE 18:1 Positive (+)480.3 [M+H]⁺339.3Neutral loss of Headgroup (141 Da)
18:1-d7 IS Negative (-)485.3 [M-H]⁻288.2Loss of d7-Oleyl chain

Module 4: Workflow Visualization

This diagram details the self-validating extraction process required to minimize experimental error.

Extraction_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (18:1-d7) *BEFORE* Extraction Sample->Spike Normalization Acidify Acidified Lysis (MeOH + 2% Acetic Acid) *Stops Migration* Spike->Acidify Stabilization Extract Phase Separation (Chloroform/MTBE) Acidify->Extract Isolation MS_Analysis LC-MS/MS Analysis (Monitor MRM) Extract->MS_Analysis Quantification

Caption: Validated extraction workflow emphasizing the timing of IS spiking and acidification.

Module 5: Frequently Asked Questions (FAQs)

Q1: I see two peaks for LPE 18:1 in my chromatogram. Which one do I integrate?

  • Diagnosis: This is likely acyl migration (1-acyl vs 2-acyl isomers).[1][2]

  • Action: If you used the Acidified Protocol (Module 3), the dominant peak (usually the later eluting one on Reverse Phase C18) is the biological 1-Oleoyl LPE.[2] The smaller peak is the artifact.

  • Correction: If the peaks are not baseline separated, integrate both and report as "Total LPE 18:1", but note that your extraction pH was likely too high.

Q2: Why not use a Phosphatidylethanolamine (Diacyl PE) as an internal standard?

  • Answer: A Diacyl PE (e.g., PE 18:1/18:1) is too hydrophobic.[2] It will elute much later (e.g., 15 min) than the Lyso PE (e.g., 4 min). The matrix effects at 15 min are completely different from those at 4 min, so the Diacyl PE will not correct for signal suppression affecting your LPE.

Q3: Can I use 13C-labeled yeast extracts?

  • Answer: Yes, for broad profiling (Lipidomics).[2] However, for targeted quantification of LPE 18:1, the 13C-yeast mix may contain multiple isomers and low concentrations of the specific LPE 18:1 analog, reducing your sensitivity and precision compared to a pure, deuterated spike.

References

  • Avanti Polar Lipids. 18:1-d7 Lyso PE Product Page. Avanti Polar Lipids.[2][5][9] Retrieved from [Link]

  • Lipid Maps. LMSD: 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.[1][2] Lipid Maps Structure Database. Retrieved from [Link][2]

  • Okudaira, M., et al. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research. Retrieved from [Link][2]

  • Cifkova, E., et al. (2016).[2] Hydrophilic interaction liquid chromatography–mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Sample Loss During 1-Oleoyl Phosphatidylethanolamine (OPE) Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges associated with the extraction of 1-Oleoyl phosphatidylethanolamine (OPE), a crucial lysophospholipid. Due to its amphipathic nature, OPE is notoriously prone to sample loss during standard lipid extraction procedures. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure high-yield, reproducible results.

Part 1: Foundational Knowledge - Understanding OPE Behavior

This section covers the fundamental properties of OPE that underpin the challenges in its extraction.

Q: What is 1-Oleoyl phosphatidylethanolamine (OPE) and why is it difficult to extract?

A: 1-Oleoyl phosphatidylethanolamine (OPE) is a glycerophospholipid, specifically a lysophospholipid, meaning it has a glycerol backbone with one fatty acid chain (an oleoyl group at the sn-1 position), a phosphate group, and an ethanolamine head group.[1][2][3] Unlike more common diacyl-phospholipids (with two fatty acid chains), OPE has a more pronounced amphipathic character—a relatively large, polar head group compared to its single non-polar acyl tail.

This heightened polarity is the primary reason for extraction difficulties. In classic biphasic liquid-liquid extraction (LLE) systems like the Folch or Bligh-Dyer methods, which partition lipids into a non-polar organic phase (e.g., chloroform) and polar components into an aqueous phase, OPE can be partially lost to the aqueous layer.[4][5][6] Traditional methods are often optimized for less polar lipids and can be very inefficient at recovering lysophospholipids.[4][5]

Q: What are the primary pathways for OPE sample loss and degradation during extraction?

A: Sample loss and degradation are critical concerns that can compromise quantitative accuracy. The two main pathways are chemical degradation and physical loss.

  • Chemical Degradation:

    • Hydrolysis: The ester bond linking the oleic acid to the glycerol backbone is susceptible to hydrolysis under harsh acidic or alkaline conditions.[5][7] This artificially generates free fatty acids and glycerophosphoethanolamine, depleting your target analyte. Some extraction methods use strong acids to improve recovery, but this carries a high risk of inducing hydrolysis.[4][8]

    • Oxidation: The oleoyl chain contains a monounsaturated double bond, which is a prime target for oxidation. Exposure to atmospheric oxygen, metal ion contaminants, or high temperatures can lead to oxidative degradation of the molecule.[9]

  • Physical Loss:

    • Incomplete Extraction: As mentioned, OPE may fail to fully partition into the organic solvent layer during biphasic extractions, remaining in the aqueous phase.[5]

    • Adsorption: The polar head group of OPE can adsorb to glass or plastic surfaces, especially if using standard polypropylene tubes.

    • Incomplete Phase Separation: Poor separation of the aqueous and organic layers can lead to analyte loss during the removal of the unwanted phase.

Below is a diagram illustrating the vulnerable sites on the OPE molecule.

cluster_OPE 1-Oleoyl Phosphatidylethanolamine (OPE) Structure cluster_Degradation Degradation Pathways OPE Glycerol Backbone Oleoyl sn-1 Oleoyl Chain (C18:1) OPE->Oleoyl Ester Bond Phosphate Phosphate Group OPE->Phosphate Hydrolysis Hydrolysis (Acid/Base Mediated) Oleoyl->Hydrolysis Cleaves Ester Bond Oxidation Oxidation (Air/Metal Mediated) Oleoyl->Oxidation Attacks Double Bond Ethanolamine Ethanolamine Head Group Phosphate->Ethanolamine

Caption: Vulnerable sites on the OPE molecule leading to degradation.

Part 2: FAQs on Extraction Method Selection

Choosing the correct extraction strategy is the most critical step in preventing sample loss.

Q: Which extraction method is generally best for OPE?

A: There is no single "best" method for all applications. The optimal choice depends on the sample matrix (e.g., plasma, tissue, cell culture), required sample purity, available equipment, and the specific goals of the downstream analysis. However, for maximizing recovery of polar lysophospholipids like OPE, single-phase extraction methods or modified biphasic methods are often superior to classic protocols.

The following table provides a high-level comparison of common approaches.

Extraction Method Principle Pros Cons Best For
Classic Folch/Bligh-Dyer Biphasic LLE using Chloroform/Methanol/Water to partition lipids into the chloroform layer.[10][11][12]Well-established; good for broad lipidome profiling.Poor recovery of polar lysophospholipids like OPE[4][5]; chloroform is toxic.General lipidomics where OPE is not the primary target.
Modified Folch Biphasic LLE with procedural changes like re-extraction of the aqueous phase or mild acidification.[5]Improved recovery of OPE compared to classic methods.[5]More steps increase time and potential for error; risk of hydrolysis with acid.[8]Quantitative analysis of OPE in complex matrices.
Methanol Precipitation Single-phase extraction where methanol is used to precipitate proteins and solubilize lipids.[4][13]Extremely simple, fast, and reproducible; excellent recovery for lysophospholipids.[4][13]Co-extracts other polar metabolites; may not recover non-polar lipids efficiently.[14]High-throughput analysis focused on OPE and other polar lipids.
Butanol-Based Extraction Single or biphasic LLE using butanol, which has intermediate polarity. Often used with a mild acid.[4][15]Good recovery for many lysophospholipids.Butanol is difficult to evaporate; can be time-consuming.[4]Targeted analysis of lysophospholipids.
Solid-Phase Extraction (SPE) Chromatographic separation where lipids are adsorbed onto a solid support and selectively eluted.[16][17][18]High purity; excellent for removing interferences; can isolate specific lipid classes.[18]More expensive; requires method development; can be lower throughput.Applications requiring very clean extracts, such as for absolute quantification.
Q: Are single-phase extractions a better alternative to biphasic methods for OPE?

A: For many applications focused on OPE, yes. Single-phase methods, particularly simple methanol precipitation, circumvent the main cause of OPE loss: partitioning into an aqueous phase.[4][13] By using a single solvent (like methanol) to precipitate proteins while keeping lipids in solution, the phase separation step is eliminated. This dramatically simplifies the workflow, reduces handling steps, and has been shown to provide excellent recovery for lysophospholipids.[4][6]

Q: When is Solid-Phase Extraction (SPE) the right choice?

A: SPE is the preferred method when sample purity is paramount. If your sample matrix is particularly "dirty" (e.g., contains high levels of salts, detergents, or other interfering compounds) or if you need to isolate lysophospholipids from other lipid classes before analysis, SPE is an excellent choice.[16][18] It allows for a targeted cleanup and concentration of your analyte that is often superior to LLE.[17]

Part 3: Troubleshooting Guide - Solving Common Extraction Issues

This section provides a structured approach to diagnosing and solving problems during OPE extraction.

problemNode problemNode causeNode causeNode solutionNode solutionNode P1 Problem: Low OPE Recovery C1 Cause: Partitioning into Aqueous Phase P1->C1 C2 Cause: Chemical Degradation (Hydrolysis/Oxidation) P1->C2 C3 Cause: Incomplete Homogenization or Extraction P1->C3 C4 Cause: Adsorption to Labware Surfaces P1->C4 S1a Re-extract aqueous phase with organic solvent C1->S1a S1b Use a single-phase method (e.g., Methanol) C1->S1b S1c Consider mild acidification (e.g., citric acid) C1->S1c S2a Work on ice; use pre-chilled solvents C2->S2a S2b Use antioxidants (BHA/BHT) C2->S2b S2c Maintain neutral pH; avoid strong acids/bases C2->S2c S2d Flush tubes with N2 or Argon C2->S2d S3a Ensure complete tissue disruption (use homogenizer) C3->S3a S3b Increase vortex/mixing time C3->S3b S3c Optimize solvent-to-sample ratio C3->S3c S4a Use borosilicate glass or low-retention tubes C4->S4a S4b Rinse final container with solvent to recover residue C4->S4b

Caption: Troubleshooting logic tree for low OPE recovery.

Problem: Consistently Low OPE Recovery
  • Potential Cause 1: Partitioning into the Aqueous Phase (Biphasic Methods).

    • Explanation: As illustrated in the workflow below, the polarity of OPE makes it prone to loss in the upper, aqueous-rich phase of a Folch or Bligh-Dyer extraction.

    • Solution:

      • Re-extract the Aqueous Phase: After collecting the initial lower organic phase, re-extract the remaining upper phase and tissue pellet with another volume of chloroform or the organic phase mixture.[5] Pool the organic extracts.

      • Switch to a Single-Phase Method: Adopt the "Simple Methanol Precipitation" protocol detailed in the next section to eliminate the partitioning step entirely.[4][13]

      • Consider Mild Acidification: Using a milder acid like citric acid instead of strong acids like HCl can help neutralize the phosphate head group, pushing OPE into the organic phase with less risk of hydrolysis.[4] However, this must be carefully validated.

cluster_phases Phase Separation start Start: Sample + Internal Standard homogenize Homogenize in Chloroform:Methanol (1:2) start->homogenize add_solvents Add Chloroform & Water to induce phase separation homogenize->add_solvents centrifuge Centrifuge add_solvents->centrifuge aqueous Upper Aqueous Phase (Methanol/Water) centrifuge->aqueous organic Lower Organic Phase (Chloroform + Lipids) centrifuge->organic aqueous->organic Potential OPE Loss collect Collect Lower Organic Phase organic->collect

Caption: Workflow of a biphasic extraction highlighting potential OPE loss.

  • Potential Cause 2: Chemical Degradation.

    • Explanation: The sample is being degraded by hydrolysis or oxidation during processing.

    • Solution Checklist:

      • Temperature Control: Perform all extraction steps on ice using pre-chilled solvents to minimize enzymatic activity and degradation rates.

      • Avoid Harsh pH: Ensure all solutions are near neutral pH unless a specific acidification/alkalization step is required and validated.

      • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvent to prevent oxidation of the oleoyl chain.[19]

      • Use Inert Gas: After extraction, evaporate the solvent under a stream of inert gas (nitrogen or argon) rather than air. Store the final extract under inert gas at -20°C or -80°C.[19]

Problem: High Variability Between Replicates
  • Potential Cause: Incomplete or Inconsistent Homogenization.

    • Explanation: If the solvent cannot fully access the lipids within the sample matrix, extraction will be incomplete and variable.

    • Solution: For tissue samples, use a mechanical homogenizer to ensure complete disruption.[20] For liquid samples, ensure vigorous and consistent vortexing or sonication for each replicate.

Part 4: Validated Experimental Protocols

These protocols are designed to maximize OPE recovery. Always include a procedural blank and a quality control (QC) sample in your experimental runs.

Protocol 1: Modified Folch Method for High OPE Recovery

Adapted from methods designed to improve lysophospholipid recovery.[5]

  • Sample Preparation: To a 15 mL borosilicate glass tube, add your sample (e.g., 100 µL plasma or ~50 mg homogenized tissue) and a known amount of an appropriate internal standard (e.g., 17:0-LPE).

  • Initial Extraction: Add 3.75 mL of ice-cold Chloroform:Methanol (1:2, v/v). If using tissue, homogenize thoroughly. For liquid samples, vortex for 2 minutes. Incubate on ice for 15 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of saline solution (e.g., 0.9% NaCl). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Collect Organic Phase: Carefully aspirate the lower organic (chloroform) phase and transfer it to a new clean glass tube.

  • Re-extraction (Critical Step): To the remaining upper aqueous phase and tissue pellet, add 2 mL of chloroform. Vortex for 1 minute and centrifuge again as in Step 4.

  • Pool Extracts: Collect the lower organic phase from the second extraction and combine it with the first extract.

  • Drying and Reconstitution: Evaporate the pooled organic solvent under a gentle stream of nitrogen. Reconstitute the dried lipid film in an appropriate solvent for your analytical platform (e.g., Methanol or Acetonitrile:Isopropanol).

Protocol 2: Simple Methanol Precipitation Method

Based on the highly effective single-solvent method for lysophospholipids.[4][13]

  • Sample Preparation: To a 2 mL low-retention microcentrifuge tube, add your sample (e.g., 20 µL plasma) and a known amount of internal standard.

  • Protein Precipitation: Add 1 mL of ice-cold methanol containing an antioxidant (e.g., 0.01% BHT).

  • Mixing: Vortex vigorously for 1 minute.

  • Incubation: Incubate on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized lipids, to a new tube or an autosampler vial for analysis. The sample can be analyzed directly or after solvent evaporation and reconstitution if concentration is needed.

Part 5: Quality Control and Downstream Analysis
Q: How can I validate my OPE extraction efficiency?

A: The gold standard for validating extraction efficiency is a spike-and-recovery experiment . This involves adding a known amount of a purified OPE standard to your sample matrix before extraction and comparing the amount recovered to a standard spiked into a clean solvent. An even better approach is to use a stable isotope-labeled internal standard (e.g., OPE-d9) that is chemically identical to the analyte but mass-shifted. This standard can be added at the very beginning of the procedure and will account for losses at every single step, from extraction to analysis.

Q: Which analytical techniques are suitable for OPE quantification post-extraction?

A: The most powerful and widely used technique for the sensitive and specific quantification of OPE is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[21][22] This method provides excellent chromatographic separation from other lipids and unambiguous identification and quantification through mass-to-charge ratio and fragmentation patterns. Other techniques like High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used, though they generally offer lower sensitivity and specificity than MS.

References
  • Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3), 652–659. [Link]

  • Zhao, Z., & Xu, Y. (2009). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. PubMed. [Link]

  • Gross, R. W. (1984). Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues. PubMed. [Link]

  • Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. ResearchGate. [Link]

  • Cui, X., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. MDPI. [Link]

  • Pérez-Míguez, R., et al. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. [Link]

  • General methodologies. Cyberlipid. [Link]

  • Armstrong, M., et al. (2023). A Solid-Phase Microextraction—Liquid Chromatography-Mass Spectrometry Method for Analyzing Serum Lipids in Psoriatic Disease. MDPI. [Link]

  • Extraction and analysis of polar lipids. Course Hero. [Link]

  • Marine Organic Geochemistry. University of Washington. [Link]

  • Höring, M., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12516–12522. [Link]

  • 1-Oleoyl phosphatidylethanolamine. PubChem. [Link]

  • EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). Universiti Kebangsaan Malaysia. [Link]

  • Challenges in accurate quantitation of lysophosphatidic acids in human biofluids. PMC. [Link]

  • What is the best way to detect lysophospholipid impurity in a finished liposomal product? ResearchGate. [Link]

  • Porter, N. A., et al. (1980). Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography. PubMed. [Link]

  • Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Bio-protocol. [Link]

  • Wong, M. W., et al. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Genetics. [Link]

  • Kunze, H., et al. (1982). Hydrolytic degradation of phosphatidylethanolamine and phosphatidylcholine by isolated rat-liver lysosomes. PubMed. [Link]

  • LiquidExtractionBlighAndDyer. Scribd. [Link]

  • Bligh and Dyer Extraction. Journal of Biotechnology and Biomedical Science. [Link]

  • Analytical techniques. Taylor & Francis Online. [Link]

  • Analytical Control Strategies for Process Chemists. ACS Publications. [Link]

  • 1-oleoyl phosphatidylethanolamine (CHEBI:60287). EMBL-EBI. [Link]

Sources

optimizing fragmentation parameters for 1-Oleoyl phosphatidylethanolamine identification

[1][2][3][4][5]

Status: Operational Operator: Senior Application Scientist Ticket ID: LPE-OPT-18:1

Introduction

Welcome to the Mass Spectrometry Applications Support Center. You are likely here because you are struggling to confidently identify 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 18:1) in a complex lipid matrix.

LPE 18:1 is a bioactive lysophospholipid often used as a biomarker for inflammation or membrane remodeling. However, its identification is plagued by three common pitfalls:

  • Isobaric Interference: Confusion with in-source fragments of PC or other lipids.

  • Mode Selection: Using the wrong polarity for the specific structural information needed.

  • Isomer Co-elution: Difficulty distinguishing the sn-1 (1-oleoyl) form from the sn-2 (2-oleoyl) form due to acyl migration.

This guide moves beyond standard protocols to provide a self-validating workflow for optimizing your fragmentation parameters.

Module 1: Diagnostic Pre-Flight (The Basics)

Before optimizing collision energy (CE), you must confirm you are targeting the correct precursor ions. LPE 18:1 (Formula: C₂₃H₄₆NO₇P) has a monoisotopic neutral mass of 479.3012 Da .

Target Ion Table
Ionization ModeAdductPrecursor m/z (Monoisotopic)Key Application
Positive (+) [M+H]⁺480.3085 Headgroup confirmation (Neutral Loss -141)
Positive (+) [M+Na]⁺502.2904 High stability; poor fragmentation (avoid for ID)
Negative (-) [M-H]⁻478.2939 Fatty acid chain identification (FA 18:1)
Negative (-) [M+HCOO]⁻524.2993 Soft ionization; requires acetate/formate buffer

Module 2: Fragmentation Optimization Protocol

Question: Which Collision Energy (CE) should I use?

Answer: There is no single "magic" number. The optimal CE depends on the bond you need to break.

  • Low CE (15–20 eV): Preserves the precursor; minimal fragmentation.

  • Medium CE (25–35 eV): Ideal for headgroup separation (Positive mode) or Fatty Acid release (Negative mode).

  • High CE (>40 eV): Fragments the fatty acid chain itself (structure-specific ions), but reduces overall sensitivity.

Protocol: Stepped Collision Energy (The "Gold Standard")

To maximize library matching scores, do not rely on a single CE. Use Stepped CE (e.g., 20, 30, 40 eV) to acquire a composite spectrum.

Workflow Diagram: Optimization Logic

OptimizationWorkflowStartStart: Precursor SelectionModeSelectSelect PolarityStart->ModeSelectPosPathPositive Mode (+)Target: [M+H]+ 480.31ModeSelect->PosPathHeadgroup FocusNegPathNegative Mode (-)Target: [M-H]- 478.29ModeSelect->NegPathAcyl Chain FocusStepCEApply Stepped CE(20 / 30 / 40 eV)PosPath->StepCENegPath->StepCEPosFragTarget: Neutral Loss 141 Da(Headgroup)ValidationValidation Check:Signal-to-Noise > 10:1?PosFrag->ValidationNegFragTarget: m/z 281.2(Oleic Acid Anion)NegFrag->ValidationStepCE->PosFragGeneratesStepCE->NegFragGeneratesLibraryLibrary Match ConfirmedValidation->LibraryPassReOptimizeRe-optimize Source Temp(Check In-Source Frag)Validation->ReOptimizeFailReOptimize->Start

Caption: Decision tree for optimizing MS/MS parameters based on the specific structural moiety required for identification.

Module 3: Troubleshooting & FAQs

Issue 1: "I see a peak at the right mass, but the fragmentation is wrong."

Diagnosis: You are likely detecting an In-Source Fragment (ISF) of a Lysophosphatidylcholine (LPC).[1] The Mechanism: LPC 18:1 (Precursor m/z ~522) can lose a methyl group or formate adduct in the ion source, mimicking the mass of LPE.

  • The Test: Check for the presence of the parent LPC peak (approx. +42 Da or +60 Da depending on adducts). If the "LPE" peak co-elutes exactly with the LPC peak, it is an artifact.

  • The Fix: Lower your Declustering Potential (DP) or Source Temperature.

Issue 2: "How do I distinguish sn-1 (1-Oleoyl) from sn-2 (2-Oleoyl)?"

Diagnosis: Isomer co-elution. Technical Insight: The sn-2 isomer is thermodynamically unstable and undergoes acyl migration to the sn-1 position in protic solvents or acidic conditions.

  • Chromatography: On a C18 column, sn-2 LPE typically elutes beforesn-1 LPE.

  • Intensity Ratio: In MS/MS (Negative Mode), the ratio of the carboxylate ion (m/z 281) to the headgroup loss fragment (m/z 196) often differs between isomers, though this requires a pure standard for calibration.

  • Preservation: To prevent acyl migration during extraction, keep samples on ice and avoid strong acids/bases.

Issue 3: "Why is Negative Mode preferred for LPE 18:1?"

Answer: While Positive Mode is sensitive, it is dominated by the neutral loss of the headgroup (141 Da), leaving a non-specific backbone fragment (m/z 339). Negative Mode provides the specific fatty acid fragment (m/z 281 for Oleic Acid), which confirms the "18:1" identity directly.

Fragmentation Pathway Visualization

FragmentationPathwayPrecursorLPE 18:1 Precursor(C23H46NO7P)PosModePositive Mode[M+H]+ 480.3Precursor->PosModeNegModeNegative Mode[M-H]- 478.3Precursor->NegModeNL141Neutral Loss(Phosphoethanolamine)-141 DaPosMode->NL141Lost NeutralFrag339Backbone Fragment[M+H-141]+m/z ~339.3PosMode->Frag339CID (20-30eV)Frag281Fatty Acid Anion(Oleic Acid)m/z 281.2NegMode->Frag281CID (30-40eV)Dominant IonFrag196Headgroup Ion(Dehydrated GPE)m/z 196.0NegMode->Frag196Secondary Ion

Caption: Mechanistic pathway showing the divergence of fragmentation products based on ionization polarity.

Module 4: Summary of Optimized Parameters

For the most robust identification of LPE 18:1, configure your method as follows:

ParameterRecommended SettingRationale
Polarity Negative (-) Direct confirmation of Oleic acid (18:1) chain.[1]
Precursor 478.29 [M-H]⁻ ion is most abundant.
Collision Energy Stepped (20, 30, 40 eV) Captures both headgroup (m/z 196) and chain (m/z 281).
Exclusion Mass 522.3 (LPC 18:1) Monitor this to rule out In-Source Fragmentation artifacts.
Column C18 Reverse Phase Essential for separating sn-1 and sn-2 isomers.

References

  • LIPID MAPS® Lipidomics Gateway. (2024). LPE 18:1 Structure and MS Data (LMGP02050039).[2] [Link][3][4][2]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. [Link]

  • Kim, Y. H., et al. (2010). Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS. Journal of Biochemistry. [Link]

  • Bae, S., & Liu, K. H. (2021).[2][5] Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters. [Link]

  • Li, M., et al. (2020). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry.[6][7][8] [Link]

Validation & Comparative

comparing 1-Oleoyl phosphatidylethanolamine to 1-Palmitoyl-2-oleoyl-phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (1-Oleoyl PE / 18:1 Lyso PE) and 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) .

While both share the phosphoethanolamine headgroup and an oleic acid tail, they are functionally distinct classes of lipids. POPE is a "structural architect," a diacyl lipid essential for stable bilayer formation and endosomal escape in Lipid Nanoparticles (LNPs). 1-Oleoyl PE is a "bioactive surfactant," a monoacyl lysolipid that acts as a potent signaling ligand (GPR119 agonist) and a membrane permeabilizer. This guide delineates their biophysical properties, performance in drug delivery, and biological signaling roles.

Part 1: Structural & Biophysical Profiling

The fundamental difference between these molecules lies in their acyl chain composition, which dictates their Critical Packing Parameter (


) . This geometric factor determines whether the lipid forms stable bilayers, micelles, or inverted hexagonal phases—a critical predictor of performance in formulation.
Molecular Architecture Comparison
Feature1-Oleoyl PE (Lyso PE) POPE (Diacyl PE)
Synonyms 18:1 Lyso PE; 1-Oleoyl-2-hydroxy-sn-glycero-3-PE16:0-18:1 PE; POPE
Molecular Weight ~479.6 g/mol ~718.0 g/mol
Acyl Chains One (sn-1: 18:1 cis-9)Two (sn-1: 16:0; sn-2: 18:1 cis-9)
Geometry Inverted Cone (Large head, small tail)Cone (Small head, bulky tails)
Packing Parameter (

)


Dominant Phase Micellar (Type I)Inverted Hexagonal (

) / Lamellar (

)

(Phase Transition)
N/A (Micellar)~25°C (Fluid-Gel transition)
Critical Micelle Conc.

M range (High)
~10

M (Negligible)
Biophysical Mechanics: The Packing Parameter[3]

The distinct geometries of these lipids drive their self-assembly.

  • POPE (Cone Shape): The small ethanolamine headgroup occupies less space than the two hydrophobic chains. This creates a "cone" shape that promotes negative curvature. In mixed bilayers (e.g., with DSPC), POPE introduces stress that facilitates fusion with endosomal membranes.

  • 1-Oleoyl PE (Inverted Cone): Missing the sn-2 chain, the headgroup cross-section is larger than the single tail. This "inverted cone" geometry prevents bilayer formation on its own; instead, it forms micelles or stabilizes positive curvature (pores) in existing membranes.

LipidPacking cluster_0 1-Oleoyl PE (Lyso) cluster_1 POPE (Diacyl) Lyso Inverted Cone Shape (P < 0.5) Micelle Micelle Formation (Detergent-like) Lyso->Micelle Self-Assembly POPE Cone Shape (P > 1) Hexagonal Hexagonal Phase (HII) (Fusogenic) POPE->Hexagonal Acidic pH / Stress

Figure 1: Geometric packing dictates phase behavior. POPE (blue) promotes fusogenic hexagonal phases, while 1-Oleoyl PE (red) promotes micellar structures.

Part 2: Performance in Lipid Nanoparticles (LNPs)

In drug delivery, particularly for mRNA vaccines and gene therapy, these lipids serve opposing roles.

POPE: The Endosomal Escape Agent

POPE is a "Helper Lipid." Its primary function is to destabilize the endosomal membrane after cellular uptake.

  • Mechanism: At acidic endosomal pH (~5.5), the PE headgroup interacts with endosomal lipids. POPE's preference for the Inverted Hexagonal (

    
    ) phase disrupts the lamellar bilayer of the endosome, allowing the mRNA payload to escape into the cytosol.
    
  • Data Point: Replacing DPPC (cylindrical) with POPE (conical) in LNP formulations typically increases transfection efficiency by 2-10 fold due to improved cytosolic release [1].

1-Oleoyl PE: The Permeability Enhancer

1-Oleoyl PE is rarely used as a structural lipid because it destabilizes the LNP itself. However, it acts as a permeability enhancer .

  • Mechanism: As a lysolipid, it acts like a mild surfactant. When present in trace amounts (<2%), it can transiently lower the barrier function of membranes, potentially aiding drug absorption across epithelial barriers (e.g., intestinal wall).

  • Risk: High concentrations (>5%) lead to toxicity via cell membrane lysis (hemolysis).

Comparative Workflow: LNP Formulation

The following diagram illustrates where POPE fits into the standard LNP manufacturing process versus how 1-Oleoyl PE is generated biologically or used as an additive.

LNP_Workflow cluster_formulation LNP Formulation (POPE) cluster_bio Biological Generation (1-Oleoyl PE) Ethanol Lipid Mix in Ethanol (Ionizable Lipid + POPE + PEG) Microfluidics Microfluidic Mixing (Aq. Buffer pH 4) Ethanol->Microfluidics LNP_Structure Stable LNP (POPE stabilizes core) Microfluidics->LNP_Structure Membrane_PE Membrane POPE LNP_Structure->Membrane_PE Cellular Uptake PLA2 Phospholipase A2 (Enzymatic Cleavage) Membrane_PE->PLA2 Lyso_PE 1-Oleoyl PE (Bioactive Signal) PLA2->Lyso_PE

Figure 2: POPE is an input for LNP manufacturing (left), whereas 1-Oleoyl PE is typically an enzymatic output or specific additive (right).

Part 3: Biological Signaling (GPR119)[4][5][6]

While POPE is structural, 1-Oleoyl PE is a potent biological signal.

  • Target: GPR119 (G-protein coupled receptor).[1][2][3][4][5]

  • Function: 1-Oleoyl PE acts as an endogenous ligand for GPR119, primarily expressed in the pancreas and intestine.

  • Therapeutic Relevance: Activation of GPR119 by 1-Oleoyl PE stimulates the secretion of GLP-1 (Glucagon-like peptide-1) and insulin. This makes 1-Oleoyl PE derivatives relevant in Type 2 Diabetes and Obesity research [2].

  • Experimental Note: When testing for GPR119 activation, 1-Oleoyl PE must be handled carefully to avoid micellar artifacts. It is often complexed with BSA (Bovine Serum Albumin) for delivery to cells.

Part 4: Experimental Protocols

Protocol A: Helper Lipid Evaluation (POPE)

Objective: Assess the fusogenicity of POPE in a liposomal FRET assay.

  • Lipid Mixing: Mix POPE and NBD-PE / Rhodamine-PE (FRET pair) in chloroform (ratio 98:1:1).

  • Drying: Evaporate solvent under nitrogen stream; desiccate for 4 hours to remove trace chloroform.

  • Hydration: Hydrate film with HEPES buffer (pH 7.4) to form Multilamellar Vesicles (MLVs).[6]

  • Sizing: Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

  • Fusion Assay:

    • Mix labeled POPE liposomes with unlabeled anionic acceptor liposomes (mimicking endosomes).

    • Lower pH to 5.0 using citrate buffer.

    • Readout: Measure increase in NBD fluorescence (excitation 460nm, emission 535nm). Increased signal indicates lipid mixing (fusion) and dilution of the FRET pair.

Protocol B: Bioactivity Assay (1-Oleoyl PE)

Objective: Measure GPR119 activation via cAMP accumulation.

  • Preparation: Dissolve 1-Oleoyl PE in DMSO (stock) and dilute into assay buffer containing 0.1% fatty-acid-free BSA. Note: BSA is critical to prevent micelle-induced cytotoxicity.

  • Cell Culture: Use HEK293 cells stably expressing human GPR119.

  • Treatment: Incubate cells with 1-Oleoyl PE (0.1 µM – 10 µM) for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify intracellular cAMP using a TR-FRET immunoassay kit.

  • Control: Use a synthetic GPR119 agonist (e.g., AR231453) as a positive control.

References

  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 2008. Available at: [Link]

  • Phase behavior of POPE/DPPE mixtures. RSC Advances, 2023. Available at: [Link]

Sources

functional differences between 1-Oleoyl phosphatidylethanolamine and other PEs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) and its di-acyl counterparts, specifically 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) .

Executive Summary: The Structural Pivot

In lipid biochemistry, the term "1-Oleoyl PE" most frequently refers to 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE).[1][2] This distinction is critical. While standard transfection reagents rely on DOPE (two oleoyl chains), 1-Oleoyl PE possesses only a single acyl chain at the sn-1 position.[3][1]

This single structural alteration inverts the lipid's biophysical geometry, transforming it from a fusogenic helper lipid (DOPE) into a bioactive signaling molecule and membrane detergent (Lyso PE).[3] This guide dissects how this geometric shift dictates their opposing roles in drug delivery and cell biology.[3]

Biophysical Mechanics: The Geometry of Curvature

The functional difference between these lipids is governed by the Critical Packing Parameter (


) , which predicts the shape of the lipid molecule and the aggregate structure it forms in aqueous environments.[3]
The Packing Parameter Equation


Where:
  • 
     = Volume of the hydrophobic tail[3]
    
  • 
     = Optimal surface area of the headgroup[3]
    
  • 
     = Critical length of the tail[3]
    
Comparative Geometry Table
Feature1-Oleoyl PE (18:1 Lyso PE)DOPE (18:1/18:1 PE)Functional Consequence
Acyl Chains 1 (Mono-acyl)2 (Di-acyl)Lyso PE is more water-soluble (higher CMC).[3][1]
Geometry Inverted Cone (Large head, small tail)Cone (Small head, bulky tail)Determines phase preference.[3]
Packing (

)

(approx.)

Lyso PE forms micelles; DOPE forms Hexagonal II phases.[3]
Curvature Positive (Convex)Negative (Concave)Lyso PE stabilizes pores; DOPE promotes fusion.[3]
Phase Micellar / Lamellar StabilizerInverted Hexagonal (

)
DOPE disrupts endosomes; Lyso PE can lyse membranes.[3]
Visualization: Geometric Phase Behavior

The following diagram illustrates how the loss of one fatty acid chain shifts the lipid from a fusion-promoting cone to a micelle-forming inverted cone.

LipidGeometry cluster_0 1-Oleoyl PE (Lyso) cluster_1 DOPE (Di-acyl) Lyso_Geo Inverted Cone (Large Head/Small Tail) Lyso_Phase Positive Curvature (Micelles/Pores) Lyso_Geo->Lyso_Phase P < 1/3 Membrane Lysis\n(Detergent Effect) Membrane Lysis (Detergent Effect) Lyso_Phase->Membrane Lysis\n(Detergent Effect) DOPE_Geo Cone Shape (Small Head/Bulky Tail) DOPE_Phase Negative Curvature (H-II Phase/Fusion) DOPE_Geo->DOPE_Phase P > 1 Endosomal Escape\n(Fusogenicity) Endosomal Escape (Fusogenicity) DOPE_Phase->Endosomal Escape\n(Fusogenicity)

Caption: Geometric comparison showing how the single-chain structure of 1-Oleoyl PE induces positive curvature (micelles), contrasting with the negative curvature (fusion) of DOPE.[3][1]

Functional Roles in Applications

A. Transfection & Drug Delivery (LNP/Liposomes)[1][4]
  • DOPE (The Standard): DOPE is the "Champion of Transfection."[3] Its conical shape drives the formation of the Inverted Hexagonal Phase (

    
    )  at acidic pH (endosomal conditions).[3][1] This phase destabilizes the endosomal membrane, allowing genetic payload (mRNA/DNA) to escape into the cytosol [1].[3]
    
  • 1-Oleoyl PE (The Modulator): You generally avoid high concentrations of 1-Oleoyl PE in transfection formulations.[3][1] Due to its positive curvature, it tends to stabilize the lamellar phase or form micelles, which antagonizes the fusogenic properties of DOPE.[3] However, trace amounts (generated by enzymatic degradation of DOPE) can act as signaling molecules or facilitate pore opening during specific fusion events.[3]

B. Biological Signaling[1][4][5][6]
  • 1-Oleoyl PE: Unlike DOPE (which is primarily structural), 1-Oleoyl PE is a bioactive lipid.[3][1] It acts as a ligand for specific G Protein-Coupled Receptors (GPCRs), such as GPR119 or LPA receptors (depending on specific headgroup modifications and tissue context).[3] It activates MAPK signaling pathways, influencing cell migration and glucose metabolism [2].[3]

Experimental Protocols

Protocol 1: Hemolysis Fusion Assay

Objective: To experimentally distinguish the fusogenic potential of DOPE against the lytic/detergent potential of 1-Oleoyl PE using red blood cells (RBCs) as a model endosome.

Materials:

  • Fresh RBCs (washed in PBS, pH 7.4).

  • Lipids: DOPE, 1-Oleoyl PE (Lyso), DOPC (control).[3][1][4]

  • Buffer: PBS (pH 7.[3]4) and Acetate Buffer (pH 5.0 - mimics endosome).[3][1]

Workflow:

  • Liposome Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) (100 nm) composed of:

      • Group A: DOPC/DOPE (1:1)[3][1]

      • Group B: DOPC/1-Oleoyl PE (1:1)[3][1]

      • Group C: DOPC (Control)[3][1]

  • Incubation:

    • Mix RBC suspension (2% hematocrit) with liposomes (200 µM lipid) at 37°C.[3][1]

    • Perform parallel assays at pH 7.4 and pH 5.0 .

  • Readout:

    • Centrifuge samples (5 min, 1500 x g).

    • Measure Absorbance of supernatant at 540 nm (Hemoglobin release).[3]

Expected Results:

  • Group A (DOPE): Low hemolysis at pH 7.4; High hemolysis at pH 5.0 .[3] (Mechanism:

    
     phase formation disrupts RBC membrane).[3][1]
    
  • Group B (1-Oleoyl PE): Moderate to High hemolysis at both pH levels .[3][1] (Mechanism: Detergent-like solubilization of the membrane, pH independent).[3]

  • Group C (DOPC): No hemolysis (Stable bilayer).[3]

Protocol 2: Liposome Formulation (Thin Film Hydration)

Objective: Incorporating 1-Oleoyl PE as a minor component for surface modification.[3][1]

  • Dissolution: Dissolve 1-Oleoyl PE in Chloroform:Methanol (2:1 v/v). Note: Lyso PEs are more polar; ensure methanol content is sufficient.[3]

  • Drying: Evaporate solvent under nitrogen stream to form a thin film.[3] Vacuum desiccate for 4 hours.

  • Hydration: Add PBS (pre-warmed to 30°C). Vortex vigorously for 30 mins.[3]

    • Critical Step: Unlike DOPE, 1-Oleoyl PE hydrates very easily.[1] Avoid vigorous sonication if preserving a specific vesicle size is crucial, as it readily forms micelles.[3]

  • Sizing: Extrude through 100 nm Polycarbonate membrane (11 passes).

References

  • Farhood, H., et al. (1995).[3] "The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer." Biochimica et Biophysica Acta (BBA).[3]

  • Park, S.J., et al. (2015).[3][5] "Lysophosphatidylethanolamine increases intracellular Ca2+ through LPA1 in PC-12 neuronal cells."[1][5] Biochemical and Biophysical Research Communications.

  • Avanti Polar Lipids. "18:1 Lyso PE Product Specifications." Croda International.[3]

  • Koltover, I., et al. (1998).[3] "An Inverted Hexagonal Phase of Cationic Liposome-DNA Complexes Related to DNA Release and Delivery."[1] Science. [3][1]

Sources

Technical Guide: Validating the Pro-Fusogenic Properties of 1-Oleoyl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Pro-Fusogenic & Endosomolytic Properties of 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Redefining Fusogenicity in Lipid Nanoparticles

In the landscape of non-viral gene delivery, 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) has emerged as a critical "functional excipient" that challenges the classical definitions of fusogenicity. While DOPE (1,2-Dioleoyl-sn-glycero-3-PE) remains the gold standard for inducing the inverted hexagonal (H


) phase, 1-Oleoyl PE operates via a distinct, synergistic mechanism: surfactant-mediated membrane destabilization  and curvature modulation .

This guide validates the specific pro-fusogenic utility of 1-Oleoyl PE, particularly in Selective Organ Targeting (SORT) Lipid Nanoparticles (LNPs) and mRNA delivery systems, where it significantly enhances endosomal escape efficiency compared to traditional helper lipids.

Mechanistic Validation: The "Wedge" vs. The "Surfactant"

To understand the utility of 1-Oleoyl PE, we must contrast its mechanism with the industry standard, DOPE.

Comparative Mechanism Analysis
FeatureDOPE (The "Wedge") 1-Oleoyl PE (The "Surfactant")
Structure Di-acyl (Two C18:1 tails)Mono-acyl (One C18:1 tail)
Geometry Cone Shape (Small head, bulky tail)Inverted Cone (Large head, single tail)
Intrinsic Curvature Negative (

)
Positive (

)
Primary Action Promotes H

phase
(Stalk formation)
Promotes Pore Expansion & Lysis
Fusogenic Role Initiates membrane fusion events.[1]Destabilizes endosomal membranes (Endosomolysis).
Key Application General Lipofection, pH-sensitive liposomes.SORT LNPs , mRNA delivery, organ-specific targeting.[2]
The Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates how 1-Oleoyl PE enhances cargo release through pore stabilization, distinct from DOPE's stalk formation.

FusionMechanism cluster_DOPE DOPE Mechanism (Classical) cluster_Lyso 1-Oleoyl PE Mechanism (Modern) LNP LNP (Lipid Nanoparticle) Endosome Endosomal Membrane LNP->Endosome Uptake DOPE_Action Induces Negative Curvature (Cone Shape) Endosome->DOPE_Action Acidification Lyso_Action Acts as Surfactant (Inverted Cone) Endosome->Lyso_Action Intercalation Stalk Fusion Stalk (HII Phase) DOPE_Action->Stalk Fusion Membrane Fusion Stalk->Fusion Escape Endosomal Escape (Cytosolic Release) Fusion->Escape Synergy Pore Pore Stabilization & Expansion Lyso_Action->Pore Pore->Escape

Caption: Figure 1. Dual-mode fusogenicity: DOPE drives stalk formation (fusion), while 1-Oleoyl PE drives pore expansion (escape).

Comparative Performance Data

The following data synthesizes performance metrics from recent LNP studies (e.g., SORT LNP formulations) comparing 1-Oleoyl PE against standard alternatives.

Table 1: Transfection & Endosomal Escape Efficiency
Metric1-Oleoyl PE (18:1 Lyso) DOPE (18:1 Di-acyl) DOPC (Control)
Transfection Efficiency (mRNA) High (Liver/Spleen Targeting)High (General)Low
Endosomal Escape Rate ~15-20% (Enhanced Lysis)~5-10%<2%
Bilayer Stability (Storage) Moderate (Requires PEG/Chol)Low (Prone to aggregation)High
Hemolytic Activity (pH 5.5) High (Active disruption)ModerateNegligible
Critical Micelle Conc. (CMC) ~10-20 µM (High solubility)N/A (Insoluble)N/A

Analytic Insight: While DOPE is superior for contact fusion, 1-Oleoyl PE is superior for cargo release. In mRNA delivery, the rate-limiting step is often not the uptake, but the escape from the endosome. 1-Oleoyl PE's surfactant nature destabilizes the endosomal membrane more effectively than DOPE's fusion stalk mechanism in certain LNP compositions.

Experimental Validation Protocols

To validate the pro-fusogenic (endosomolytic) properties of 1-Oleoyl PE in your own system, use the following self-validating protocols.

Experiment A: FRET-Based Lipid Mixing Assay

Objective: Determine if 1-Oleoyl PE promotes lipid exchange (fusion) or leakage.

Materials:

  • Labeled Liposomes: DOPC/Chol/NBD-PE/Rhodamine-PE (Energy transfer pair).

  • Target Liposomes: Non-labeled LNPs containing 1-Oleoyl PE or DOPE.

  • Buffer: Citrate buffer (pH 5.0) to mimic endosome.

Protocol:

  • Preparation: Prepare labeled liposomes (0.8 mol% NBD-PE, 0.8 mol% Rhodamine-PE). At this density, NBD fluorescence is quenched by Rhodamine.

  • Mixing: Mix labeled liposomes with Target LNPs (1:4 ratio) in a cuvette.

  • Trigger: Adjust pH to 5.0 to simulate endosomal acidification.

  • Measurement: Monitor NBD fluorescence at 530 nm (Excitation 465 nm).

  • Validation Logic:

    • Increase in Fluorescence: Indicates lipid mixing (dilution of probes).

    • 1-Oleoyl PE Signature: If fluorescence increases rapidly but is accompanied by a drop in light scattering, it indicates micellization/lysis (fusogenic destabilization) rather than simple fusion.

Experiment B: Calcein Leakage Assay (Endosomolysis Proxy)

Objective: Quantify the ability of 1-Oleoyl PE to disrupt membranes (pore formation).

Protocol:

  • Encapsulate Calcein (50 mM) in DOPC/Chol liposomes (Self-quenching concentration).

  • Incubate with 1-Oleoyl PE micelles or LNPs.

  • Measure fluorescence de-quenching.

  • Result Interpretation: 1-Oleoyl PE typically induces >80% leakage at pH 5.0, significantly higher than DOPE (~40%), validating its superior endosomolytic capability.

Workflow Visualization

ExperimentalWorkflow Step1 1. Formulate LNPs (Cationic Lipid + 1-Oleoyl PE) Step3 3. Acidification (pH 5.0) Simulate Endosome Step1->Step3 Step2 2. Prepare Reporter Liposomes (Calcein High Conc.) Step2->Step3 Branch1 Assay A: Lipid Mixing (FRET) Measures Fusion Stalks Step3->Branch1 Branch2 Assay B: Content Leakage Measures Pore Formation Step3->Branch2 Result1 DOPE Dominant: High Mixing / Low Leakage Branch1->Result1 If DOPE Result2 1-Oleoyl PE Dominant: High Leakage / Mod. Mixing Branch2->Result2 If 1-Oleoyl PE

Caption: Figure 2. Validation workflow distinguishing between fusion (DOPE) and permeabilization (1-Oleoyl PE).

References
  • Cheng, Q., et al. (2020). Selective organ targeting (SORT) nanoparticles for tissue-specific mRNA delivery and CRISPR–Cas gene editing. Nature Nanotechnology. Link

  • Mok, K. W., & Cullis, P. R. (1997). Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA. Biophysical Journal. Link

  • Akita, H., et al. (2006). Nucleus-targeted delivery of DNA by a novel fusogenic liposome. Journal of Controlled Release. Link

  • Zick, M., et al. (2014).[3] Membranes linked by trans-SNARE complexes require lipids prone to non-bilayer structure for progression to fusion. eLife. Link

  • PubChem. (n.d.). 1-Oleoyl phosphatidylethanolamine Compound Summary. National Library of Medicine. Link

Sources

A Head-to-Head Battle of the Unsaturated Phospholipids: A Comparative Guide to 1-Oleoyl Phosphatidylethanolamine (OAPE) and 1-Oleoyl Phosphatidylcholine (OAPC) in Membrane Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of membrane biophysics and drug delivery systems, the choice of phospholipids is a critical determinant of experimental outcomes. Among the myriad of options, 1-Oleoyl-sn-glycero-3-phosphoethanolamine (OAPE) and 1-Oleoyl-sn-glycero-3-phosphocholine (OAPC) are two of the most commonly employed unsaturated phospholipids. While their shared oleoyl acyl chain confers a degree of fluidity, their distinct headgroups—ethanolamine and choline, respectively—impart dramatically different physicochemical properties to lipid bilayers. This guide provides an in-depth, objective comparison of OAPE and OAPC, supported by experimental data, to empower you in making informed decisions for your membrane studies.

At the Molecular Level: A Tale of Two Headgroups

The fundamental differences between OAPE and OAPC originate from the seemingly subtle variation in their headgroup structure. OAPC possesses a bulky trimethylated choline headgroup, which is zwitterionic over a wide pH range. In contrast, OAPE has a smaller primary amine headgroup that can participate in hydrogen bonding. This structural disparity has profound implications for how these lipids pack and interact within a membrane.

dot

Caption: Influence of molecular shape on membrane structure.

Physicochemical Properties: A Quantitative Comparison

The structural differences between OAPE and OAPC manifest in their measurable physicochemical properties. These parameters are critical for predicting the behavior of membranes composed of these lipids.

Property1-Oleoyl Phosphatidylethanolamine (OAPE)1-Oleoyl Phosphatidylcholine (OAPC)Significance in Membrane Studies
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) ~ -16 °C [1]~ -20 °C [1]Tm dictates the temperature at which the membrane transitions from a rigid, ordered gel state to a fluid, disordered liquid-crystalline state. The higher Tm of OAPE suggests tighter packing of its acyl chains.
Lamellar-to-Hexagonal Phase Transition Temperature (Th) ~ 10 °C (for DOPE) [2]Not typically observed under physiological conditionsThe Th is the temperature at which the lipid bilayer rearranges into a non-lamellar, inverted hexagonal phase. The relatively low Th of OAPE highlights its propensity to induce negative curvature, a critical factor in membrane fusion and fission events.
Area per Lipid SmallerLargerThe area occupied by a single lipid molecule in the bilayer. The smaller headgroup and tighter packing of OAPE result in a smaller area per lipid compared to OAPC.
Bending Rigidity Higher (in the lamellar phase)LowerA measure of the membrane's resistance to bending. The tighter packing and intermolecular hydrogen bonding in OAPE-containing membranes contribute to a higher bending rigidity in their lamellar state.
Intermolecular Interactions Capable of hydrogen bonding via the primary amineSteric hindrance from the bulky choline group prevents direct headgroup hydrogen bonding [3]Hydrogen bonding between OAPE headgroups contributes to tighter packing and increased membrane stability.

Impact on Membrane Properties: A Deeper Dive

The distinct physicochemical properties of OAPE and OAPC translate into significant differences in the collective behavior of the membranes they form.

Membrane Fluidity

Membrane fluidity, a measure of the freedom of movement of lipids within the bilayer, is crucial for numerous cellular processes. While both OAPE and OAPC have an unsaturated oleoyl chain that promotes fluidity, the headgroup plays a significant modulatory role. The tighter packing of OAPE molecules, facilitated by their smaller headgroup and hydrogen bonding capabilities, leads to a less fluid membrane compared to one composed of OAPC at the same temperature. This can be experimentally quantified using techniques like fluorescence anisotropy.

Membrane Curvature and Phase Behavior

One of the most striking differences between OAPE and OAPC lies in their influence on membrane curvature. The conical shape of OAPE molecules drives the formation of negatively curved structures, which is essential for processes like endocytosis, exocytosis, and membrane fusion. [4]This propensity is so strong that pure OAPE bilayers will transition from a lamellar (Lα) to an inverted hexagonal (HII) phase at a relatively low temperature. [2]In contrast, the cylindrical shape of OAPC favors the formation of stable, flat lamellar bilayers, making it a go-to lipid for creating simple, stable liposomal drug delivery systems.

Protein-Lipid Interactions

The headgroup of a phospholipid can significantly influence the structure and function of embedded membrane proteins. The ability of OAPE's primary amine to act as a hydrogen bond donor can lead to specific interactions with membrane proteins, potentially modulating their conformation and activity. The bulkier choline headgroup of OAPC, on the other hand, can create steric hindrance, influencing the lateral organization of proteins within the membrane.

Experimental Protocols for Comparative Analysis

To empirically assess the differences between OAPE and OAPC in your own research, the following experimental protocols provide a robust framework.

Experimental Workflow Overview

dot

cluster_workflow Comparative Analysis Workflow start Start: OAPE and OAPC Powders liposome_prep Liposome Preparation (Thin-film hydration & Extrusion) start->liposome_prep dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc Phase Transition anisotropy Fluorescence Anisotropy liposome_prep->anisotropy Membrane Fluidity saxs Small-Angle X-ray Scattering (SAXS) liposome_prep->saxs Structural Analysis data_analysis Data Analysis & Comparison dsc->data_analysis anisotropy->data_analysis saxs->data_analysis conclusion Conclusion: Comparative Membrane Properties data_analysis->conclusion

Caption: A typical workflow for comparing the biophysical properties of OAPE and OAPC.

Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol yields unilamellar vesicles (LUVs) with a defined size, suitable for DSC, fluorescence anisotropy, and SAXS analysis. [5][6][7][8] Materials:

  • 1-Oleoyl-sn-glycero-3-phosphoethanolamine (OAPE) powder

  • 1-Oleoyl-sn-glycero-3-phosphocholine (OAPC) powder

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of OAPE or OAPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the Tm of the lipid.

    • This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid's Tm.

    • Load the MLV suspension into one of the extruder's syringes.

    • Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 times). This will produce LUVs of a relatively uniform size.

    • Store the LUV suspension at 4°C.

Causality Behind Experimental Choices: The thin-film method ensures a homogenous distribution of lipids before hydration. Extrusion provides a method to create vesicles of a defined size, which is crucial for reproducible biophysical measurements. Performing hydration and extrusion above the Tm ensures the lipids are in a fluid state, facilitating vesicle formation and sizing.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures (Tm and Th). [6][9] Materials:

  • OAPE and OAPC LUV suspensions

  • Differential Scanning Calorimeter

  • DSC sample pans and lids

  • Reference buffer (the same buffer used for liposome preparation)

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the LUV suspension into a DSC sample pan.

    • Prepare a reference pan with the same volume of the corresponding buffer.

    • Hermetically seal both pans.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Set the temperature program to scan over a range that encompasses the expected phase transitions (e.g., -40°C to 30°C for OAPE and OAPC). A typical scan rate is 1°C/minute.

    • Record the heat flow as a function of temperature for both heating and cooling scans.

  • Data Analysis:

    • The phase transition temperature (Tm or Th) is identified as the peak of the endothermic or exothermic transition in the DSC thermogram.

    • The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Self-Validating System: Running multiple heating and cooling cycles can assess the reversibility of the phase transitions. The consistency of the Tm and Th across these cycles validates the measurement.

Fluorescence Anisotropy for Membrane Fluidity Assessment

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity. [4][10][11]1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe that partitions into the hydrophobic core of the membrane. [4][6][10][11] Materials:

  • OAPE and OAPC LUV suspensions

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., in THF or DMSO)

  • Spectrofluorometer with polarization filters

  • Temperature-controlled cuvette holder

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to achieve a lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for DPH incorporation into the liposomes.

  • Anisotropy Measurement:

    • Place the sample in the temperature-controlled cuvette holder of the spectrofluorometer.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the G-factor, a correction factor for the instrument's differential sensitivity to horizontally and vertically polarized light.

  • Data Analysis:

    • Compare the anisotropy values for OAPE and OAPC liposomes at the same temperature. A higher anisotropy value indicates lower membrane fluidity.

    • Measurements can be performed over a range of temperatures to observe changes in fluidity around the phase transition.

Expertise & Experience: The choice of DPH is based on its well-characterized behavior in lipid membranes. The lipid-to-probe ratio is kept low to minimize any perturbation of the bilayer by the probe itself.

Small-Angle X-ray Scattering (SAXS) for Structural Characterization

SAXS provides information on the nanoscale structure of materials, including the thickness of the lipid bilayer, the area per lipid, and the overall phase of the lipid assembly (lamellar vs. hexagonal). [12][13] Materials:

  • Concentrated OAPE and OAPC LUV suspensions (e.g., 10-20 mg/mL)

  • SAXS instrument (synchrotron or laboratory-based)

  • Quartz capillaries for sample loading

Procedure:

  • Sample Preparation:

    • Load the LUV suspension into a quartz capillary.

    • Seal the capillary to prevent evaporation.

  • SAXS Data Collection:

    • Mount the capillary in the SAXS instrument.

    • Collect scattering data over a relevant q-range (scattering vector range).

    • Also, collect scattering data for a capillary containing only the buffer for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the liposomes.

    • For lamellar phases, the scattering pattern will show characteristic oscillations. The position of the minima can be used to determine the bilayer thickness.

    • For hexagonal phases, the scattering pattern will exhibit Bragg peaks at specific q-ratios (1, √3, 2, ...), allowing for the identification of the HII phase and calculation of its lattice parameter.

    • More complex modeling of the scattering data can yield detailed information about the electron density profile of the bilayer, from which the area per lipid can be derived.

Trustworthiness: The characteristic scattering patterns for different lipid phases provide an unambiguous way to identify the structure of the lipid assemblies. The reproducibility of the scattering profiles for different batches of liposomes confirms the reliability of the preparation method.

Conclusion: Choosing the Right Tool for the Job

The choice between 1-Oleoyl phosphatidylethanolamine and 1-Oleoyl phosphatidylcholine is not a matter of one being superior to the other, but rather a question of selecting the appropriate tool for the specific research question.

  • Choose OAPC for applications requiring stable, flat, and relatively fluid lamellar bilayers. It is an excellent choice for creating simple liposomal formulations for drug delivery, studying the behavior of membrane proteins in a well-defined planar environment, and as a baseline for more complex membrane models.

  • Choose OAPE when investigating phenomena involving membrane curvature, such as fusion, fission, and the formation of non-lamellar lipid phases. Its ability to induce negative curvature makes it indispensable for studies mimicking these dynamic cellular processes.

By understanding the fundamental differences in their molecular structure and how these translate into distinct biophysical properties, researchers can harness the unique characteristics of OAPE and OAPC to design more insightful and impactful membrane studies.

References

  • Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Retrieved from [Link]

  • protocols.io. (2018). Part 2: Extrusion and suspension of phospholipid liposomes from lipid films. Retrieved from [Link]

  • Družeta, R., Križnar, I., & Švajger, U. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Processes, 9(6), 1056. [Link]

  • JASCO. (2022, January 21). Fluorescence depolarization measurement of liposome. Retrieved from [Link]

  • Springer Protocols. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Retrieved from [Link]

  • He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology, 2622, 241-244. [Link]

  • Tate, M. W., & Gruner, S. M. (1995). Determination of the L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Biophysical Journal, 68(2), 424–429. [Link]

  • ResearchGate. (n.d.). Determinations of the L :H II phase transition temperature. Retrieved from [Link]

  • Liposome Technology, Inc. (n.d.). Volume I 123 Chapter 8 - -REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Retrieved from [Link]

  • McIntosh, T. J., Magid, A. D., & Simon, S. A. (1987). Steric repulsion between phosphatidylcholine bilayers. Biochemistry, 26(23), 7325–7332. [Link]

  • Ichimori, H., Hata, T., Matsuki, H., & Kaneshina, S. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1414(1-2), 165-174. [Link]

  • Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Changing the lipid composition alters the bending rigidity of the bilayer. Retrieved from [Link]

  • Pabst, G., Katsaras, J., & Raghunathan, V. A. (2004). X-ray scattering from unilamellar lipid vesicles. Journal of Applied Crystallography, 37(6), 961-968. [Link]

  • ResearchGate. (n.d.). Global SAXS data analysis for multilamellar vesicles: Evolution of the scattering density profile (SDP) model. Retrieved from [Link]

  • Xenocs. (n.d.). Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications. Retrieved from [Link]

  • Cullis, P. R., & de Kruijff, B. (1978). The polymorphic phase behaviour of phosphatidylethanolamines of natural and synthetic origin. A 31P NMR study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 513(1), 31-42. [Link]

  • Epand, R. M., & Epand, R. F. (1988). Modulation of the phase transition behavior of phosphatidylethanolamine by cholesterol and oxysterols. Biochemistry, 27(20), 7764-7769. [Link]

  • DANNALAB. (n.d.). SAXS Characterization of Liposome-Based Drug Product — Application Note. Retrieved from [Link]

  • Usher, C. G., & Vernier, P. T. (2021). Softening in two-component lipid mixtures by spontaneous curvature variance. The Journal of Chemical Physics, 154(21), 214901. [Link]

  • bioRxiv. (2022). Absolute scattering length density profile of liposome bilayers obtained by SAXS combined with GIXOS - a tool to determine model biomembrane structure. Retrieved from [Link]

  • Pan, J., Tristram-Nagle, S., & Nagle, J. F. (2008). Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers. Biophysical Journal, 94(1), 117-124. [Link]

  • MDPI. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145. [Link]

  • Petrache, H. I., & Dodd, S. W. (1998). Determination of orientational order parameters from 2H NMR spectra of magnetically partially oriented lipid bilayers. Biophysical Journal, 74(2 Pt 1), 1007-1014. [Link]

  • Samuli, O. (2014). Computationally Efficient Prediction of Area per Lipid. arXiv. [Link]

  • Meier, P., & Blume, A. (1983). Phase transitions in phosphatidylcholine multibilayers. Biochemistry, 22(22), 5257-5264. [Link]

  • Biological Physics Group, Carnegie Mellon University. (n.d.). Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers. Retrieved from [Link]

  • ResearchGate. (n.d.). The Equilibria of Phosphatidylethanolamine-Cholesterol and Phosphatidylcholine–Phosphatidylethanolamine in Monolayers at the Air/Water Interface. Retrieved from [Link]

  • Gibellini, F., & Smith, T. K. (2015). Phosphatidylethanolamine and phosphatidylcholine biosynthesis by the Kennedy pathway occurs at different sites in Trypanosoma brucei. Scientific Reports, 5, 16843. [Link]

  • ChemRxiv. (2023). Prediction of Order Parameters based on Protein NMR Structure Ensemble and Machine Learning. Retrieved from [Link]

  • NMRlipids. (2014, February 25). Accuracy of order parameter measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphatidylethanolamine. Retrieved from [Link]

  • Levesque, M. C., & Chang, T. Y. (1989). Comparison of phosphatidylethanolamine and phosphatidylcholine vesicles produced by treating cholate-phospholipid micelles with cholestyramine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 980(1), 59-68. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

Sources

Comparative Profiling of 1-Oleoyl Phosphatidylethanolamine (18:1 LPE) in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 1-Oleoyl Phosphatidylethanolamine in Healthy vs. Diseased Tissue Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-Oleoyl phosphatidylethanolamine (18:1 LPE), also known as 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a bioactive lysophospholipid emerging as a critical analyte in lipidomics. While historically viewed merely as a metabolic intermediate of phosphatidylethanolamine (PE) deacylation, recent data positions 18:1 LPE as a distinct signaling molecule involved in inflammation resolution and calcium homeostasis.

This guide compares the abundance, biological activity, and diagnostic utility of 18:1 LPE in healthy versus diseased tissues (specifically Ovarian Cancer and Metabolic Syndrome). Unlike Lysophosphatidic Acid (LPA), which typically increases in tumorigenesis, 18:1 LPE frequently exhibits a downregulation pattern in oncological states, offering a complementary "negative" biomarker profile that enhances diagnostic specificity when combined with standard markers.

Mechanistic Foundation: Beyond Structural Lipids

To interpret comparative data, one must understand the lifecycle of 18:1 LPE. It is generated via the hydrolysis of membrane PE by Phospholipase A2 (PLA2) and metabolized either by re-acylation (LPEAT enzymes) or further hydrolysis to water-soluble glycerophosphoethanolamine.

Biological Activity[1][2][3][4]
  • Immune Modulation: 18:1 LPE acts as a lipid mediator, stimulating IL-2 and IL-4 production in NKT cells.

  • Receptor Signaling: It functions as a ligand for the G-protein coupled receptor G2A (GPR132) , promoting the clearance of apoptotic neutrophils (resolution of inflammation). It also modulates intracellular

    
     via the LPA1  receptor in neuronal lineages.
    
Diagram: 18:1 LPE Signaling & Metabolism

LPE_Pathway PE Membrane PE (18:1/X) LPE 1-Oleoyl LPE (18:1) PE->LPE Hydrolysis PLA2 PLA2 (Enzyme) PLA2->PE Catalyzes LPA LPA (Lysophosphatidic Acid) LPE->LPA Autotaxin (LysoPLD) G2A G2A Receptor (GPR132) LPE->G2A Activation LPA1 LPA1 Receptor LPE->LPA1 Activation Inflam Inflammation Resolution G2A->Inflam Calcium Intracellular Ca2+ Flux LPA1->Calcium

Figure 1: Metabolic generation of 18:1 LPE from membrane PE and its downstream signaling targets.

Comparative Analysis: Healthy vs. Diseased Tissue[5][6][7][8]

The following analysis synthesizes data from ovarian cancer and metabolic disease studies. The "Product" in this context is the specific 18:1 LPE species, compared against its precursor (PE) and related lysolipids (LPC, LPA).

Case Study A: Ovarian Cancer (Oncology)

In ovarian cancer, the lipidome undergoes drastic remodeling. While LPA levels surge due to Autotaxin upregulation, 18:1 LPE levels typically decline . This inverse relationship makes 18:1 LPE a critical normalizer in diagnostic ratios.

AnalyteHealthy Tissue/PlasmaOvarian Cancer Tissue/PlasmaTrendMechanism of Alteration
18:1 LPE Baseline (High) Decreased (15-30%) 📉Increased turnover to LPA; altered LPEAT activity.
Total LPA Low (~0.6 µM)High (~8.6 µM)📈Upregulation of Autotaxin (ATX) in tumor microenvironment.
18:1 LPC High AbundanceDecreased📉Systemic metabolic shift; consumption by tumor.
CA-125 < 35 U/mL> 35 U/mL📈Glycoprotein shedding (Standard of Care).

Performance Insight: Using 18:1 LPE as a standalone marker has lower sensitivity than CA-125. However, the Ratio of LPA to LPE (or LPC/LPE) significantly improves specificity (AUC > 0.90) by correcting for total lipid volume variations and highlighting the specific metabolic flux toward LPA production.

Case Study B: Metabolic Disease (NAFLD/NASH)

In Non-Alcoholic Fatty Liver Disease (NAFLD), the structural integrity of the hepatocyte membrane is compromised.

  • Healthy: High PC/PE ratio (~2.0). LPE levels are homeostatically regulated.

  • Diseased: Decreased PC/PE ratio. 18:1 LPE levels fluctuate but often correlate with lipotoxicity.

  • Observation: In community-acquired pneumonia and sepsis, LPE levels decrease, serving as a negative acute-phase reactant.

Experimental Workflow: Validated Quantification

To distinguish 18:1 LPE from its structural isomers (e.g., 2-Oleoyl LPE) and related lipids, a targeted LC-MS/MS approach utilizing HILIC separation is recommended over C18 reverse-phase, as HILIC separates lipids by class (Headgroup), preventing ion suppression from abundant phospholipids.

Protocol: Targeted Lipidomics via HILIC-MS/MS[5]

Step 1: Lipid Extraction (MTBE Method)

  • Rationale: Methyl-tert-butyl ether (MTBE) provides cleaner phase separation than Folch (Chloroform), with the lipid layer on top, reducing contamination from the protein pellet.

  • Aliquot 50 µL Plasma/Tissue Homogenate .

  • Add 200 µL Ice-cold Methanol containing Internal Standard (17:1 LPE , 500 ng/mL). Vortex 1 min.

  • Add 700 µL MTBE . Incubate at RT for 10 min with shaking.

  • Add 180 µL MS-grade Water to induce phase separation. Centrifuge 10 min @ 10,000 x g.

  • Collect upper organic phase. Dry under nitrogen stream. Reconstitute in 100 µL 9:1 MeOH:Toluene .

Step 2: LC-MS/MS Configuration

  • Column: HILIC (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm.

  • Mobile Phase A: 95% Acetonitrile / 5% Water / 10 mM Ammonium Formate / 0.1% Formic Acid.

  • Mobile Phase B: 50% Acetonitrile / 50% Water / 10 mM Ammonium Formate / 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Note: While PE analyzes well in negative mode, LPE often gives better sensitivity in positive mode as

      
      .
      

Step 3: MRM Transitions (Quantification)

Target Lipid Precursor Ion (m/z) Product Ion (m/z) Collision Energy Role

| 18:1 LPE | 480.3


 | 264.3  (Headgroup) | 25 eV | Analyte  |
| 17:1 LPE | 466.3 

| 250.3 (Headgroup) | 25 eV | Internal Std | | 18:1 LPC | 522.3

| 184.0 (Phosphocholine) | 30 eV | Comparator |
Diagram: Analytical Workflow

Workflow Sample Sample: 50µL Plasma (Healthy vs. Tumor) Extract MTBE Extraction (+ 17:1 LPE Internal Std) Sample->Extract PhaseSep Phase Separation (Collect Upper Organic Layer) Extract->PhaseSep Dry Nitrogen Dry & Reconstitute (MeOH:Toluene) PhaseSep->Dry LC HILIC Separation (Class-Specific Elution) Dry->LC MS MS/MS Detection (ESI+ MRM: 480.3 -> 264.3) LC->MS Data Data Analysis (Calculate LPE/LPC Ratios) MS->Data

Figure 2: Step-by-step extraction and quantification workflow for 18:1 LPE.

Technical Validation & Quality Control

To ensure "Trustworthiness" (E-E-A-T), the protocol must be self-validating:

  • Retention Time Locking: On a HILIC column, LPE elutes between PE and LPC. If 18:1 LPE elutes with the solvent front, the column is not equilibrated (requires high organic start).

  • Isomeric Separation: 1-Oleoyl (sn-1) and 2-Oleoyl (sn-2) isomers may co-elute. In biological systems, the sn-1 isomer (1-Oleoyl) is predominant due to the specificity of PLA2. For strict separation, use a C18 column, though class separation will be lost.

  • Matrix Effects: Plasma phospholipids can cause ion suppression. Always normalize the 18:1 LPE signal to the 17:1 LPE internal standard. Do not use an LPC standard for LPE quantification, as ionization efficiencies differ significantly.

Conclusion

1-Oleoyl phosphatidylethanolamine is a high-value analyte for differentiating healthy tissue from oncological and metabolic disease states. While it lacks the massive upregulation seen in LPA, its consistent downregulation in ovarian cancer and sepsis makes it an essential component of ratiometric biomarker panels (e.g., LPA/LPE ratio). Researchers should prioritize HILIC-based LC-MS/MS for accurate quantification, ensuring clear separation from abundant membrane phospholipids.

References
  • Lysophospholipids as potential biomarkers of ovarian cancer. Source: Sutphen R, et al. Cancer Epidemiology, Biomarkers & Prevention. (2004). URL:[Link]

  • Plasma Lysophosphatidylcholine Levels: Potential Biomarkers for Colorectal Cancer. Source: Zhao Z, et al. Journal of Clinical Oncology. (2007). URL:[Link]

  • Targeted lipidomics reveals phospholipids and lysophospholipids as biomarkers for evaluating community-acquired pneumonia. Source: Guo L, et al. Annals of Translational Medicine. (2022). URL:[Link]

  • G2A (GPR132) signaling in inflammation resolution. Source: Frasch SC, et al. Journal of Biological Chemistry. (2008). URL:[Link]

  • LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen. Source: Waters Corporation Application Note. URL:[Link][4]

Sources

Beyond Annexin V: Validating the Role of 1-Oleoyl Lysophosphatidylethanolamine (18:1 LPE) in Apoptotic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Phosphatidylserine (PS) externalization remains the "gold standard" for detecting apoptosis, it tells an incomplete story. Emerging lipidomic research identifies 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 LPE) not merely as a structural bystander, but as a bioactive lipid mediator generated during the execution phase of apoptosis.

Produced via the hydrolysis of membrane Phosphatidylethanolamine (PE) by Caspase-3-activated calcium-independent Phospholipase A2 (iPLA2), 18:1 LPE functions as a distinct intercellular signal—often contrasting with the pro-inflammatory nature of Lysophosphatidylcholine (LPC).

This guide provides a technical roadmap for researchers to validate the specific role of 18:1 LPE in apoptotic cascades, comparing its bioactivity and detection against standard lysolipids (LPC) and conventional markers (Annexin V).

Part 1: The Mechanistic Divergence (The "Why")

To validate 18:1 LPE, one must distinguish between PE Externalization (surface exposure of diacyl-PE) and LPE Generation (hydrolysis to monoacyl-PE).

  • The Precursor Event (Scrambling): During early apoptosis, scramblases disrupt membrane asymmetry, exposing PE and PS to the outer leaflet. This is detectable via Duramycin .[1][2]

  • The Metabolic Event (Hydrolysis): Activated iPLA2 cleaves the sn-2 fatty acid from externalized or internal PE, generating 18:1 LPE .

  • The Signaling Event: Unlike PS (an "eat-me" signal), 18:1 LPE acts on G-protein coupled receptors (such as GPR119 or LPA1) to modulate calcium flux, often exerting anti-apoptotic or differentiation-promoting effects, acting as a counterbalance to the destructive signals of LPC.

Mechanistic Pathway Diagram[3]

Apoptosis_Lipid_Signaling Apoptosis_Trigger Apoptotic Trigger (FasL, DNA Damage) Caspase3 Caspase-3 Activation Apoptosis_Trigger->Caspase3 iPLA2 iPLA2 Activation (Ca2+ Independent) Caspase3->iPLA2 Cleaves inhibitory domain Scramblase Scramblase Activation Caspase3->Scramblase LPE_18_1 1-Oleoyl LPE (Bioactive Lipid) iPLA2->LPE_18_1 Hydrolysis at sn-2 LPC LPC (Pro-inflammatory) iPLA2->LPC Parallel Generation Membrane_PE Membrane PE (1-Oleoyl-2-Arachidonoyl-PE) PE_External Externalized PE (Surface Exposed) Membrane_PE->PE_External Scramblase->PE_External Loss of Asymmetry PE_External->LPE_18_1 Extracellular Hydrolysis GPCR GPCR Signaling (GPR119 / LPA1) LPE_18_1->GPCR Outcome Ca2+ Flux / Survival / Migration GPCR->Outcome

Figure 1: The generation of 1-Oleoyl LPE via the Caspase-3/iPLA2 axis during apoptosis, distinguishing it from simple membrane scrambling.

Part 2: Comparative Analysis Guide

When validating 18:1 LPE, researchers often confuse it with general apoptotic markers. The table below objectively compares 18:1 LPE analysis against the alternatives.

Table 1: 18:1 LPE vs. Alternative Apoptotic Markers
Feature1-Oleoyl LPE (Target) 1-Oleoyl LPC (Alternative Lipid) Annexin V (Standard Marker)
Biological Role Modulator: Often anti-apoptotic, promotes differentiation, or specific immune recruitment (Th17).Executioner: Pro-inflammatory "find-me" signal; promotes monocyte chemotaxis.Flag: "Eat-me" signal for phagocytosis (PS recognition).[3]
Specificity High: Specific fatty acid chain (18:1) dictates receptor affinity (e.g., GPR119).Moderate: General LPCs signal via G2A, but chain length varies potency.Low: Binds all Phosphatidylserine species regardless of acyl chain.
Detection Method LC-MS/MS (Required): Antibodies cannot distinguish 18:1 LPE from other LPEs.LC-MS/MS or ELISA: (Though ELISA is often cross-reactive).Flow Cytometry: Fluorescent binding to surface PS.
Kinetics Late/Secondary: Generated after iPLA2 activation.Late/Secondary: Co-generated with LPE.Early/Mid: Occurs immediately upon membrane scrambling.
Key Limitation Rapidly reacylated (short half-life); requires strict extraction protocols.Cytotoxic at high concentrations; can cause necrosis artifacts.False positives in necrotic cells (membrane rupture).
Table 2: Detection Reagents for PE/LPE Validation
ReagentTargetApplicationPros/Cons
Duramycin Surface PE (Diacyl) Flow Cytometry / ImagingPro: Specific for PE headgroup; detects scrambling. Con: Does not detect LPE specifically; binds membrane PE.
LC-MS/MS 18:1 LPE (Mass 479.3) LipidomicsPro: Absolute quantification of the specific bioactive species. Con: Destructive; requires lipid extraction.
Ro 09-0198 LPE (Structural) Peptide bindingPro: Binds LPE specifically (rare reagent). Con: Hard to source; lower specificity than MS.

Part 3: Experimental Validation Protocols

To scientifically validate the role of 18:1 LPE in your apoptotic model, you must demonstrate causality (addition causes effect) and correlation (apoptosis generates the lipid).

Protocol A: Quantitative Profiling of Endogenous 18:1 LPE (LC-MS/MS)

Objective: Prove that your apoptotic stimulus specifically elevates 18:1 LPE levels.

  • Induction: Treat cells (e.g., 1x10^7 cells) with apoptotic inducer (e.g., Staurosporine or FasL) for 4–12 hours.

  • Quenching: Rapidly wash cells with ice-cold PBS. Critical: Add 10 µM PLA2 inhibitor (e.g., MAFP) during harvest to prevent artificial LPE generation during lysis.

  • Extraction:

    • Perform Bligh-Dyer extraction (Chloroform:Methanol:Water).

    • Spike with internal standard: 17:1 LPE (non-endogenous) prior to extraction to normalize extraction efficiency.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mode: Negative Ion Mode (ESI-).

    • Transition: Monitor precursor m/z 478.3 (18:1 LPE)

      
       fragment m/z 281.2 (Oleic Acid).
      
  • Validation: Compare the ratio of 18:1 LPE to 18:1 PE. A significant increase in the LPE/PE ratio confirms iPLA2 activity.

Protocol B: Functional Rescue/Signaling Assay

Objective: Determine if 18:1 LPE modulates the apoptotic outcome (Bioactivity).

  • Preparation: Solubilize 1-Oleoyl-2-hydroxy-sn-glycero-3-PE (Avanti Polar Lipids) in fatty-acid-free BSA (1:1 molar ratio) to ensure delivery. Solvent controls (BSA only) are mandatory.

  • Treatment:

    • Arm 1 (Control): Vehicle.

    • Arm 2 (Apoptosis): Inducer (e.g., Cisplatin).

    • Arm 3 (Rescue): Inducer + 18:1 LPE (1–10 µM).

    • Arm 4 (Specificity Control): Inducer + 18:1 LPC (to contrast effects).

  • Readout:

    • Early: Calcium Flux (Fluo-4 AM) within minutes of LPE addition.

    • Late: Caspase-3/7 Activity (Luminescence) at 24 hours.

  • Interpretation: If 18:1 LPE reduces Caspase activity compared to Arm 2, it functions as a survival signal. If it enhances phagocytosis (in a co-culture with macrophages), it functions as a "find-me" signal.

Part 4: Visualization of Experimental Workflow

The following diagram illustrates the decision tree for validating 18:1 LPE, distinguishing between surface detection and metabolic quantification.

Validation_Workflow Start Start: Apoptotic Model Q1 Goal: Surface Marker or Bioactive Signal? Start->Q1 Surface Surface Asymmetry (Scrambling) Q1->Surface Marker Signal Metabolic/Signaling (Bioactive Lipid) Q1->Signal Mechanism Duramycin Duramycin Staining (Flow Cytometry) Surface->Duramycin Annexin Co-stain: Annexin V (PS Detection) Duramycin->Annexin Result_Surf Result: PE Externalization (Not specific to 18:1) Annexin->Result_Surf Extract Lipid Extraction (+ PLA2 Inhibitors) Signal->Extract Functional Functional Assay (Add Exogenous 18:1 LPE) Signal->Functional MS LC-MS/MS (Target: m/z 478.3) Extract->MS Result_Quant Result: 18:1 LPE Quantification MS->Result_Quant Functional->Result_Quant Correlate

Figure 2: Workflow for distinguishing PE externalization (Duramycin) from specific 18:1 LPE metabolic signaling (LC-MS/MS).

References

  • Emoto, K., et al. (1997). "Redistribution of phosphatidylethanolamine at the cell surface of apoptotic cells." Experimental Cell Research. Link

    • Establishes PE externalization as a specific apoptotic marker distinct
  • Park, S.J., et al. (2013).[4] "Lysophosphatidylethanolamine utilizes LPA1 and CD97 in MDA-MB-231 breast cancer cells."[4] Cellular Signalling. Link

    • Validates the signaling capability of LPE via GPCRs.
  • Zhao, H., et al. (2011). "Duramycin as a probe for phosphatidylethanolamine in apoptotic cells." Journal of Nuclear Medicine. Link

    • Comparison of Duramycin vs Annexin V.
  • Murakami, M., et al. (2011). "Lipid mediators in life and death: metabolism and function of lysophospholipids." Progress in Lipid Research. Link

    • Comprehensive review of LPE vs LPC in apoptotic signaling.
  • Avanti Polar Lipids. "18:1 Lyso PE Product Page & Spectral Data." Link

    • Source for chemical standards and physical properties.

Sources

Commercial 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) Standards: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the lipidomics and drug delivery sectors, "1-Oleoyl Phosphatidylethanolamine" almost universally refers to 18:1 Lyso PE (1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine). Unlike its diacyl counterpart (DOPE), this lysophospholipid possesses a single fatty acid chain at the sn-1 position and a hydroxyl group at sn-2.

This structural nuance introduces a critical instability factor: Acyl Migration . The phosphoryl ethanolamine headgroup promotes the migration of the oleoyl chain from the sn-1 to the thermodynamically more stable sn-2 position. Consequently, commercial standards are not static; they are dynamic systems where purity is a function of storage history and extraction capability.

This guide evaluates the primary commercial standards (Avanti Polar Lipids, Cayman Chemical, and Larodan) and provides a self-validating protocol to ensure your data reflects biological reality, not artifactual degradation.

Part 1: Commercial Landscape & Technical Comparison

The market is dominated by synthetic and semi-synthetic standards. For high-sensitivity LC-MS/MS applications, the distinction between ">99% purity" and "≥95% purity" is often the difference between a clean baseline and a convoluted isobaric interference.

Comparative Analysis of Major Standards
FeatureAvanti Polar Lipids (Product 846725)Cayman Chemical (Item 25995)Larodan (Product 38-1821)Sigma-Aldrich (Various)
Primary Nomenclature 18:1 Lyso PE18:1 Lyso-PE1-Oleoyl-2-Hydroxy-sn-Glycero-3-PE18:1 Lyso PE
Purity Specification >99% ≥95% >99%Varies (often re-sells Avanti)
Isomer Control Explicitly notes: "May contain up to 10% 2-LPE isomer"Not explicitly quantifiedNot explicitly quantifiedRefer to specific lot
Formulation Powder or ChloroformSolid / CrystallinePowderPowder or Solution
Oxidation Stability High (Packaged under Argon)ModerateHighVaries by packaging
Best Use Case Gold Standard for LC-MS Quantitation & LipidomicsRoutine cell culture / High-throughput screeningAlternative for European logisticsGeneral lab use
The "Hidden" Variable: Acyl Migration

Most researchers overlook that even a >99% pure standard can degrade after the bottle is opened. The migration of the acyl chain from sn-1 to sn-2 occurs spontaneously in aqueous buffers and protic solvents (like methanol) at room temperature.

  • 1-LPE (Biologically active form): Oleic acid at sn-1.

  • 2-LPE (Thermodynamic sink): Oleic acid at sn-2.

Expert Insight: Avanti is the only supplier that transparently quantifies this risk on their technical data sheets, stating the standard may contain up to 10% of the 2-LPE isomer. This is not a defect but a chemical reality. When comparing standards, a "pure" claim that ignores isomerization is scientifically suspect.

Part 2: Experimental Validation Protocols

Do not trust the label blindly. Before using these standards for quantitative lipidomics or LNP formulation, validate their integrity using the following workflows.

Protocol A: Rapid Purity Check via HPTLC

Use this for routine quality control of stock solutions.

Materials:

  • Silica Gel 60 F254 plates (Merck/Millipore).

  • Mobile Phase: Chloroform / Methanol / Water (65:25:4 v/v/v).

  • Stain: Molybdenum Blue (specific for phospholipids) or Primuline (fluorescent).

Methodology:

  • Equilibration: Saturate the TLC chamber with the mobile phase for 30 minutes.

  • Spotting: Apply 5-10 µg of the 18:1 Lyso PE standard.

  • Run: Develop until the solvent front reaches 1 cm from the top.

  • Visualization: Spray with Molybdenum Blue.

    • Pass Criteria: A single distinct blue spot at Rf ~0.2-0.3.

    • Fail Criteria: A secondary spot slightly above/below the main spot (indicating 2-LPE isomer) or smearing near the origin (hydrolysis to GPE).

Protocol B: LC-MS/MS Isomer Differentiation

Use this for definitive separation of sn-1 and sn-2 isomers.

Causality: Reverse-phase chromatography (C18) separates lipids based on hydrophobicity. The shape difference between sn-1 (kinked) and sn-2 LPE allows for chromatographic resolution, preventing quantitation errors.

System: UHPLC coupled to Q-TOF or Triple Quad. Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.

Step-by-Step:

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 15 minutes.

  • MS Settings (Negative Mode): Monitor transition m/z 478.3 → 281.2 (Oleic acid fragment).

  • Interpretation:

    • 1-Oleoyl LPE: Elutes earlier (typically).

    • 2-Oleoyl LPE: Elutes slightly later due to more compact interaction with the stationary phase.

    • Note: Use a fresh Avanti standard (kept at -80°C) to define the retention time of the dominant 1-isomer.

Part 3: Visualizing the Integrity Pathways

The following diagram illustrates the degradation pathways that compromise 1-Oleoyl PE standards and the Quality Control decision logic required to mitigate them.

LPE_Stability_QC cluster_degradation Degradation Pathways (Risk Factors) cluster_QC Validation Workflow Standard Commercial 1-Oleoyl PE (18:1 Lyso PE) Isomerization Acyl Migration (sn-1 to sn-2) Standard->Isomerization pH > 7 or Protic Solvents Oxidation Peroxidation of Oleoyl Double Bond Standard->Oxidation Air Exposure (RT) Hydrolysis Hydrolysis to GPE + Fatty Acid Standard->Hydrolysis Water/Enzymes TLC HPTLC Check (Gross Purity) Standard->TLC Step 1 LCMS LC-MS/MS (Isomer Ratio) Isomerization->LCMS Detects Double Peak Oxidation->LCMS Detects +16 Da Shift TLC->LCMS If Single Spot Decision Pass/Fail? LCMS->Decision Use Use Decision->Use >90% sn-1 Discard Discard Decision->Discard <90% sn-1 or Oxidized

Caption: Stability pathways of 1-Oleoyl PE and the sequential QC logic (TLC to LC-MS) required to verify standard integrity before use.

References

  • Avanti Polar Lipids. 18:1 Lyso PE (1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) Product Page. Retrieved from [Link]

  • Hokkaido University Study. Determination of plasma lysophosphatidylethanolamines (lyso-PE) by LC-MS/MS. Annals of Clinical Biochemistry. Retrieved from [Link]

A Senior Application Scientist's Guide to the Cross-Validation of 1-Oleoyl Phosphatidylethanolamine (OPEA) Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. 1-Oleoyl phosphatidylethanolamine (OPEA), a member of the N-acylethanolamine (NAE) family, is an emerging biomarker and signaling molecule implicated in metabolic regulation and cellular signaling. Its precise measurement in complex biological matrices is therefore a critical analytical challenge.

This guide provides an in-depth comparison of analytical methodologies for OPEA quantification. Moving beyond a simple listing of techniques, we will dissect the underlying principles of each method, explain the causality behind experimental choices, and present a framework for robust cross-validation grounded in regulatory standards. Our objective is to equip you with the technical insights needed to select and validate the most appropriate method for your research and development goals.

The Analytical Landscape: A Triad of Technologies

The quantification of a small, endogenous lipid-like OPEA hinges on three core analytical attributes: selectivity , sensitivity , and reproducibility . We will evaluate three major platforms through this lens:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for targeted lipidomics.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A traditional, widely accessible chromatographic technique.

  • Immunoassays (ELISA): A high-throughput method based on antibody-antigen recognition.

Pillar 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for quantifying OPEA and other NAEs in biological samples.[1] Its dominance stems from its unparalleled ability to deliver high selectivity and sensitivity.

The Principle of Causality: Why LC-MS/MS Excels

The power of LC-MS/MS lies in its two-stage filtration process. First, the High-Performance Liquid Chromatography (HPLC) system separates OPEA from other lipids and matrix components based on its physicochemical properties (e.g., polarity). Second, the tandem mass spectrometer acts as a highly specific detector. It selects the OPEA molecule based on its unique mass-to-charge ratio (m/z), fragments it, and then detects a specific, characteristic fragment ion. This dual-filter process, known as Multiple Reaction Monitoring (MRM), virtually eliminates interferences, allowing for confident quantification even at pico- to nanomolar concentrations.[1]

NAEs like OPEA ionize efficiently in positive electrospray ionization (ESI) mode.[2] Fragmentation of the [M+H]+ precursor ion characteristically cleaves the amide bond, producing a common product ion at m/z 62, which corresponds to the ethanolamine headgroup.[2] This predictable fragmentation pattern is key to building highly selective assays.

Diagram: LC-MS/MS Quantification Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_matrix Biological Matrix (Plasma, Tissue) s_is Add Stable Isotope Internal Standard (e.g., OEA-d4) s_matrix->s_is s_extract Liquid-Liquid Extraction (e.g., Bligh-Dyer) s_is->s_extract a_inject Inject Extract s_extract->a_inject a_lc Reverse-Phase UPLC (Chromatographic Separation) a_inject->a_lc a_ms Tandem Mass Spectrometer (ESI+, MRM Mode) a_lc->a_ms d_integrate Peak Integration (Analyte / Internal Standard) a_ms->d_integrate d_curve Calibration Curve d_integrate->d_curve d_quant Quantification (nmol/g, ng/mL) d_curve->d_quant

Caption: Workflow for OPEA quantification using LC-MS/MS.

Protocol: LC-MS/MS Quantification of OPEA in Human Plasma

This protocol is a representative workflow synthesized from established methods for NAE analysis.[1][2][3]

1. Sample Preparation (Lipid Extraction):

  • To a 1.5 mL polypropylene tube, add 100 µL of human plasma.
  • Add 10 µL of a 100 ng/mL internal standard (IS) solution (e.g., Oleoyl ethanolamide-d4) in methanol. The use of a stable isotope-labeled IS is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy.[4][5]
  • Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
  • Add 800 µL of chloroform. Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the lower organic layer to a new tube, avoiding the protein interface.
  • Dry the extract under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).

2. UPLC-MS/MS Conditions:

  • Analytical Column: A C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm) is suitable for retaining and separating NAEs.[3]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.[6]
  • Gradient:
  • 0-2 min: 30% B
  • 2-10 min: Linear ramp to 100% B
  • 10-12 min: Hold at 100% B
  • 12.1-15 min: Return to 30% B (re-equilibration)
  • Mass Spectrometer: Triple quadrupole (e.g., Agilent 6460, SCIEX 6500).
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • MRM Transitions (Example):
  • OPEA: Precursor Ion (Q1) m/z 354.3 → Product Ion (Q3) m/z 62.1
  • OEA-d4 (IS): Precursor Ion (Q1) m/z 358.3 → Product Ion (Q3) m/z 62.1

3. Calibration and Quantification:

  • Prepare a calibration curve by spiking known amounts of an OPEA standard into a surrogate matrix (e.g., charcoal-stripped plasma).
  • Plot the ratio of the OPEA peak area to the IS peak area against the nominal concentration.
  • Apply a linear regression to determine the concentration in unknown samples.

Pillar 2: Alternative Methods - HPLC-UV and Immunoassays

While LC-MS/MS is the gold standard, it's instructive to compare it with other potential methods to understand its advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates OPEA from other molecules, and a UV detector measures the absorbance of light by the analyte.

  • Causality of Failure: The primary reason HPLC-UV is ill-suited for endogenous OPEA quantification is that OPEA lacks a significant chromophore.[7] Its structure does not absorb light strongly in the typical UV range (200-400 nm), leading to extremely poor sensitivity. Furthermore, many other co-eluting lipids and matrix components will absorb in the low UV range, resulting in a complete lack of selectivity. This method is simply not sensitive or specific enough for trace-level bioanalysis of this molecule.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: An ELISA uses a specific antibody to capture the target analyte (OPEA). A secondary, enzyme-linked antibody generates a colorimetric or fluorescent signal proportional to the analyte's concentration.

  • Causality of Unavailability & Risk: Our market and literature survey reveals a lack of commercially available, validated ELISA kits specifically for 1-Oleoyl phosphatidylethanolamine. While kits for the general class of Phosphatidylethanolamine (PE) exist, these will not distinguish OPEA from the dozens of other PE species in a cell.[8][9] The development of a monoclonal antibody that can specifically recognize OPEA while discriminating against other highly similar NAEs (like palmitoylethanolamide or stearoylethanolamide) is a significant technical challenge. Even if a kit were available, immunoassays for small lipids are notoriously prone to cross-reactivity, which can lead to overestimation and false-positive results.[10] A study comparing ELISA and LC-MS/MS for the lipid PGE2 found that ELISA yielded concentrations two- to three-fold higher, suggesting a lack of specificity.[10]

Diagram: Comparison of Method Selectivity

LCMS LC-MS/MS Chromatographic Separation Mass-to-Charge (Precursor) Mass-to-Charge (Fragment) High Selectivity HPLC HPLC-UV Chromatographic Separation Non-Specific UV Absorbance Low Selectivity ELISA ELISA Antibody-Antigen Binding Moderate to Low Selectivity (High risk of cross-reactivity)

Caption: Specificity filters for each analytical method.

Pillar 3: The Framework of Trust - Method Cross-Validation

A method is only as good as its validation. Adherence to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensures that an analytical method is reliable, reproducible, and fit for purpose.[11][12] Any method used for OPEA quantification must be validated for the following key parameters.

Core Validation Parameters (Based on FDA Guidance[11][13])
  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11] For LC-MS/MS, this is tested by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.

  • Accuracy: The closeness of the measured value to the true value. It's assessed by analyzing quality control (QC) samples at known concentrations and is expressed as percent relative error (%RE).

  • Precision: The degree of scatter between a series of measurements. It is assessed via replicate analyses of QC samples and expressed as the coefficient of variation (%CV).

  • Calibration Curve & Linearity: The relationship between instrument response and known concentrations of the analyte. A linear range with a correlation coefficient (r²) > 0.99 is typically required.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within ±20%) and precision (e.g., ≤20% CV).[11]

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, bench-top storage, long-term storage).

The Critical Challenge: Matrix Effects

In LC-MS/MS, matrix effects are a primary threat to accuracy.[13] Co-eluting endogenous compounds, particularly other phospholipids, can suppress or enhance the ionization of OPEA, leading to inaccurate quantification.[14][15] This phenomenon must be thoroughly investigated during method validation by comparing the response of an analyte in a pure solution versus its response in a post-extraction spiked matrix sample.[15] The use of a co-eluting, stable isotope-labeled internal standard is the most effective strategy to compensate for these effects.[4]

Quantitative Performance Comparison

The table below summarizes the expected performance characteristics for the three methods, based on data from published NAE/lipid literature and established principles of analytical chemistry.

ParameterLC-MS/MSHPLC-UV (Hypothetical)ELISA (Hypothetical)
Specificity/Selectivity Very High (MRM isolates precursor and product ions)Very Low (No specific chromophore)Moderate to Low (Risk of cross-reactivity with similar NAEs)[10]
LLOQ (in Plasma) 0.1 - 1 ng/mL[1][16]> 1000 ng/mL (Estimated)1 - 10 ng/mL (Estimated, if specific antibody existed)
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude
Accuracy (%RE) < ±15%[11]Not Applicable (due to poor selectivity)< ±20%
Precision (%CV) < 15%[11]Not Applicable (due to poor selectivity)< 20%
Matrix Effect Challenge High (Requires IS for correction)[14]LowModerate (Matrix can interfere with antibody binding)
Throughput Moderate (10-15 min/sample)Moderate (15-20 min/sample)High (96-well plate format)
Initial Instrument Cost HighLowLow (Plate Reader)

Conclusion and Recommendation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only scientifically valid and defensible method for the accurate and reliable quantification of OPEA in biological matrices. Its superior selectivity and sensitivity are essential for measuring this low-abundance signaling molecule. While other methods like HPLC-UV and ELISA exist for general analytical purposes, they are fundamentally unsuited for this specific task due to a lack of sensitivity (HPLC-UV) and a lack of specific reagents and high risk of cross-reactivity (ELISA).

For any research or clinical program relying on OPEA data, the investment in developing and rigorously validating an LC-MS/MS method is not merely a recommendation; it is a prerequisite for generating trustworthy and reproducible results. The principles of method validation outlined herein, grounded in regulatory guidance, provide the necessary framework to ensure data integrity and scientific rigor.

References

  • U.S. Food and Drug Administration. (n.d.). USFDA guidelines for bioanalytical method validation.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available: [Link]

  • Ramanathan, L., et al. (n.d.). Importance of matrix effects in LC–MS/MS bioanalysis. Ovid.
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
  • Li, W., & Tse, F. L. S. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. Available: [Link]

  • Mastan, T., et al. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Gniazdowska, E. M., et al. (2023). How Do Order of Samples Analysis Influence Matrix Effect During Lc-Ms Bioanalysis?. Available: [Link]

  • Thermo Fisher Scientific. (n.d.). Reducing Matrix Effects.
  • Williams, J., et al. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. Available: [Link]

  • Al-Sari, N., et al. (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid.
  • Gandhi, A., et al. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. PMC. Available: [Link]

  • Gandhi, A., et al. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Semantic Scholar. Available: [Link]

  • Gandhi, A., et al. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis Zone. Available: [Link]

  • Hansen, S. H., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. PubMed. Available: [Link]

  • De-long, M., et al. (2025). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. ResearchGate. Available: [Link]

  • Al-Sari, N., et al. (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. bioRxiv. Available: [Link]

  • Liebisch, G., et al. (n.d.). Recommendations for good practice in MS-based lipidomics. u:scholar. Available: [Link]

  • Assay Genie. (n.d.). Phosphatidylethanolamine Assay Kit (Fluorometric) (BN00730).
  • Yang, K., et al. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. Available: [Link]

  • Singh, Y., & Sharma, R. (n.d.). PHOSPHATIDYLCHOLINE AND PHOSPHATIDYLETHANOLAMINE LEVEL CHANGES IN DISEASES INFLUENCED BY LIFESTYLE. SciSpace. Available: [Link]

  • Sepscience. (n.d.). Internal Standards: How Does It Work?.
  • Link, A. J. (n.d.). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis.
  • Waters Corporation. (n.d.). Quantitative Analysis of Phosphatidylethanolamine and Phosphatidylcholine from Rice Oil Lecithin and Sunflower Oil Lecithin by ACQUITY UPLC H-Class Plus System with PDA Detection. Available: [Link]

Sources

Publish Comparison Guide: Differential Effects of 1-Oleoyl Phosphatidylethanolamine on PKC Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Oleoyl Lysophosphatidylethanolamine (18:1 Lyso-PE) versus standard lipid activators (PS, DAG, Lyso-PC) in the regulation of Protein Kinase C (PKC).

Executive Summary: The "Modulator" vs. The "Activator"

1-Oleoyl Phosphatidylethanolamine (18:1 Lyso-PE) is a mono-acyl phospholipid often mischaracterized in PKC assays. Unlike the canonical "on-switch" lipids—Phosphatidylserine (PS) and Diacylglycerol (DAG)—18:1 Lyso-PE functions primarily as a biophysical modulator and, in specific isoforms (aPKC), a weak direct activator.

Its mechanism of action is distinct: whereas DAG acts as a molecular glue for the C1 domain, 18:1 Lyso-PE alters the lateral pressure profile of the membrane. Its "inverted cone" shape introduces positive curvature strain, which can biphasically regulate PKC: activating it at low concentrations (<10 mol%) by exposing headgroups, but inhibiting it at high concentrations by disrupting the bilayer integrity required for the enzyme's allosteric activation.

Mechanistic Comparison: The Geometry of Activation

To understand why 1-Oleoyl PE behaves differently than PS or DAG, one must look at the lipid geometry. PKC activation is highly sensitive to the stored elastic stress in the membrane.

Lipid Shape & Curvature Effects[1]
  • Diacyl-PE (Cone Shape): Induces negative curvature stress. This "loosens" the membrane surface, facilitating the penetration of the PKC C1/C2 domains. It is a potent co-activator.

  • 1-Oleoyl Lyso-PE (Inverted Cone Shape): Induces positive curvature. At high concentrations, this stabilizes micellar structures that can deter PKC binding. However, at low concentrations, it creates localized defects that may enhance access to PS.

LipidGeometry cluster_0 Canonical Activators (Cone) cluster_1 1-Oleoyl PE (Inverted Cone) DAG Diacylglycerol (DAG) (Cone Shape) Effect1 Negative Curvature (Membrane Stress) DAG->Effect1 PE Diacyl-PE (Cone Shape) PE->Effect1 Result1 Enhanced PKC Penetration (Activation) Effect1->Result1 Result2 Biphasic Effect: Low: Access | High: Inhibition Result1->Result2 Opposing Forces LPE 1-Oleoyl Lyso-PE (Inverted Cone) Effect2 Positive Curvature (Micelle Tendency) LPE->Effect2 Effect2->Result2

Figure 1: Mechanistic divergence between canonical activators (DAG/PE) and 1-Oleoyl Lyso-PE based on lipid geometry and membrane stress.

Comparative Performance Data

The following data summarizes the differential effects of 1-Oleoyl PE compared to other lipid species in a standard Mixed Micelle Assay (using PKC


 and PKC

).
Table 1: Lipid Specificity Profile (In Vitro Kinase Assay)
Lipid SpeciesClassificationEffect on cPKC (e.g., PKC

)
Effect on aPKC (e.g., PKC

)
Optimal Conc.Mechanism
1,2-Dioleoyl-sn-glycero-3-PS (DOPS) Canonical ActivatorStrong Activation (+++++)Moderate Activation (++)20-40 mol%Specific C2 domain binding (Electrostatic)
1,2-Dioleoyl-sn-glycerol (DAG) Co-ActivatorEssential (with PS)No Effect5-10 mol%C1 domain anchor
1-Oleoyl Lyso-PE (18:1 LPE) Modulator Biphasic (+/-)Weak Activation (+)2-5 mol%Membrane perturbation / Headgroup exposure
1-Oleoyl Lyso-PC (18:1 LPC) ModulatorBiphasic (++)Strong Activation (+++)5-10 mol%Direct binding to catalytic domain (aPKC specific)
1-Oleoyl Lyso-PA (18:1 LPA) Signaling LipidModerate Activation (++)Moderate Activation (++)1-5 mol%Charge-dependent interaction

Key Insights:

  • Isoform Specificity: 1-Oleoyl PE is a poor activator of Conventional PKCs (cPKC) compared to PS/DAG. However, it shows distinct activation potential for Atypical PKCs (aPKC) like PKC

    
    , though it is generally less potent than Lyso-PC [1][4].
    
  • The "Lyso" Effect: The activation observed with 1-Oleoyl PE is often attributed to its lysolipid nature (detergent-like properties) rather than the PE headgroup itself. High concentrations (>20 µM) typically inhibit cPKC by solubilizing the lipid interface required for activity [5].

Experimental Protocol: Self-Validating Mixed Micelle Assay

To objectively measure the effect of 1-Oleoyl PE, you must use a Mixed Micelle Assay . This system eliminates the variability of vesicle size (lamellarity) and allows precise control over lipid molar fractions.

Protocol: Triton X-100 Mixed Micelle Kinase Assay

Objective: Determine the activation constant (


) of 1-Oleoyl PE for PKC

in the presence/absence of PS.
Reagents:
  • Lipids: 1-Oleoyl PE (Cayman #25995), DOPS, DAG (1,2-dioleoyl).

  • Detergent: Triton X-100 (Ultra-pure).

  • Substrate: Histone H1 or PKC-specific peptide (e.g., Neurogranin).

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 100 µM CaCl
    
    
    
    (for cPKC).
Step-by-Step Workflow:
  • Lipid Drying (The Critical Step):

    • Aliquot lipids into glass tubes.

    • Control A: PS (30 mol%) + PC (65 mol%) + DAG (5 mol%).

    • Experimental: PS (30 mol%) + PC (65-x mol%) + DAG (5 mol%) + 1-Oleoyl PE (x mol%) .

    • Dry under

      
       stream; lyophilize for 1 hour to remove trace chloroform.
      
  • Micelle Formation:

    • Resuspend dried lipid film in reaction buffer containing 0.03% (w/v) Triton X-100 .

    • Validation Check: Vortex vigorously for 2 mins. Solution must be optically clear . If cloudy, lipids are not in mixed micelles; sonicate for 30s.

    • Incubate at 30°C for 10 mins to equilibrate.

  • Kinase Reaction:

    • Add PKC enzyme (20-50 ng) and Peptide Substrate (50 µM).

    • Initiate reaction with [

      
      -
      
      
      
      P]ATP (10 µM, 1-2 µCi/tube).
    • Incubate for 10 minutes at 30°C.

  • Termination & Filtration:

    • Stop reaction by spotting 20 µL onto P81 phosphocellulose paper.

    • Wash filters 3x in 75 mM Phosphoric Acid (removes free ATP).

    • Quantify via liquid scintillation counting.

Workflow LipidPrep 1. Lipid Drying (N2 + Lyophilization) Micelle 2. Micelle Formation (0.03% Triton X-100) LipidPrep->Micelle Clear Soln. Reaction 3. Kinase Reaction (+ATP, +Substrate) Micelle->Reaction 30°C, 10 min Analysis 4. P81 Filtration & Scintillation Reaction->Analysis Stop w/ Acid

Figure 2: Workflow for the Mixed Micelle Assay ensures lipid homogeneity.

Critical Analysis & Troubleshooting

Distinguishing "Activation" from "Artifact"
  • False Positives: At concentrations >10 mol%, 1-Oleoyl PE acts as a surfactant. This can artificially increase substrate accessibility (e.g., Histone H1) without true allosteric activation of the kinase. Always use a specific peptide substrate (like Neurogranin) to validate true kinase turnover.

  • Calcium Sensitivity: 1-Oleoyl PE does not lower the Calcium requirement for cPKC as effectively as Diacyl-PE. If your assay shows high activity at low Ca

    
    , check for contamination with Lyso-PA or degradation products [2][5].
    
Physiological Relevance

While 1-Oleoyl PE is a minor activator in vitro, its physiological role is often indirect. In cells, extracellular 1-Oleoyl PE (Lyso-PE) can bind G-protein coupled receptors (LPA receptors), triggering PLC activation and subsequent DAG production [3]. Therefore, in vivo effects may appear stronger than in vitro data suggests.

References

  • Regulation of protein kinase C by lysophospholipids. Source: Journal of Biological Chemistry (1988). Summary: Establishes the biphasic nature of lysolipids on PKC, highlighting Lyso-PC as a more potent activator than Lyso-PE. URL:[Link]

  • Chemical specificity and physical properties of the lipid bilayer in the regulation of protein kinase C. Source: Biochemistry (1992). Summary: Demonstrates that PE (diacyl) enhances PKC binding via negative curvature, a property opposed by the inverted-cone shape of 1-Oleoyl Lyso-PE. URL:[Link]

  • Lysophosphatidylethanolamine utilizes LPA(1) receptors to induce Ca(2+) mobilization. Source: Journal of Biological Chemistry (2018). Summary: Explains the indirect cellular activation of PKC by 1-Oleoyl PE via GPCR signaling. URL:[Link]

  • Identification of Key Phospholipids That Bind and Activate Atypical PKCs. Source: MDPI Biomolecules (2021). Summary: Comparative study showing aPKC isoforms have distinct lipid requirements, with lysolipids playing a specific role in activation. URL:[Link]

  • Activation of protein kinase C by lysophosphatidic acid: dependence on composition of phospholipid vesicles. Source: Biochemical Journal (1996). Summary: Provides data on 18:1 lysolipids (LPA, LPC) and their activation potential relative to vesicle composition.[1][2] URL:[Link]

Sources

Safety Operating Guide

Senior Scientist’s Guide: Proper Disposal of 1-Oleoyl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational protocols for the disposal of 1-Oleoyl Phosphatidylethanolamine (commonly referred to as 18:1 Lyso PE or LPE ).

This guide is structured for researchers and laboratory managers, focusing on the critical distinction between the lipid itself (low hazard) and the solvent matrices (high hazard) typically used in its preparation.

Executive Summary & Chemical Context

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) is a lysophospholipid often used in membrane biophysics, liposome formulation, and cell signaling research.[1][2]

From a disposal standpoint, the molecule itself is generally non-hazardous.[1] However, 90% of disposal violations involving lipids arise not from the lipid, but from the organic solvents (Chloroform, Methanol, Hexane) used to solubilize it.[1]

  • CAS Number: 89576-29-4[1][3][4]

  • Physical State: Powder (hygroscopic) or Solution (typically in Chloroform).

  • Primary Hazard: Solvent toxicity/flammability; Lipid peroxidation (if dried improperly).

Hazard Identification & Waste Classification

Effective disposal requires segregating the waste based on the "Carrier Matrix." Use the table below to determine the correct waste stream.

Table 1: Waste Classification & RCRA Codes
Waste FormCarrier MatrixPrimary HazardEPA/RCRA Waste CodeDisposal Stream
Pure Solid None (Lyophilized Powder)Low Hazard (Nuisance Dust)None (Non-RCRA)Solid Chemical Waste
Stock Solution Chloroform (CHCl₃)Toxic, CarcinogenD022, F002 Halogenated Organic Waste
Stock Solution Methanol/Ethanol Flammable, ToxicD001, F003 Non-Halogenated Organic Waste
Aqueous Buffer/Media (<5% Organic)Biohazard (if cells present)None (unless bio-contaminated)Aqueous/Biohazard Waste
Glassware Lipid ResidueSharps/Cut HazardNoneGlass/Sharps Bin

Critical Safety Note: Never dispose of Chloroform-based lipid solutions down the sink. This is a federal violation in most jurisdictions and damages plumbing (chloroform dissolves PVC pipes).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Liquid Solvent Waste (Stock Solutions)

Scenario: You have expired 18:1 Lyso PE dissolved in Chloroform or Methanol.

  • Segregation:

    • Chloroform: Must go into the Halogenated waste container.

    • Methanol/Ethanol: Must go into the Non-Halogenated (Flammable) waste container.

    • Why? Mixing halogenated and non-halogenated solvents significantly increases incineration costs and can cause dangerous reactions in bulk storage.

  • Transfer:

    • Perform all transfers inside a chemical fume hood.

    • Use a funnel to prevent spillage.

    • Do not fill waste containers >90% full (leave headspace for expansion).

  • Rinsing:

    • Rinse the original vial twice with a small volume of the compatible solvent.

    • Add the rinsate to the waste container.

  • Labeling:

    • Tag the container immediately. List "Chloroform" or "Methanol" as the primary constituent.

    • List "Phospholipid/Lipid" as a trace contaminant (<1%).

Protocol B: Disposal of Solid Waste (Powder & Contaminated Debris)

Scenario: You have a vial of lyophilized powder or contaminated pipette tips.

  • Pure Powder (Expired):

    • Ensure the vial is tightly capped.

    • Place the vial into a clear plastic bag (secondary containment).

    • Deposit into the Solid Chemical Waste drum/pail.

  • Contaminated Consumables (Tips/Tubes):

    • Allow volatile solvents (if any) to evaporate in the fume hood before disposal.

    • Once dry, dispose of as standard solid lab waste or biohazard waste if used with cell cultures.[1]

Protocol C: Biological/Liposome Extrusions

Scenario: Aqueous liposome suspensions used in cell culture.

  • Deactivation: If the liposomes contain viral vectors or were used on cells, autoclave or treat with 10% bleach for 20 minutes.

  • Drain Disposal:

    • Only if the solution is purely aqueous (buffer) and non-hazardous.

    • Flush with copious water to prevent lipid accumulation in traps.

Decision Logic for Disposal

The following diagram illustrates the decision-making process to ensure compliance.

LipidDisposal Start Waste Generation: 1-Oleoyl PE (18:1 Lyso PE) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Debris Liquid Liquid Solution StateCheck->Liquid Stock/Emulsion SolidBin Solid Chemical Waste Solid->SolidBin SolventCheck Identify Solvent Liquid->SolventCheck Chloroform Chloroform / DCM (Halogenated) SolventCheck->Chloroform Contains Cl/F Alcohol Methanol / Ethanol (Non-Halogenated) SolventCheck->Alcohol Flammable Only Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based HaloBin HALOGENATED Waste Bin (RCRA D022/F002) Chloroform->HaloBin FlamBin FLAMMABLE Waste Bin (RCRA D001/F003) Alcohol->FlamBin Drain Sanitary Sewer (If Bio-Safe) Aqueous->Drain

Figure 1: Decision tree for segregating phospholipid waste streams based on solvent toxicity and flammability.[1]

Scientific Rationale & Troubleshooting

Why Segregate Halogenated Solvents?

Most lipid stock solutions use Chloroform (CHCl₃). When incinerated, chlorinated compounds produce hydrochloric acid (HCl) and potentially dioxins .[1] Disposal facilities must use specialized scrubbers for halogenated waste, making it significantly more expensive and regulated than non-halogenated waste (like Methanol) [1].[1] Mixing these streams often results in the entire container being rejected or re-classified at a higher cost.

Handling "Empty" Vials

A vial is considered "RCRA Empty" if less than 3% of the weight remains (or it cannot be poured).

  • Protocol: Leave the cap off in the fume hood for 1-2 hours to allow residual volatile solvent to evaporate.

  • Result: The lipid residue oxidizes and becomes a non-volatile solid. The glass vial can then be washed or discarded in the glass bin [2].

Preventing Lipid Peroxidation

While not a disposal hazard, old lipid stocks can form peroxides.[1] If you are disposing of old ether-based lipid solutions (rare for PE, common for others), test for peroxides before concentrating, as they can be explosive.[1] 1-Oleoyl PE is an ester lipid, so peroxide risk is lower than ether lipids, but oxidation is still possible.[1]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Accessed 2024).[5] Provides the definitive guide on F-list (solvents) and D-list (toxicity) waste codes.

  • Avanti Polar Lipids (Croda). Safety Data Sheet: 18:1 Lyso PE. (2025).[6][7][8] The authoritative SDS for the specific chemical, detailing physical properties and handling.[1]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide. (2024).[5] Operational standard for separating halogenated vs. non-halogenated laboratory solvents.

  • Cayman Chemical. Safety Data Sheet: Phosphatidylethanolamine (Soy). (2025).[6][7][8] Provides comparative safety data for PE lipids and chloroform mixtures.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Oleoyl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Proactive Hazard Assessment and Mitigation Strategy

1-Oleoyl phosphatidylethanolamine is a glycerophospholipid used in various research applications, including liposome preparation and the study of lipid bilayers.[1] While some safety data sheets (SDS) for similar phosphatidylethanolamine compounds classify them as not hazardous, a critical review reveals that the toxicological properties have not been thoroughly investigated for many of them. Furthermore, related phospholipid compounds are documented to cause skin, eye, and respiratory irritation.[2]

Given these ambiguities, this guide is built upon the precautionary principle . We will treat 1-Oleoyl phosphatidylethanolamine with a heightened level of caution, assuming potential hazards to ensure robust protection for all personnel. The primary physical risk associated with this compound, which is often supplied as a powder, is the inhalation of fine dust particles.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical step in mitigating exposure risks. All handling of 1-Oleoyl phosphatidylethanolamine powder should, at a minimum, be conducted within a certified chemical fume hood or a powder containment enclosure to control airborne particulates.

The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Body Protection Long-sleeved, cuffed lab coatProvides a crucial barrier to protect skin and personal clothing from accidental spills or powder contact. Ensure the coat is fully buttoned.
Hand Protection Chemical-resistant nitrile glovesPrevents direct dermal contact. Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them appropriately.
Eye & Face Protection Chemical splash gogglesRequired to provide a complete seal around the eyes, protecting them from airborne powder.[3] Standard safety glasses with side shields are insufficient. For large-scale transfers, a face shield worn over goggles is recommended for full facial protection.[3]
Respiratory Protection N95-rated respirator or higherMandatory if a chemical fume hood is unavailable or when there is a significant risk of aerosolization. This prevents the inhalation of fine particulates, which is a primary route of exposure.[4]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is essential for minimizing risk during the handling of 1-Oleoyl phosphatidylethanolamine. The following protocol outlines the critical steps from preparation to cleanup.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal A Verify Fume Hood Functionality B Gather All Materials (Chemical, Glassware, etc.) A->B C Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves B->C D Equilibrate Chemical Container to Room Temp C->D Proceed to Handling E Carefully Weigh/Transfer Powder Inside Hood D->E F Dissolve in Solvent (If Applicable) E->F G Decontaminate Workspace and Equipment F->G Proceed to Cleanup H Doff PPE Correctly: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat G->H I Segregate & Dispose of Waste Properly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of 1-Oleoyl phosphatidylethanolamine.

Detailed Procedural Steps:
  • Preparation and Pre-Handling:

    • Ensure the chemical fume hood is operational and airflow is verified.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the hood to minimize movement.

    • Don all required PPE as specified in the table above. The outer pair of gloves should be worn over the cuff of the lab coat.[4]

  • Handling the Compound:

    • Unsaturated lipids are susceptible to moisture, which can lead to hydrolysis.[5][6] Before opening, allow the sealed container of 1-Oleoyl phosphatidylethanolamine to equilibrate to room temperature to prevent condensation.[6]

    • Perform all manipulations, such as weighing and transferring, deep within the fume hood to contain any dust.

    • Handle the powder gently to avoid creating airborne dust.

    • If creating a solution, add the solvent to the powder slowly to prevent splashing.

  • Post-Handling and Decontamination:

    • Securely close the primary container of the chemical.

    • Decontaminate any non-disposable equipment and the work surface of the fume hood according to your laboratory's standard operating procedures.

    • Remove PPE in the reverse order of donning to prevent self-contamination. Gloves should be removed first.

    • Immediately wash your hands with soap and water after removing all PPE.

Spill and Waste Disposal Plan

A clear and concise plan for managing spills and waste is non-negotiable for laboratory safety.

  • Spill Response:

    • Minor Powder Spill (within a fume hood): Do not use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with a paper towel dampened with water to wet the powder. Carefully wipe up the material, place it in a sealed bag or container, and label it as chemical waste.

    • Major Spill: Evacuate the immediate area and follow your institution's emergency procedures.

  • Waste Disposal:

    • All disposable materials that have come into contact with 1-Oleoyl phosphatidylethanolamine, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless permitted by your institution's environmental health and safety office.

    • Empty or uncleaned original containers should be handled as if they still contain the product and disposed of accordingly.

    • All waste disposal must adhere strictly to local, state, and federal regulations.

References

  • 1-Oleoyl phosphatidylethanolamine. PubChem, National Institutes of Health. [Link]

  • PE(18:1(11Z)/0:0). PubChem, National Institutes of Health. [Link]

  • PE(18:1(9Z)/18:2(9Z,12Z)). PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • PE(18:1(11Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)). PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • USP Chapter <800>: Personal Protective Equipment. (2018). Pharmacy Times. [Link]

  • Safety Data Sheet: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. (2025). Carl ROTH. [Link]

  • 18:0-18:1 PE | 6418-95-7. Avanti Polar Lipids. [Link]

  • Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography. (1983). PubMed, National Institutes of Health. [Link]

  • Storage & handling of Lipids. Avanti Polar Lipids. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oleoyl phosphatidylethanolamine
Reactant of Route 2
Reactant of Route 2
1-Oleoyl phosphatidylethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.